molecular formula C7H5FN2 B1326235 6-Fluoro-1H-pyrrolo[2,3-B]pyridine CAS No. 898746-42-4

6-Fluoro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1326235
CAS No.: 898746-42-4
M. Wt: 136.13 g/mol
InChI Key: ZALXIVQPEUDQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1H-pyrrolo[2,3-b]pyridine is a fluorinated heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. This pyrrolopyridine scaffold is a privileged structure in the development of novel therapeutic agents, particularly as a core template for potent and selective enzyme inhibitors. Scientific studies have identified this scaffold as a productive replacement in inhibitor design, leading to compounds with significant biological activity. Researchers are actively exploring derivatives of 1H-pyrrolo[2,3-b]pyridine as selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme target for inflammatory diseases, CNS disorders, and autoimmune conditions . The core structure has been successfully elaborated to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with certain derivatives showing promising anti-proliferative and anti-migratory effects in cancer cell lines, highlighting its potential in oncology research . Furthermore, the compound serves as a key synthetic intermediate; for example, it can be regioselectively brominated to produce 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, a reaction that proceeds efficiently to yield a disubstituted analog for further functionalization . This makes this compound a critical starting material for constructing more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALXIVQPEUDQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646553
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898746-42-4
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898746-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-1H-pyrrolo[2,3-b]pyridine: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 6-fluoro-7-azaindole, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a key building block in the development of a variety of therapeutic agents, most notably as a core scaffold for kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapies.

Core Chemical Properties

This compound is a white solid at room temperature. The fluorine atom at the 6-position significantly influences the electronic properties of the pyrrolopyridine ring system, enhancing its potential for specific molecular interactions in biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅FN₂PubChem[1]
Molecular Weight 136.13 g/mol PubChem[1]
CAS Number 898746-42-4PubChem[1]
Appearance White solidGuidechem[2]
Boiling Point 262.0 ± 20.0 °C (Predicted)ChemicalBook[3]
pKa 3.81 ± 0.30 (Predicted)ChemicalBook[3]
Solubility Soluble in common organic solvents like dichloromethane. Low solubility in water.
Stability Stable under normal conditions. May react with strong oxidizing agents.

Table 2: Spectroscopic Data for this compound

SpectrumDataSource
¹H NMR (400MHz, CDCl₃) δ 9.6 (bs, 1H), 7.95 (bt, J = 8Hz, 1H), 7.31-7.27 (m, 1H), 6.75 (dd, J = 8Hz, 2Hz, 1H), 6.55-6.50 (m, 1H)Guidechem[2]
¹⁹F NMR (400MHz, CDCl₃) δ -75 ppmGuidechem[2]
Mass Spectrum (ES+) m/z 137 (100 %, M+H)⁺Guidechem[2]

Experimental Protocols

Synthesis of this compound via Diazotization

A common and efficient method for the synthesis of this compound involves the diazotization of 6-amino-7-azaindole.[2]

Materials:

  • 6-Amino-7-azaindole

  • Hydrogen fluoride-pyridine solution (70% concentration)

  • Sodium nitrite

  • Sodium bicarbonate

  • Ice

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 5L three-necked flask, add hydrogen fluoride-pyridine solution (1200g, 70%) at 20°C.

  • In batches, add 6-amino-7-azaindole (400g, 3 mol), ensuring the reaction temperature is maintained below -20°C.

  • Slowly add sodium nitrite (690g, 10 mol) in batches to the reaction mixture.

  • After the addition is complete, prepare a mixture of sodium bicarbonate, ice, water, and ethyl acetate for the work-up. This step is crucial for neutralizing excess hydrogen fluoride and decomposing the diazonium salt, and it should be performed carefully due to vigorous gas evolution and heat generation.[2]

  • Filter the resulting mixture.

  • Wash the filtrate with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by column chromatography on silica gel to yield this compound as a white solid. The reported yield for this method is greater than 70%.[2]

Purification by Column Chromatography

Stationary Phase: Silica gel Mobile Phase: A gradient of ethyl acetate in hexanes can be employed. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (low polarity).

  • Pack a chromatography column with the silica slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Applications in Drug Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, and its fluorinated derivative, this compound, serves as a crucial intermediate in the synthesis of targeted kinase inhibitors. These inhibitors are designed to interfere with signaling pathways that are often dysregulated in diseases such as cancer and autoimmune disorders.

Role in FGFR Inhibitor Synthesis

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3][4] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. The pyrrolo[2,3-b]pyridine core acts as a hinge-binder, anchoring the inhibitor molecule in the ATP-binding site of the FGFR kinase domain.

FGFR_Inhibitor_Synthesis A This compound B Chemical Modification (e.g., Suzuki Coupling, Amination) A->B Step 1 C FGFR Inhibitor (Pyrrolo[2,3-b]pyridine derivative) B->C Step 2 JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates to Nucleus GeneTranscription Gene Transcription DNA->GeneTranscription Initiates Inhibitor JAK Inhibitor (Pyrrolo[2,3-b]pyridine derivative) Inhibitor->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

References

An In-depth Technical Guide to 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic compound in medicinal chemistry. This document details its chemical identity, synthesis, and its role as a scaffold in the development of targeted therapeutics, particularly as kinase inhibitors.

Chemical Identity and Properties

This compound, also known as 6-fluoro-7-azaindole, is a fluorinated derivative of the pyrrolopyridine heterocyclic system. Its chemical structure is foundational in the design of various pharmacologically active molecules.

Table 1: Chemical Identifiers and Physicochemical Properties

ParameterValueReference
IUPAC Name This compoundN/A
CAS Number 898746-42-4[1]
Molecular Formula C₇H₅FN₂[1]
Molecular Weight 136.13 g/mol [1]
Purity Typically ≥98%[1]

Synthesis

A robust and scalable synthesis of this compound is crucial for its application in research and development. The primary method reported involves a diazotization reaction starting from 6-amino-7-azaindole.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from a reported method for the large-scale preparation of this compound.

Materials:

  • 6-Amino-7-azaindole

  • Hydrogen fluoride-pyridine solution (70% concentration)

  • Sodium nitrite

  • Sodium bicarbonate

  • Ice

  • Water

  • Ethyl acetate

  • 5L three-necked bottle

Procedure:

  • Add hydrogen fluoride-pyridine solution (1200g) to a 5L three-necked bottle at 20°C.

  • In batches, add 6-amino-7-azaindole (400g, 3mol) while maintaining the reaction system temperature below -20°C.

  • Add sodium nitrite (690g, 10mol) in batches, ensuring the temperature is kept below -20°C.

  • Prepare a mixed system of sodium bicarbonate, ice, water, and ethyl acetate for the post-processing step. This is to control the exothermic reaction and gas evolution.

  • Carefully add the reaction mixture to the prepared sodium bicarbonate system to neutralize excess hydrogen fluoride and decompose the diazonium salt, leading to the formation of this compound.

  • The product can be isolated from the organic phase. This method reports a total product yield greater than 70%.

Spectroscopic Data (Representative)

Table 2: Representative Spectroscopic Data for Pyrrolo[2,3-b]pyridine Derivatives

TechniqueObserved FeaturesReference
¹H NMR Signals corresponding to protons on the pyrrole and pyridine rings. Chemical shifts are influenced by substituents.[2][3][4][5]
¹³C NMR Resonances for the carbon atoms of the bicyclic system.[2][4][5]
Mass Spectrometry (MS) Molecular ion peak corresponding to the mass of the specific derivative.[2][3][6]
Infrared (IR) Spectroscopy Absorption bands characteristic of N-H stretching in the pyrrole ring and C=N stretching in the pyridine ring.[4]

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[7] The addition of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been extensively investigated as inhibitors of several key kinases involved in cancer progression, most notably Fibroblast Growth Factor Receptors (FGFRs).[2][8][9][10]

Role as FGFR Inhibitors

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[2][8][10] Small molecule inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent and selective inhibition of FGFRs.[2][8]

Below is a simplified representation of the FGFR signaling pathway, which is a target for therapeutics derived from this compound.

FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway FGF Fibroblast Growth Factor (FGF) FGFR Fibroblast Growth Factor Receptor (FGFR) FGF->FGFR Binds Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization Activates Downstream Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-Akt) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->FGFR Inhibits

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of compounds derived from this compound as kinase inhibitors.

Kinase Inhibition Assay (TR-FRET)

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.[7]

Kinase_Inhibition_Assay_Workflow Kinase Inhibition Assay (TR-FRET) Workflow Start Start Prepare Prepare Assay Plate: - Kinase - Biotinylated Substrate - Test Compound (serial dilution) Start->Prepare Incubate1 Initiate Reaction with ATP Incubate at Room Temperature Prepare->Incubate1 Stop Stop Reaction with Detection Solution (Eu-Ab & APC-SA) Incubate1->Stop Incubate2 Incubate for Signal Development Stop->Incubate2 Read Read TR-FRET Signal Incubate2->Read Analyze Analyze Data and Calculate IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for a TR-FRET Based Kinase Inhibition Assay.

Procedure:

  • The target kinase, a biotinylated substrate peptide, and the test compound (at various concentrations) are added to the wells of a microplate.

  • The kinase reaction is initiated by the addition of ATP and incubated at room temperature.

  • The reaction is terminated by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.

  • After a second incubation period, the TR-FRET signal is measured. The signal is inversely proportional to the inhibitory activity of the compound.

  • The IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) is determined from the dose-response curve.[7]

Cell Proliferation Assay (SRB Assay)

This assay assesses the anti-proliferative effects of a compound on cancer cell lines.[7]

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with the test compound at a range of concentrations for 72 hours.

  • Following treatment, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with Sulforhodamine B (SRB) dye.

  • Unbound dye is washed away, and the protein-bound dye is solubilized.

  • The absorbance is read on a microplate reader, which is proportional to the number of viable cells.

  • The GI₅₀ (the concentration for 50% growth inhibition) is calculated.[7]

Conclusion

This compound is a valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the proven therapeutic potential of its derivatives, particularly as FGFR inhibitors, make it a compound of significant interest for ongoing and future drug discovery efforts. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important scaffold.

References

An In-Depth Technical Guide to 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Core Molecular Information

This compound, also known as 6-Fluoro-7-azaindole, is a derivative of the pyrrolopyridine scaffold. The introduction of a fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets.

Physicochemical and Structural Data

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅FN₂[1]
Molecular Weight 136.13 g/mol [1]
CAS Number 898746-42-4[1]
IUPAC Name This compound[1]
Synonyms 6-Fluoro-7-azaindole[1]
Monoisotopic Mass 136.04367633 Da[1]

Synthesis Methodology

The synthesis of this compound can be achieved through a diazotization reaction using 6-Amino-7-azaindole as the starting material. This method provides a more efficient route compared to earlier multi-step syntheses with low overall yields.[2]

Experimental Protocol: Diazotization of 6-Amino-7-azaindole

The following protocol is a general guide based on described synthesis methods.[2] Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • 6-Amino-7-azaindole

  • Hydrogen fluoride-pyridine solution (e.g., 70%)

  • Sodium nitrite

  • Appropriate solvents for reaction and workup (e.g., dichloromethane)

  • Reagents for neutralization and purification

Procedure:

  • In a suitable reaction vessel, cool a solution of hydrogen fluoride-pyridine.

  • Slowly add 6-Amino-7-azaindole to the cooled solution while maintaining a low temperature (e.g., below -20°C).

  • Portion-wise, add sodium nitrite to the reaction mixture, ensuring the temperature remains controlled. The molar ratio of sodium nitrite to the starting amine is a critical parameter to optimize, with ratios of 1.5-5 times being preferable.[2]

  • Upon completion of the diazotization, the reaction mixture requires a carefully controlled post-processing step to neutralize the excess hydrogen fluoride and decompose the diazonium salt. This step is highly exothermic and involves vigorous gas evolution.

  • After workup, the crude product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The final product is purified using a suitable technique, such as silica gel column chromatography.

The total yield for this method has been reported to be greater than 70%.[2]

SynthesisWorkflow Synthesis Workflow for this compound A 6-Amino-7-azaindole B Diazotization Reaction (HF-Pyridine, NaNO2, < -20°C) A->B C Diazonium Salt Intermediate B->C D Post-Processing (Neutralization & Decomposition) C->D E Crude Product D->E F Extraction & Purification (e.g., Column Chromatography) E->F G This compound F->G FGFR_Signaling_Pathway Overview of the FGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Cascades FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR P-FGFR (Active) FGFR->P_FGFR Autophosphorylation RAS_MEK_ERK RAS-MEK-ERK Pathway P_FGFR->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_FGFR->PI3K_AKT PLCG PLCγ Pathway P_FGFR->PLCG Inhibitor 6-Fluoro-1H-pyrrolo [2,3-b]pyridine Derivative Inhibitor->P_FGFR Inhibition Cellular_Responses Cell Proliferation, Survival, Migration RAS_MEK_ERK->Cellular_Responses PI3K_AKT->Cellular_Responses PLCG->Cellular_Responses

References

In-Depth Technical Guide: Spectroscopic Data of 6-Fluoro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 6-Fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmacologically active molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating spectroscopic data, detailing experimental methodologies, and illustrating the general workflow of spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 898746-42-4). It is important to note that while some data is available, a complete set of high-resolution spectra is not readily found in publicly accessible literature. The data presented has been compiled from available sources.

Table 1: Mass Spectrometry Data

ParameterValueSource
Ionization ModeElectrospray (ES+)[1]
Molecular Ion (M+)m/z 137 (100%)[1]
Molecular FormulaC₇H₅FN₂
Molecular Weight136.13 g/mol

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While complete ¹H and ¹³C NMR data with assignments and coupling constants for this compound are not fully detailed in the available literature, the following ¹⁹F NMR data has been reported.

NucleusSolventChemical Shift (δ)Source
¹⁹FCDCl₃-75 ppm[1]

Note: For reference, the analysis of related pyrrolo[2,3-b]pyridine derivatives often involves dissolving the compound in deuterated solvents like DMSO-d₆ or CDCl₃ and acquiring spectra on a 400 MHz or 500 MHz NMR spectrometer.

Table 3: Infrared (IR) Spectroscopy Data

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.

Synthesis of this compound

The compound can be synthesized via a diazotization reaction of 6-Amino-7-azaindole. A detailed procedure is outlined in a patent, which involves the use of a hydrogen fluoride-pyridine solution and sodium nitrite. The post-processing of this reaction is critical and involves the careful neutralization of excess hydrogen fluoride and decomposition of the diazonium salt intermediate.[1]

Mass Spectrometry

Instrumentation: High-resolution mass spectrometers, such as those utilizing electrospray ionization (ESI), are commonly employed for the analysis of polar organic molecules like this compound.

Sample Preparation:

  • A small amount of the solid sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • The resulting solution is then further diluted to a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

  • Any particulate matter should be removed by filtration through a syringe filter before introduction to the mass spectrometer.

Data Acquisition:

  • The prepared sample solution is introduced into the ESI source.

  • The instrument is operated in positive ion mode to detect the protonated molecule ([M+H]⁺).

  • A full scan mass spectrum is acquired over a relevant mass-to-charge (m/z) range to identify the molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra are typically recorded on spectrometers with field strengths of 400 MHz or higher.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The NMR tube is placed in the spectrometer probe.

  • For ¹H NMR, standard pulse sequences are used to acquire the spectrum.

  • For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

  • For ¹⁹F NMR, a standard one-pulse experiment is generally sufficient.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation (Thin Solid Film Method):

  • A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.

  • A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).

  • The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.

Data Acquisition:

  • The salt plate is placed in the sample holder of the FTIR spectrometer.

  • A background spectrum of the clean, empty salt plate is first recorded.

  • The spectrum of the sample is then recorded.

  • The instrument software subtracts the background spectrum to produce the final IR spectrum of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation for Spectroscopic Analysis Purification->Sample_Prep MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Sample_Prep->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Elucidation Sample_Prep->NMR IR Infrared (IR) Spectroscopy - Functional Group Identification Sample_Prep->IR Data_Analysis Data Analysis and Structure Confirmation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Report Technical Report / Whitepaper Data_Analysis->Report

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols for NMR Spectroscopy

The following is a detailed methodology for obtaining high-resolution ¹H and ¹³C NMR spectra, based on standard practices for similar heterocyclic compounds.

Sample Preparation
  • Compound Purity : Ensure the sample of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine is of high purity (typically >95%) to avoid interference from impurities in the NMR spectrum. Purification can be achieved by techniques such as recrystallization or column chromatography.

  • Solvent Selection : Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the compound's solubility.

  • Concentration : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts (0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

NMR Spectrometer and Parameters

High-field NMR spectrometers provide better resolution and sensitivity. A typical setup would be:

  • Spectrometer : Bruker Avance series (e.g., 400 MHz or 500 MHz) or equivalent.

  • Probe : A broadband or dual-channel probe suitable for ¹H and ¹³C detection.

For ¹H NMR Spectroscopy:

  • Operating Frequency : 400 or 500 MHz.

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time : Typically 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 8 to 16 scans are usually sufficient for a moderately concentrated sample.

  • Spectral Width : A range of -2 to 12 ppm is generally adequate.

  • Temperature : Standard room temperature (e.g., 298 K).

For ¹³C NMR Spectroscopy:

  • Operating Frequency : 100 or 125 MHz (corresponding to a 400 or 500 MHz ¹H frequency).

  • Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Spectral Width : A range of 0 to 200 ppm is standard for most organic molecules.

  • Temperature : Standard room temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phase Correction : The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Referencing : The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration : The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

  • Peak Picking : The chemical shifts (in ppm) of all peaks are identified. For ¹H NMR, the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values in Hz) are also determined.

NMR Spectral Data

As of the latest search, specific, verified ¹H and ¹³C NMR data for this compound is not publicly available. However, for the purpose of providing a foundational understanding of the core pyrrolo[2,3-b]pyridine scaffold, the NMR data for the parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole) , is presented below. The presence of a fluorine atom at the C6 position in this compound would be expected to introduce C-F and H-F coupling constants and shift the resonances of nearby nuclei.

Table 1: ¹H and ¹³C NMR Data for 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

Position ¹H Chemical Shift (δ, ppm) Multiplicity & Coupling Constants (J, Hz) ¹³C Chemical Shift (δ, ppm)
1 (NH)~11.5 (broad s)--
2~7.45dd, J = 2.5, 1.5 Hz~127.0
3~6.45dd, J = 3.5, 1.5 Hz~100.0
4~7.95dd, J = 8.0, 1.5 Hz~120.0
5~7.05dd, J = 8.0, 4.5 Hz~115.5
6~8.25dd, J = 4.5, 1.5 Hz~142.5
7a--~149.0
3a--~128.5

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectra of a chemical compound like this compound.

NMR_Workflow NMR Spectroscopy Experimental Workflow A High Purity Compound (this compound) B Select Deuterated Solvent (e.g., CDCl3) A->B C Dissolve Sample & Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Set Up Experiment (¹H and ¹³C Parameters) E->F G Acquire Free Induction Decay (FID) Data F->G H Fourier Transformation (FID to Spectrum) G->H I Phase and Baseline Correction H->I J Reference Spectrum (to TMS or Solvent) I->J K Peak Picking & Integration J->K L Assign Chemical Shifts (δ) & Coupling Constants (J) K->L M Structural Elucidation L->M

NMR Spectroscopy Experimental Workflow

Conclusion

While the precise ¹H and ¹³C NMR spectral data for this compound is not readily found in publicly accessible literature, this guide provides a robust experimental framework for its acquisition and analysis. The provided data for the parent compound, 1H-pyrrolo[2,3-b]pyridine, serves as a valuable reference point for researchers. The fluorination at the C6 position is expected to significantly influence the electronic environment of the molecule, leading to predictable changes in the NMR spectrum, which can be confirmed upon experimental verification. The methodologies and comparative data presented herein are intended to support the research and development efforts of scientists working with this important class of heterocyclic compounds.

Mass Spectrometry Analysis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines a detailed experimental protocol, predicted fragmentation patterns based on established principles and spectral data of its non-fluorinated analog, and quantitative data presented for clarity and comparative analysis.

Introduction

This compound, also known as 6-fluoro-7-azaindole, is a fluorinated derivative of 7-azaindole. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, influencing its metabolic stability, binding affinity, and overall pharmacological profile. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such novel compounds. This guide focuses on the application of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for the analysis of this compound.

Predicted Mass Spectrum and Fragmentation

While an experimental mass spectrum for this compound is not publicly available, a plausible fragmentation pattern can be predicted based on the known mass spectrum of the parent compound, 1H-pyrrolo[2,3-b]pyridine, and the established principles of mass spectrometry.

The molecular formula of this compound is C₇H₅FN₂[1], with a molecular weight of approximately 136.13 g/mol [1]. Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 136.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of small, stable neutral molecules. A comparison with the fragmentation of 1H-pyrrolo[2,3-b]pyridine (molecular weight 118.14 g/mol ) from the NIST database provides a valuable reference. The mass spectrum of 1H-pyrrolo[2,3-b]pyridine shows a prominent molecular ion peak and significant fragments resulting from the loss of HCN and C₂H₂.

For this compound, the following fragmentation pathways are proposed:

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the elimination of hydrogen cyanide (HCN), which has a mass of 27 Da. This would result in a fragment ion at m/z 109.

  • Loss of HF: The presence of a fluorine atom introduces the possibility of losing hydrogen fluoride (HF), with a mass of 20 Da. This would lead to a fragment ion at m/z 116.

  • Loss of C₂H₂: The pyrrole ring can undergo fragmentation with the loss of acetylene (C₂H₂), which has a mass of 26 Da, resulting in a fragment at m/z 110.

A summary of the predicted key ions and their relative abundances is presented in the table below. The relative abundances are estimations and would need to be confirmed by experimental data.

Predicted Ion m/z Proposed Structure Predicted Relative Abundance
[M]⁺˙136Molecular IonHigh
[M-HF]⁺˙116Moderate
[M-HCN]⁺˙109High
[M-C₂H₂]⁺˙110Moderate

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or dichloromethane.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Injection: Inject 1 µL of the working solution into the GC-MS system.

Gas Chromatography (GC) Conditions
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this type of compound.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-200.

  • Solvent Delay: 3 minutes.

Visualizations

To further clarify the processes involved in the mass spectrometry analysis of this compound, the following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solutions (Serial Dilution) Stock->Working GC_MS GC-MS Injection (1 µL) Working->GC_MS GC Gas Chromatography Separation GC_MS->GC MS Mass Spectrometry Detection (EI) GC->MS DA Data Acquisition MS->DA DI Data Interpretation DA->DI

Experimental workflow for GC-MS analysis.

fragmentation_pathway M Molecular Ion (M⁺˙) m/z = 136 F1 [M-HF]⁺˙ m/z = 116 M->F1 - HF F2 [M-HCN]⁺˙ m/z = 109 M->F2 - HCN F3 [M-C₂H₂]⁺˙ m/z = 110 M->F3 - C₂H₂

Predicted fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound. While the fragmentation data presented is predictive, it is based on sound chemical principles and analogous compound behavior. The detailed experimental protocol for GC-MS analysis offers a robust starting point for researchers. It is anticipated that this information will be a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds. Experimental verification of the proposed fragmentation pathways will be crucial for a complete understanding of the mass spectral behavior of this compound.

References

In-Depth Technical Guide: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 6-fluoro-7-azaindole, is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid bicyclic core serves as a versatile scaffold in the design of potent and selective kinase inhibitors. The introduction of a fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in drug discovery programs. This guide provides a comprehensive overview of the available technical data on this compound, with a focus on its synthesis, potential crystallographic properties, and its role as an inhibitor of key signaling pathways.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular FormulaC₇H₅FN₂
Molecular Weight136.13 g/mol
IUPAC NameThis compound
InChIInChI=1S/C7H5FN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)
InChIKeyZALXIVQPEUDQPO-UHFFFAOYSA-N
SMILESC1=CC(=NC2=C1C=CN2)F
CAS Number898746-42-4

Crystal Structure

As of the latest search, the specific crystal structure of this compound has not been publicly deposited in crystallographic databases. While X-ray crystallography has been used to determine the structures of various other pyrrolopyridine derivatives, the data for this specific fluorinated analogue is not available in the public domain.

The determination of the crystal structure of this compound would be invaluable for structure-based drug design. It would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its binding to target proteins and for the rational design of more potent and selective inhibitors.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is via a diazotization reaction of 6-amino-7-azaindole. The following protocol is a detailed method for this synthesis:

Materials:

  • 6-Amino-7-azaindole

  • Hydrogen fluoride-pyridine solution (70% concentration)

  • Sodium nitrite

  • Sodium bicarbonate

  • Ice

  • Water

  • Ethyl acetate

  • 5L three-necked bottle

  • Appropriate cooling and stirring apparatus

Procedure:

  • Reaction Setup: In a 5L three-necked bottle equipped with a stirrer and a cooling bath, add hydrogen fluoride-pyridine solution (1200g, 70% concentration) at 20°C.

  • Addition of Starting Material: Cool the solution to below -20°C and slowly add 6-amino-7-azaindole (400g, 3mol) in batches, ensuring the temperature is maintained.

  • Diazotization: Add sodium nitrite (690g, 10mol) in batches to the reaction mixture while keeping the temperature below -20°C. The molar ratio of sodium nitrite to 6-amino-7-azaindole can range from 1.5 to 5 times.

  • Post-processing and Quenching: Prepare a mixture of sodium bicarbonate, ice, water, and ethyl acetate. Carefully and slowly add the reaction mixture to this quenching solution. This step is highly exothermic and involves vigorous gas evolution, requiring careful control.

  • Extraction and Purification: After the reaction is complete and the mixture has been neutralized, the organic layer containing the product is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Final Product: The crude this compound can be further purified by recrystallization or column chromatography to obtain a high-purity product. This method has been reported to achieve a total product yield greater than 70%.

General Crystallization Protocol for Small Organic Molecules

While a specific crystallization protocol for this compound is not available, the following general procedure can be adapted to grow single crystals suitable for X-ray diffraction.

Materials:

  • Purified this compound

  • A selection of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane)

  • Small glass vials or test tubes

  • Heating apparatus (hot plate or oil bath)

  • Filtration apparatus (if needed)

Procedure:

  • Solvent Screening: In small vials, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a clean vial, dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the vial and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals. The vial can then be transferred to a refrigerator or a colder environment to promote further crystallization.

  • Crystal Harvesting: Once crystals have formed, they can be harvested by filtration. The crystals should be washed with a small amount of the cold crystallization solvent and then dried.

Biological Activity and Signaling Pathway

Derivatives of 1H-pyrrolo[2,3-b]pyridine are recognized as potent inhibitors of various protein kinases, and the 6-fluoro substituted version is a key intermediate in the synthesis of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1][2]

The FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and angiogenesis.[3][4][5][6][7] Aberrant activation of this pathway, through mutations, gene amplification, or chromosomal translocations of FGFRs, is implicated in the development and progression of numerous cancers.

The pathway is initiated by the binding of Fibroblast Growth Factors (FGFs) to their corresponding FGFRs on the cell surface. This binding event, facilitated by heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of major signaling cascades, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This is a key pathway that regulates cell proliferation and differentiation.[3][4][5]

  • PI3K-AKT Pathway: This pathway is critical for cell survival and growth.[3][4][5]

  • PLCγ Pathway: Activation of phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence cell motility and other cellular processes.[4]

This compound-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain. This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, thereby inhibiting the pro-tumorigenic effects of aberrant FGFR signaling.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reagents Starting Materials & Reagents cluster_process Reaction Steps A 6-Amino-7-azaindole D Diazotization (< -20°C) A->D B HF-Pyridine B->D C Sodium Nitrite C->D E Quenching (NaHCO3, Ice, H2O, EtOAc) D->E F Extraction & Purification E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

General Crystallization Workflow

Crystallization_Workflow General Crystallization Workflow A Purified Compound B Solvent Screening A->B C Dissolution in Hot Solvent B->C D Hot Filtration (optional) C->D E Slow Cooling C->E No impurities D->E F Crystal Formation E->F G Harvesting & Drying F->G H Single Crystals G->H FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound -based Inhibitor Inhibitor->FGFR

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole core, a bioisostere of the endogenous indole and purine systems, has carved a significant niche in medicinal chemistry, evolving from a laboratory curiosity to the cornerstone of several approved therapeutics.[1] Its unique physicochemical properties, including enhanced solubility and metabolic stability compared to its indole counterpart, have made it a favored scaffold in modern drug discovery, particularly in the realm of kinase inhibition.[1][2] This in-depth technical guide delves into the historical milestones, key synthetic advancements, and pivotal discoveries that have cemented the 7-azaindole framework as a privileged structure in the development of novel therapeutic agents.

A Glimpse into the Past: The Dawn of 7-Azaindole Chemistry

While the precise first synthesis of the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is not definitively attributed to a single individual in the readily available literature, its exploration began in the early 20th century as chemists started investigating nitrogen-substituted analogues of indole. Initial synthetic endeavors were often extensions of classical indole syntheses, such as the Fischer indole synthesis. However, the electron-deficient nature of the pyridine ring often resulted in low yields and harsh reaction conditions, hindering early exploration. A significant breakthrough in the broader field of azaindole synthesis was the adaptation of methods like the Madelung and Reissert syntheses, which provided more viable, albeit still challenging, routes to this class of compounds.

The Synthetic Evolution: From Classical Reactions to Modern Marvels

The journey to efficiently synthesize and functionalize the 7-azaindole core has been marked by continuous innovation. Early methods have been largely supplanted by more robust and versatile modern synthetic strategies, particularly those leveraging transition-metal catalysis.

Classical Approaches: The Foundation

Traditional indole syntheses, while foundational, often struggle with the electron-deficient pyridine ring of 7-azaindole precursors.

  • Fischer Indole Synthesis: This venerable method, involving the reaction of a pyridylhydrazine with an aldehyde or ketone under acidic conditions, generally provides poor yields for 7-azaindole synthesis due to the reduced nucleophilicity of the pyridine ring.

  • Madelung Synthesis: The intramolecular cyclization of N-acyl-ortho-toluidines using a strong base at high temperatures has been applied to the synthesis of 7-azaindoles, offering a more direct route to the core structure.

  • Batcho-Leimgruber Synthesis: This method, proceeding via a vinylogous nitro-compound, has proven more successful than the Fischer synthesis for constructing the 7-azaindole scaffold.

Modern Synthetic Arsenal: The Power of Palladium and Other Catalysts

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of complex aromatic systems, and 7-azaindole chemistry was no exception. These methods offer unparalleled efficiency and functional group tolerance.

  • Suzuki Coupling: The palladium-catalyzed reaction of a boronic acid with a halide is a cornerstone of modern 7-azaindole synthesis, enabling the facile introduction of aryl and heteroaryl substituents at various positions of the scaffold.

  • Sonogashira Coupling: This powerful reaction, coupling a terminal alkyne with an aryl or vinyl halide, provides a versatile entry point for constructing the pyrrole ring of the 7-azaindole system.[3][4][5]

  • Heck Coupling: The palladium-catalyzed reaction of an alkene with an aryl halide has also been employed for the construction and functionalization of the 7-azaindole core.

  • Buchwald-Hartwig Amination: This reaction has been instrumental in the synthesis of N-substituted 7-azaindole derivatives.

The Rise of 7-Azaindole in Medicinal Chemistry: A Tale of Two Blockbusters

The therapeutic potential of the 7-azaindole scaffold is most prominently exemplified by two FDA-approved drugs: Vemurafenib and Venetoclax. Their discovery and development highlight the power of this privileged core in addressing critical therapeutic targets.

Vemurafenib: A Targeted Approach to Melanoma

Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutated kinase, a key driver in approximately 50% of melanomas.[6] Its discovery through fragment-based drug discovery (FBDD) showcased the utility of the 7-azaindole core as a hinge-binding motif.[1] The 7-azaindole scaffold of vemurafenib forms crucial hydrogen bonds with the hinge region of the BRAF kinase, anchoring the inhibitor in the ATP-binding pocket.[6]

BRAF/MEK/ERK Signaling Pathway and the Action of Vemurafenib

BRAF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits (mutant)

Caption: Vemurafenib inhibits the mutated BRAF kinase, blocking the MAPK/ERK signaling cascade.

Venetoclax: Restoring Apoptosis in Cancer Cells

Venetoclax (Venclexta®) is a first-in-class BCL-2 inhibitor used to treat certain types of leukemia and lymphoma.[7] The 7-azaindole moiety in venetoclax plays a critical role in its high-affinity binding to the BH3-binding groove of the anti-apoptotic protein BCL-2.[8] By mimicking the action of pro-apoptotic BH3-only proteins, venetoclax displaces these proteins from BCL-2, thereby initiating the apoptotic cascade and leading to cancer cell death.[7][9]

BCL-2 Signaling Pathway and the Action of Venetoclax

BCL2_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion BCL2 BCL-2 BH3_only Pro-apoptotic BH3-only proteins (e.g., BIM) BCL2->BH3_only Sequesters BAX_BAK BAX/BAK BH3_only->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Induces Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Apoptosis Apoptosis MOMP->Apoptosis Leads to

Caption: Venetoclax inhibits BCL-2, releasing pro-apoptotic proteins to trigger apoptosis.

Quantitative Data on 7-Azaindole Derivatives

The following tables summarize key quantitative data for representative 7-azaindole derivatives, highlighting their potency against various targets and their physicochemical properties.

Table 1: Biological Activity of Selected 7-Azaindole Derivatives

CompoundTargetIC50 (nM)Reference
Vemurafenib (PLX4032)BRAF V600E13[1]
PLX4720BRAF V600E13[1]
PexidartinibCSF1R10[1]
LenvatinibVEGFR24[1]
Compound 8lHaspin14[10]
Compound 8gCDK9/CyclinT130[10]
Compound 8hCDK9/CyclinT160[10]
Compound 11hPDE4B110[11]
Compound 12PI3Kγ7[12]
Compound 28PI3Kγ40 (cellular)[12]
Compound 4hFGFR17[13]
Compound 4hFGFR29[13]
Compound 4hFGFR325[13]
Compound 11dHIV-1 IN72% inhibition @ 10 µM[14][15]
Compound 11fHIV-1 IN71% inhibition @ 10 µM[14][15]

Table 2: Physicochemical Properties of Selected 7-Azaindole Derivatives

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsReference
7-Azaindole118.141.112[16]
Vemurafenib489.924.325Calculated
Venetoclax868.445.6310Calculated
Pexidartinib417.474.515Calculated
Lenvatinib426.863.826Calculated

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel 7-azaindole derivatives. Below are representative procedures for key synthetic transformations and biological assays.

Synthesis of 3,6-diaryl-7-azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling

This protocol describes a one-pot, two-step procedure for the synthesis of 3,6-diaryl-7-azaindoles from 6-chloro-3-iodo-N-protected 7-azaindoles.[14]

Materials:

  • 6-chloro-3-iodo-N-protected 7-azaindole

  • Arylboronic acid (Ar¹-B(OH)₂)

  • Arylboronic acid (Ar²-B(OH)₂)

  • Pd₂(dba)₃

  • SPhos

  • Cs₂CO₃

  • Toluene/Ethanol (1:1)

Procedure:

  • To a reaction vessel, add 6-chloro-3-iodo-N-protected 7-azaindole (1.0 equiv), Ar¹-B(OH)₂ (1.1 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), and Cs₂CO₃ (2.0 equiv) in a 1:1 mixture of toluene and ethanol.

  • Heat the reaction mixture at 60 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion of the first coupling, add a second portion of Pd₂(dba)₃ (10 mol %), SPhos (20 mol %), and Ar²-B(OH)₂ (1.2 equiv) to the reaction mixture.

  • Increase the temperature to 110 °C and continue heating until the second coupling is complete.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,6-diaryl-7-azaindole.

Kinase Inhibitor Screening Assay Workflow

This generalized workflow outlines the steps involved in screening a compound library for kinase inhibitory activity.[17][18]

Workflow for Kinase Inhibitor Screening

Kinase_Screening_Workflow cluster_workflow Kinase Inhibitor Screening Workflow start Start: Compound Library primary_screen Primary Screen (e.g., HTS at single concentration) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (IC50 determination) hit_id->dose_response Active Compounds end hit_id->end Inactive Compounds selectivity Selectivity Profiling (Panel of kinases) dose_response->selectivity mechanism Mechanism of Action Studies (e.g., enzyme kinetics) selectivity->mechanism lead_opt Lead Optimization mechanism->lead_opt

Caption: A typical workflow for identifying and characterizing kinase inhibitors.

The Future of 7-Azaindole Derivatives

The 7-azaindole scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting challenging protein-protein interactions and kinase active sites ensures its continued prominence in medicinal chemistry. Future research will likely focus on exploring new chemical space around the 7-azaindole core, developing novel synthetic methodologies for its efficient and diverse functionalization, and applying this privileged scaffold to an even broader range of therapeutic targets. The rich history and demonstrated potential of 7-azaindole derivatives pave the way for the development of the next generation of innovative medicines.

References

The Ascendancy of Fluorinated Pyrrolopyridine Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, imparting profound effects on the pharmacological profiles of drug candidates. Among these, the fluorinated pyrrolopyridine core has emerged as a privileged scaffold, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of fluorinated pyrrolopyridine derivatives, with a focus on their role as potent and selective kinase inhibitors.

The Privileged Scaffold: Advantages of Fluorine Incorporation

The introduction of fluorine atoms into the pyrrolopyridine framework can dramatically enhance a molecule's drug-like properties. The high electronegativity and small size of fluorine can lead to:

  • Enhanced Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, solubility, and pKa, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its biological target.

Synthesis of Fluorinated Pyrrolopyridine Scaffolds

The synthesis of fluorinated pyrrolopyridine cores can be achieved through various synthetic strategies. A common approach involves the construction of the pyrrolopyridine ring system followed by a late-stage fluorination reaction, or the use of fluorinated building blocks in the initial ring-forming steps. Key synthetic reactions include:

  • Suzuki-Miyaura Cross-Coupling: This versatile reaction is widely used to introduce aryl or heteroaryl moieties onto the pyrrolopyridine scaffold.

  • Buchwald-Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds, allowing for the introduction of various amine substituents.

  • Nucleophilic Aromatic Substitution (SNAr): Fluorinated pyridines are activated towards SNAr, enabling the introduction of nucleophiles at specific positions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 2-aryl-1H-pyrrolo[2,3-b]pyridines.

Materials:

  • 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane/water (1:1 mixture)

  • Nitrogen gas supply

Procedure:

  • To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, the corresponding arylboronic acid, Pd₂(dba)₃, and K₂CO₃, add de-gassed 1,4-dioxane:water (1:1).

  • Stir the reaction mixture at 100 °C for 30 minutes under a nitrogen atmosphere.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 4-amino-pyrrolopyridine derivatives.

Materials:

  • Halogenated 4-fluoro-7-azaindole

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • In a reaction tube, combine the halogenated 4-fluoro-7-azaindole, the amine, the base, and the ligand.

  • Add the degassed solvent and the palladium catalyst.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.[2]

General Procedure for SEM-Deprotection

Objective: To remove the (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group.

Materials:

  • SEM-protected pyrrolo[2,3-d]pyrimidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Tetrahydrofuran (THF)

  • 25% aqueous ammonium hydroxide

Procedure:

  • To the SEM-protected intermediate, add DCM and TFA.

  • Stir the mixture at 50 °C for 2 hours.

  • Concentrate the reaction mixture in vacuo.

  • Take up the residue in THF and add 25% aqueous ammonium hydroxide.

  • Stir the mixture for 1 hour.

  • Concentrate the mixture and purify the residue by flash column chromatography.[3]

Biological Activity: Potent Kinase Inhibition

Fluorinated pyrrolopyridine scaffolds have demonstrated remarkable inhibitory activity against a range of protein kinases implicated in various diseases, particularly cancer and inflammatory disorders.

Janus Kinase (JAK) Inhibition

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors.[4] Dysregulation of this pathway is a hallmark of many autoimmune diseases and cancers.[1] Several fluorinated pyrrolo[2,3-d]pyrimidine derivatives have emerged as potent and selective JAK inhibitors.

JAK_STAT_Signaling cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment STAT STAT Receptor->STAT Recruitment P_JAK P-JAK JAK->P_JAK Activation/ Autophosphorylation P_JAK->Receptor Phosphorylation P_JAK->STAT Phosphorylation P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation DNA DNA STAT_Dimer->DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Fluorinated_Pyrrolopyridine Fluorinated Pyrrolopyridine Inhibitor Fluorinated_Pyrrolopyridine->P_JAK Inhibition

Caption: JAK-STAT Signaling Pathway and Inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) are key regulators of cell proliferation, differentiation, migration, and survival. Aberrant FGFR signaling is a known driver in various cancers. Fluorinated 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binding P_FGFR P-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 Recruitment & Phosphorylation PLCg PLCγ P_FGFR->PLCg Activation PI3K PI3K P_FGFR->PI3K Activation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Migration ERK->Cell_Proliferation PLCg->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Fluorinated_Pyrrolopyridine Fluorinated Pyrrolopyridine Inhibitor Fluorinated_Pyrrolopyridine->P_FGFR Inhibition

Caption: FGFR Signaling Pathway and Inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative fluorinated pyrrolopyridine and pyrrolopyrimidine derivatives against various kinases.

| Table 1: Inhibitory Activity of Fluorinated Pyrrolo[2,3-d]pyrimidine Derivatives against JAK Kinases | | :--- | :--- | :--- | :--- | | Compound | Target Kinase | IC₅₀ (nM) | Reference | | 8m | JAK1 | 0.16 |[5] | | 8o | JAK1 | 0.3 |[5] | | 16c | JAK2 | 6 |[6][7] | | Tofacitinib | JAK2 | 5 |[6] |

| Table 2: Inhibitory Activity of Fluorinated 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases | | :--- | :--- | :--- | :--- | :--- | | Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference | | 4h | 7 | 9 | 25 |[8][9] |

Experimental Protocols for Kinase Inhibition Assays

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a fluorinated pyrrolopyridine derivative against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., JAK2, FGFR1)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Fluorinated pyrrolopyridine inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[10]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.[10]

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.[10]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]

    • Add 10 µL of Kinase Detection Reagent to each well.[10]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/DMSO into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Solution Dispense_Inhibitor->Add_Kinase Preincubation Pre-incubate (10 min, RT) Add_Kinase->Preincubation Initiate_Reaction Initiate Reaction (Add Substrate/ATP Mix) Preincubation->Initiate_Reaction Kinase_Reaction Kinase Reaction (60 min, RT) Initiate_Reaction->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Kinase_Reaction->Add_ADP_Glo Stop_Reaction Stop Reaction & ATP Depletion (40 min, RT) Add_ADP_Glo->Stop_Reaction Add_Detection_Reagent Add Kinase Detection Reagent Stop_Reaction->Add_Detection_Reagent Signal_Generation Signal Generation (30 min, RT) Add_Detection_Reagent->Signal_Generation Read_Luminescence Read Luminescence Signal_Generation->Read_Luminescence Data_Analysis Data Analysis (IC50 determination) Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Kinase Assay Workflow.

Conclusion

Fluorinated pyrrolopyridine scaffolds represent a highly promising class of compounds in medicinal chemistry, particularly for the development of targeted kinase inhibitors. Their unique physicochemical properties, conferred by the strategic incorporation of fluorine, have led to the discovery of potent and selective inhibitors of key signaling pathways involved in cancer and inflammation. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a framework for the continued exploration and optimization of this important scaffold in the pursuit of novel and effective therapeutics.

References

Methodological & Application

Synthesis Protocol for 6-Fluoro-1H-pyrrolo[2,3-B]pyridine: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various therapeutic agents. The protocols detailed herein offer a high-yield, scalable, and efficient alternative to previously reported methods.

Introduction

This compound, also known as 6-fluoro-7-azaindole, is a crucial heterocyclic building block in medicinal chemistry. Its structural motif is found in a variety of compounds with significant biological activity, including inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1][2] The fluorination at the 6-position can enhance metabolic stability and binding affinity, making this a desirable feature in drug design. This application note presents a detailed protocol for a high-yield synthesis of this compound, along with relevant characterization data and a discussion of its application in targeting the FGFR signaling pathway.

Comparative Synthesis Data

Two primary synthetic routes for this compound are summarized below. The diazotization of 6-amino-7-azaindole offers a significant improvement in yield and employs less hazardous reagents and milder conditions compared to the multi-step legacy method.

ParameterDiazotization of 6-amino-7-azaindoleMulti-step Legacy Synthesis
Starting Material 6-Amino-7-azaindoleNot specified in detail, multi-step
Key Reagents Hydrogen fluoride-pyridine, Sodium nitriteEthyl chloroformate, Diphenylphosphine palladium chloride, Butyl lithium
Overall Yield >70%[3]9.5%[3]
Reaction Conditions Diazotization at < -20°CHigh pressure (9.2 bar), high temperature (125-150°C), and very low temperature (-78°C) steps[3]
Safety Considerations Exothermic workup requires careful control. HF-pyridine is corrosive.Use of expensive and hazardous reagents.[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1H-pyrrolo[2,3-b]pyridine (6-amino-7-azaindole)
Protocol 2: Synthesis of this compound via Diazotization

This protocol is adapted from a high-yield procedure and is suitable for large-scale preparation.[3]

Materials:

  • 6-Amino-7-azaindole (e.g., 400 g, 3 mol)

  • Hydrogen fluoride-pyridine solution (70% concentration, e.g., 1200 g)

  • Sodium nitrite (e.g., 690 g, 10 mol)

  • Sodium bicarbonate (e.g., 10 kg)

  • Ice (e.g., 1 kg)

  • Water (e.g., 10 L)

  • Ethyl acetate (e.g., 7 L)

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • 5L three-necked flask equipped with a mechanical stirrer and a thermometer

Procedure:

  • Reaction Setup: In a 5L three-necked flask, add the hydrogen fluoride-pyridine solution (1200 g) at 20°C.

  • Addition of Starting Material: Cool the solution and add 6-amino-7-azaindole (400 g) in batches, ensuring the internal temperature is maintained below -20°C.[3]

  • Diazotization: Once the addition of the starting material is complete, add sodium nitrite (690 g) in batches, keeping the temperature below -20°C.[3]

  • Reaction Completion: After the final addition of sodium nitrite, continue stirring the reaction mixture at this temperature for an additional 30 minutes.[3]

  • **Workup - CAUTION: This step is highly exothermic and involves vigorous gas evolution. Perform in a well-ventilated fume hood with appropriate safety precautions. Prepare a mixture of sodium bicarbonate (10 kg), ice (1 kg), water (10 L), and ethyl acetate (7 L) in a large, suitable container.

  • Quenching: Slowly and carefully pour the reaction mixture into the prepared bicarbonate-ice-water-ethyl acetate mixture.[3] Vigorous gas evolution and a significant exotherm will occur.

  • Extraction and Drying: After the reaction has quenched and gas evolution has ceased, filter the mixture. Separate the organic layer from the filtrate. Wash the organic layer with saturated brine, then dry it over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. While the specific eluent is not provided in the source, a common starting point for purification of similar heterocyclic compounds is a gradient of ethyl acetate in hexanes. Alternatively, the product can be purified by crystallization.[3]

Expected Yield: 75% (300 g from 400 g starting material).[3]

Characterization Data

The following data has been reported for this compound:

Analysis Data
¹H NMR (400MHz, CDCl₃)δ 9.6 (bs, 1H), 7.95 (bt, J = 8Hz, 1H), 7.31-7.27 (m, 1H), 6.75 (dd, J = 8Hz, 2Hz, 1H), 6.55-6.50 (m, 1H)[3]
¹⁹F NMR (400MHz, CDCl₃)δ -75 ppm[3]
Mass Spectrum (m/z, ES+)137 (100%, M+)[3]

Visualized Workflows and Signaling Pathways

Synthesis Workflow

The synthesis of this compound from 6-amino-7-azaindole can be visualized as a two-stage process: diazotization followed by workup and purification.

SynthesisWorkflow Synthesis of this compound cluster_start Starting Material cluster_reaction Diazotization Reaction cluster_workup Workup & Purification cluster_product Final Product Start 6-Amino-7-azaindole Reaction Diazotization with HF-Pyridine & NaNO₂ (T < -20°C) Start->Reaction Workup Quenching in NaHCO₃/Ice/H₂O/EtOAc Reaction->Workup Extraction Extraction & Drying Workup->Extraction Purification Column Chromatography or Crystallization Extraction->Purification Product This compound Purification->Product FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Transcription Inhibitor This compound Derivative (Inhibitor) Inhibitor->FGFR Inhibits

References

Application Notes & Protocols for the Large-Scale Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 6-fluoro-7-azaindole, is a crucial intermediate in the synthesis of various pharmaceutical compounds, including smoking cessation aids.[1] Its efficient large-scale production is therefore of significant interest to the pharmaceutical industry. This document provides detailed protocols and application notes for a scalable synthesis of this compound, focusing on a robust diazotization reaction of 6-amino-7-azaindole. This method offers high yields and is suitable for kilogram-scale production.

Challenges in previously reported synthetic routes for 6-fluoro-7-azaindole often include numerous reaction steps, harsh reaction conditions (high pressure and extreme temperatures), low overall yields (around 9.5%), and the use of expensive and hazardous reagents, making them unsuitable for industrial-scale preparation.[1] The presented protocol, however, provides a more viable alternative for large-scale manufacturing.

Reaction Scheme

A scalable synthesis of this compound can be achieved via a diazotization reaction starting from 6-amino-7-azaindole. The overall transformation is depicted below:

Reaction_Scheme cluster_reactants Starting Material cluster_reagents Reagents cluster_product Product 6-Amino-7-azaindole reagents 1. HF-Pyridine, NaNO₂ 2. NaHCO₃, H₂O, Ethyl Acetate 6-Amino-7-azaindole->reagents This compound reagents->this compound

Caption: Overall reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the large-scale synthesis of this compound via the diazotization route.

ParameterValueReference
Starting Material6-Amino-7-azaindole[1]
Scale400 g (3 mol) of starting material[1]
Key ReagentsHydrogen fluoride-pyridine, Sodium nitrite[1]
Reaction TemperatureBelow -20 °C[1]
Overall Yield> 70%[1]
PurityHigh (purified by column chromatography or crystallization)[1]

Experimental Workflow

The following diagram illustrates the workflow for the large-scale synthesis of this compound.

workflow start Start reactor_prep Prepare Reactor (5L three-necked bottle) start->reactor_prep reagent_add Add HF-Pyridine Solution reactor_prep->reagent_add sm_add Add 6-Amino-7-azaindole (in batches, keep temp < -20°C) reagent_add->sm_add nitrite_add Add Sodium Nitrite (in batches, keep temp < -20°C) sm_add->nitrite_add workup Controlled Workup (Addition to NaHCO₃, ice, water, ethyl acetate) nitrite_add->workup filtration Filtration workup->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate, Saturated Brine) filtration->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying concentration Solvent Removal (Reduced Pressure) drying->concentration purification Purification (Column Chromatography or Crystallization) concentration->purification end Final Product: This compound purification->end

Caption: Workflow for the large-scale synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted for a large-scale synthesis producing a significant quantity of this compound.

Materials and Equipment:

  • 5L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Large filtration funnel

  • Separatory funnel

  • Rotary evaporator

  • Cooling bath (e.g., acetone/dry ice)

  • 6-Amino-7-azaindole (400g, 3 mol)

  • Hydrogen fluoride-pyridine solution (70% concentration, 1200g)

  • Sodium nitrite (690g, 10 mol)

  • Sodium bicarbonate

  • Ice

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

1. Diazotization Reaction

  • Set up the 5L three-necked flask with a mechanical stirrer, thermometer, and an appropriate cooling bath to maintain a temperature below -20 °C.

  • Charge the flask with 1200g of hydrogen fluoride-pyridine solution (70% concentration).

  • Begin stirring and cool the solution to below -20 °C.

  • In batches, carefully add 400g (3 mol) of 6-amino-7-azaindole to the cooled HF-pyridine solution. Ensure the temperature of the reaction mixture is maintained below -20 °C throughout the addition.

  • Once the addition of 6-amino-7-azaindole is complete, begin the batch-wise addition of 690g (10 mol) of sodium nitrite. The temperature must be strictly controlled and kept below -20 °C during this exothermic addition.

2. Reaction Workup and Product Isolation

  • Caution: The following workup procedure involves a vigorous gas evolution and is exothermic. It must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • In a separate large reaction vessel, prepare a mixture of sodium bicarbonate, ice, water, and ethyl acetate.

  • Slowly and carefully add the reaction mixture from the diazotization step to the prepared sodium bicarbonate mixture with vigorous stirring. The rate of addition should be controlled to manage the gas evolution and exotherm.

  • After the addition is complete and the gas evolution has ceased, filter the resulting mixture.

  • Transfer the filtrate to a large separatory funnel and separate the organic layer (ethyl acetate).

  • Wash the organic layer with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

3. Purification

  • The crude product can be purified by either column chromatography on silica gel or by crystallization from a suitable solvent system to yield pure this compound.[1]

Safety Considerations

  • Hydrogen Fluoride-Pyridine: This reagent is highly corrosive and toxic. It can cause severe burns upon skin contact and is harmful if inhaled. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Diazotization Reaction: Diazonium salts can be explosive when isolated in a dry state. The reaction should be carried out at low temperatures, and the diazonium salt should be used in solution without isolation.

  • Workup: The neutralization step with sodium bicarbonate is highly exothermic and involves significant gas evolution (CO₂). The addition of the acidic reaction mixture must be slow and controlled to prevent a dangerous buildup of pressure and temperature.

By following this detailed protocol, researchers and drug development professionals can achieve a safe and efficient large-scale synthesis of this compound, a key building block for various pharmaceuticals.

References

Application Notes and Protocols: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 6-fluoro-7-azaindole, is a fluorinated heterocyclic building block that has garnered significant interest in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. The pyrrolo[2,3-b]pyridine scaffold is considered a "privileged structure" as it can mimic the adenine core of ATP, enabling it to effectively bind to the hinge region of the kinase ATP-binding site. The strategic incorporation of a fluorine atom at the 6-position can modulate the physicochemical properties of the molecule, such as metabolic stability and binding affinity, making it an attractive starting point for the development of novel therapeutics targeting a range of kinases implicated in diseases like cancer and autoimmune disorders.[1]

This document provides detailed application notes on the utility of this compound as a scaffold for kinase inhibitors, along with experimental protocols for the synthesis of this building block and its derivatives, as well as in vitro kinase assays to evaluate their activity.

Kinase Targets and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of inhibitors for various kinase families. A prominent target class is the Janus kinase (JAK) family, which plays a critical role in cytokine signaling pathways implicated in inflammation and immune responses.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT signaling cascade is a crucial pathway for a multitude of cytokines and growth factors. The binding of a cytokine to its receptor induces the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and cancers.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Translocation Inhibitor This compound Kinase Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Data Presentation: Kinase Inhibitory Activity

While specific kinase inhibition data for derivatives of this compound is not extensively available in the public domain, the following tables present data for closely related 1H-pyrrolo[2,3-b]pyridine-based inhibitors to demonstrate the potential of this scaffold.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Janus Kinases (JAKs)

Compound IDTarget KinaseIC50 (nM)Reference
Compound 31 JAK31.3[2]
JAK1180[2]
JAK2160[2]
TYK21800[2]
Compound 14c JAK31.1[3][4]
JAK1110[3][4]
JAK2120[3][4]
TYK2>10000[3][4]

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Other Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 41 GSK-3β0.22[5]
Compound 46 GSK-3β0.26[5]
Compound 54 GSK-3β0.24[5]
Compound 34 c-Met1.68[6]

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from 6-amino-7-azaindole via a diazotization reaction.[7]

Materials:

  • 6-Amino-7-azaindole

  • Hydrogen fluoride-pyridine solution (70% concentration)

  • Sodium nitrite

  • Sodium bicarbonate

  • Ice

  • Water

  • Ethyl acetate

  • 5L three-necked flask

Procedure:

  • Add hydrogen fluoride-pyridine solution (1200g) to a 5L three-necked flask at -20°C.

  • In batches, add 6-amino-7-azaindole (400g, 3 mol) while maintaining the reaction temperature below -20°C.

  • Add sodium nitrite (690g, 10 mol) in batches, ensuring the temperature of the reaction system remains below -20°C.

  • After the addition is complete, stir the reaction mixture at this temperature for a specified time (monitoring by TLC or LC-MS is recommended).

  • Prepare a mixed system of sodium bicarbonate, ice, water, and ethyl acetate for the work-up to control the evolution of gas and heat.

  • Carefully quench the reaction mixture by adding it to the prepared bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Synthesis_Workflow Start 6-Amino-7-azaindole Diazotization Diazotization Reaction Start->Diazotization 1. Reagents HF-Pyridine, NaNO2 -20°C Reagents->Diazotization Workup Quenching with NaHCO3/Ice Extraction with Ethyl Acetate Diazotization->Workup 2. Purification Column Chromatography Workup->Purification 3. Product This compound Purification->Product 4.

Caption: General workflow for the synthesis of the target compound.

General Protocol for Synthesis of a 1H-pyrrolo[2,3-b]pyridine-based Kinase Inhibitor

The following is a representative protocol for the synthesis of a kinase inhibitor using the 1H-pyrrolo[2,3-b]pyridine scaffold, adapted from the synthesis of JAK3 inhibitors.[2]

Materials:

  • Substituted 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

  • Cyclohexylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of substituted 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide in DMF, add cyclohexylamine and DIPEA.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and a suitable organic solvent (e.g., diethyl ether or hexane).

  • Dry the solid under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the final kinase inhibitor.

In Vitro Kinase Assay Protocol

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target kinase using a fluorescence-based assay.[8]

Materials:

  • Recombinant human kinase (e.g., JAK1, JAK2, JAK3, TYK2)

  • Z'-LYTE™ Kinase Assay Kit (or similar)

  • Test compound (dissolved in DMSO)

  • ATP

  • Peptide substrate

  • 384-well plate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in 1% DMSO.

  • In a 384-well plate, add the diluted test compounds.

  • Prepare a kinase reaction buffer containing the recombinant kinase, ATP, and the appropriate peptide substrate.

  • Add the kinase reaction mixture to the wells containing the test compounds.

  • Incubate the plate at room temperature for 1 hour.

  • Add the development solution from the assay kit to each well.

  • Incubate the plate at room temperature for another hour.

  • Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound derivative in DMSO Dispense_Compound Dispense compound dilutions into 384-well plate Compound_Prep->Dispense_Compound Kinase_Mix_Prep Prepare kinase reaction mix (Kinase, ATP, Substrate) Add_Kinase_Mix Add kinase reaction mix to wells Kinase_Mix_Prep->Add_Kinase_Mix Dispense_Compound->Add_Kinase_Mix Incubate_1 Incubate for 1 hour at room temperature Add_Kinase_Mix->Incubate_1 Add_Dev_Solution Add development solution Incubate_1->Add_Dev_Solution Incubate_2 Incubate for 1 hour at room temperature Add_Dev_Solution->Incubate_2 Read_Plate Measure fluorescence Incubate_2->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its structural features provide a solid foundation for developing potent and selective drug candidates targeting key signaling pathways, such as the JAK-STAT pathway, which are implicated in a variety of diseases. The provided protocols offer a starting point for the synthesis and evaluation of novel inhibitors based on this promising scaffold. Further exploration of structure-activity relationships by modifying the substituents on the this compound core will likely lead to the discovery of next-generation kinase inhibitors with improved therapeutic profiles.

References

Application Notes and Protocols for the Synthesis of FGFR Inhibitors Using 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent starting point for inhibitor design.

The introduction of a fluorine atom at the 6-position of the 1H-pyrrolo[2,3-b]pyridine core can offer several advantages, including enhanced metabolic stability and improved binding affinity due to favorable electrostatic interactions. This document provides detailed application notes and protocols for the use of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine as a key intermediate in the synthesis of potent FGFR inhibitors.

Data Presentation: In Vitro Inhibitory Activity of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative

While specific data for a 6-fluoro substituted derivative is not publicly available, the following table summarizes the in vitro inhibitory activity of a closely related and potent 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , against FGFR subtypes 1-4. This data provides a strong rationale for the exploration of 6-fluoro analogs based on this scaffold.[1][2]

Compound IDTargetIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712

Experimental Protocols

Synthesis of this compound (Scaffold)

This protocol describes a method for the synthesis of the key intermediate, this compound, from 6-amino-7-azaindole via a diazotization reaction.

Materials:

  • 6-Amino-7-azaindole

  • Hydrogen fluoride-pyridine solution (70%)

  • Sodium nitrite

  • Sodium bicarbonate

  • Ethyl acetate

  • Ice

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • In a suitable reaction vessel, carefully add hydrogen fluoride-pyridine solution.

  • Cool the solution to below -20 °C using an appropriate cooling bath.

  • Slowly add 6-amino-7-azaindole to the cooled solution in portions, ensuring the temperature remains below -20 °C.

  • Once the addition of 6-amino-7-azaindole is complete, add sodium nitrite in batches, maintaining the reaction temperature below -20 °C.

  • After the addition of sodium nitrite is complete, allow the reaction to stir at the same temperature for a specified time to ensure the completion of the diazotization reaction.

  • Prepare a quench solution of sodium bicarbonate, ice, water, and ethyl acetate.

  • Carefully and slowly add the reaction mixture to the quench solution to neutralize the excess hydrogen fluoride and decompose the diazonium salt. This step is exothermic and involves gas evolution, so it must be performed with caution in a well-ventilated fume hood.

  • After the quench is complete, separate the organic layer (ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.

Synthesis of a Representative this compound-based FGFR Inhibitor

This protocol outlines a general synthetic route for a hypothetical FGFR inhibitor incorporating the 6-fluoro-7-azaindole scaffold, based on established synthetic methodologies for similar compounds.

Materials:

  • This compound

  • Appropriate boronic acid or organotin reagent

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., Dioxane/water or DMF)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure (Suzuki or Stille Coupling):

  • To a reaction vessel, add this compound, the desired boronic acid (for Suzuki coupling) or organotin reagent (for Stille coupling), a palladium catalyst, and a base.

  • Degas the reaction mixture and purge with an inert gas (e.g., argon or nitrogen).

  • Add the appropriate solvent system and heat the reaction mixture to the required temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final FGFR inhibitor.

In Vitro FGFR Kinase Inhibition Assay Protocol

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • ATP

  • Suitable substrate (e.g., a poly(Glu, Tyr) peptide)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the respective FGFR enzyme, and the substrate.

  • Add the diluted test compounds to the wells. Include a positive control (a known FGFR inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at room temperature for a defined period.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.

  • The luminescence signal is measured using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 PLCg PLCγ P2->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC PKC->TF Proliferation Cell Proliferation, Survival, Migration TF->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->FGFR Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow for FGFR Inhibitor Synthesis and Evaluation

Experimental_Workflow start Start: Design of 6-Fluoro-7-azaindole Analogs scaffold_synthesis Synthesis of This compound Scaffold start->scaffold_synthesis inhibitor_synthesis Synthesis of Target FGFR Inhibitors (e.g., via Suzuki Coupling) scaffold_synthesis->inhibitor_synthesis purification Purification and Characterization (Chromatography, NMR, MS) inhibitor_synthesis->purification in_vitro_assay In Vitro Kinase Inhibition Assay (IC50 Determination) purification->in_vitro_assay data_analysis Data Analysis and SAR Studies in_vitro_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization end End: Identification of Potent FGFR Inhibitor Candidate data_analysis->end lead_optimization->inhibitor_synthesis Iterative Design

Caption: Workflow for Synthesis and Evaluation of FGFR Inhibitors.

References

Application Notes: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine in JAK-STAT Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade essential for a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune regulation.[1][2] This pathway transduces signals for a wide array of cytokines and growth factors.[2] Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of various autoimmune diseases, inflammatory conditions, and cancers, making it a significant target for therapeutic intervention.[1][3]

Small molecule JAK inhibitors have emerged as an important class of drugs for treating these conditions.[1][4] Within this field, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has been identified as a privileged scaffold.[5] Its structure is bioisosteric to the purine system of ATP, allowing it to effectively compete for the ATP-binding site in the kinase domain of JAKs.[5] Specifically, the 6-Fluoro-1H-pyrrolo[2,3-b]pyridine derivative serves as a crucial core structure or key intermediate in the synthesis of potent and selective JAK inhibitors. The fluorine substitution can enhance metabolic stability and binding affinity, making it a valuable component in modern drug design. These application notes provide an overview of its role, relevant activity data, and detailed protocols for its evaluation.

Mechanism of Action and Rationale for Use

The 1H-pyrrolo[2,3-b]pyridine scaffold functions as a "hinge-binder" within the ATP-binding pocket of Janus kinases. The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine.[5][6] This competitive inhibition prevents the phosphorylation and activation of JAKs, thereby blocking the downstream phosphorylation of STAT proteins. The activated STAT proteins are unable to dimerize and translocate to the nucleus, which in turn prevents the transcription of target inflammatory genes.[2][7] The 6-fluoro substitution is a strategic modification to improve the molecule's pharmacological properties.

cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition Inhibitory Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Dimer Receptor->JAK Recruitment pJAK p-JAK (Active) JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor This compound -based Inhibitor Inhibitor->pJAK BLOCKS

Caption: Inhibition of the JAK-STAT pathway by a this compound-based inhibitor.

Application Data: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold is integral to numerous potent JAK inhibitors. The following table summarizes the in vitro inhibitory activities (IC50) of representative compounds from this class against the four members of the JAK family. This data highlights the potential for developing both pan-JAK and selective inhibitors based on this core structure.

Compound IDTargetIC50 (nM)Selectivity ProfileReference
Compound 14c JAK316Moderately selective for JAK3 over JAK1/2.[8][9]
JAK1130[9]
JAK2110[9]
Tofacitinib JAK31Potent JAK3/1 inhibitor.[10]
JAK111220-100 fold less potent against JAK2/1.[10]
JAK220[10]
Ruxolitinib JAK13.3Potent and selective JAK1/2 inhibitor.[10]
JAK22.8>130-fold selective vs JAK3.[10]
JAK3>400[10]
Baricitinib *JAK15.9Potent and selective JAK1/2 inhibitor.[10]
JAK25.7~70 and ~10-fold selective vs JAK3/Tyk2.[10]
JAK3>400[10]

*Note: Tofacitinib, Ruxolitinib, and Baricitinib are included for comparative context. They are based on the related pyrrolo[2,3-d]pyrimidine or similar scaffolds, demonstrating the broader utility of pyrrolopyrimidine cores in JAK inhibitor design.[3][11][12]

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the efficacy of this compound derivatives as JAK-STAT pathway modulators.

cluster_workflow General Workflow for JAK Inhibitor Evaluation Biochem Protocol 1: Biochemical Kinase Assay (IC50 Determination) CellBased Protocol 2/3: Cell-Based pSTAT Assay (Cellular Potency) Biochem->CellBased Confirm Cellular Activity Downstream Downstream Functional Assays (e.g., Cytokine Release, Proliferation) CellBased->Downstream Assess Functional Impact InVivo In Vivo Models (e.g., Arthritis Model in Rats) Downstream->InVivo Evaluate In Vivo Efficacy

Caption: A typical experimental workflow for characterizing novel JAK inhibitors.
Protocol 1: Biochemical JAK Kinase Inhibition Assay (HTRF)

This protocol describes a high-throughput, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency (IC50) of a test compound against a specific JAK isoform.[13]

1. Materials and Reagents:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Peptide substrate (e.g., IRS1 peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • HTRF Detection Reagents (e.g., Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled peptide)

  • 384-well low-volume white assay plates

  • TR-FRET compatible plate reader

2. Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate in duplicate. Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.

  • Enzyme/Substrate Mix: Prepare a mix of the JAK enzyme and peptide substrate in Assay Buffer. Add this mixture to each well of the assay plate.

  • Initiation of Reaction: Prepare a solution of ATP in Assay Buffer. Add the ATP solution to all wells to start the kinase reaction. Final concentrations may be ~5-10 nM JAK enzyme, 10 µM ATP, and 10 µM peptide substrate.[14]

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes.

  • Detection: Add the HTRF detection reagent mixture to each well to stop the reaction.

  • Final Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 620 nm.

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Normalize the data using the vehicle (0% inhibition) and high concentration inhibitor (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based STAT Phosphorylation Assay (Western Blot)

This protocol measures the ability of a test compound to inhibit cytokine-induced STAT phosphorylation in a relevant cell line.[15][16]

1. Materials and Reagents:

  • Human cell line (e.g., Jurkat T-cells for IL-2/pSTAT5, HEL92 cells for endogenous pSTAT5)

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • Cytokine (e.g., Recombinant Human IL-2 or IL-21)

  • Test Compound Stock (in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-phospho-STAT3 (pY705) or anti-phospho-STAT5 (pY694), Rabbit anti-total STAT3 or anti-total STAT5, and a loading control (e.g., anti-β-Actin).

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • SDS-PAGE gels, PVDF membrane, and Western blot equipment.

  • ECL Chemiluminescent Substrate.

2. Procedure:

  • Cell Culture: Culture cells to a density of approximately 1 x 10⁶ cells/mL.

  • Serum Starvation: If necessary for the cell line, starve the cells in serum-free medium for 4-16 hours to reduce basal signaling.

  • Inhibitor Treatment: Aliquot cells into tubes or plates. Add serially diluted test compound to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • Cytokine Stimulation: Stimulate the cells by adding the appropriate cytokine (e.g., 100 U/mL IL-2 for pSTAT5) for 15-30 minutes at 37°C.[15] Include an unstimulated control.

  • Cell Lysis: Pellet the cells by centrifugation at 4°C. Wash once with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer for 30 minutes on ice.[15]

  • Protein Quantification: Clarify lysates by centrifugation (14,000 x g for 15 min at 4°C). Determine the protein concentration of the supernatant using a BCA assay.[15]

  • Western Blotting:

    • Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-pSTAT5) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize bands using an ECL substrate and an imaging system.[15]

  • Re-probing: Strip the membrane and re-probe for total STAT and a loading control to ensure equal protein loading.

3. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phosphorylated STAT signal to the total STAT signal for each sample.

  • Calculate the percent inhibition of STAT phosphorylation relative to the cytokine-stimulated vehicle control.

  • Plot the results to determine the cellular IC50 value.

Protocol 3: Cell-Based STAT Phosphorylation Assay (Flow Cytometry)

This protocol offers a high-throughput, single-cell alternative for measuring STAT phosphorylation.[17][18]

1. Materials and Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable cell line.

  • Cell Staining Buffer (e.g., PBS with 2% FBS).

  • Test Compound Stock (in DMSO).

  • Cytokine (e.g., Recombinant Human IL-2 or IL-4).

  • Fixation Buffer (e.g., 1.5-4% Paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., ice-cold 90-100% Methanol).

  • Fluorochrome-conjugated antibodies: anti-pSTAT5 (e.g., Alexa Fluor 647), and cell surface markers if using PBMCs (e.g., anti-CD3, anti-CD4).

2. Procedure:

  • Cell Preparation: Prepare a single-cell suspension at 1-2 x 10⁶ cells/mL.

  • Inhibitor Treatment: Aliquot approximately 1 x 10⁵ cells per well in a 96-well plate. Add serially diluted test compound and incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Add cytokine (e.g., 100 ng/mL IL-2) and incubate for exactly 15 minutes at 37°C.[18]

  • Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.[18]

  • Permeabilization: Pellet the cells and resuspend in ice-cold Permeabilization Buffer. Incubate on ice or at -20°C for at least 30 minutes. This step is crucial for intracellular antibody access.[17]

  • Antibody Staining: Wash the cells twice with Cell Staining Buffer to remove the methanol. Resuspend the cell pellet in the antibody cocktail (containing anti-pSTAT and any surface markers) and incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells one final time and resuspend in Cell Staining Buffer. Analyze the samples on a flow cytometer.

3. Data Analysis:

  • Gate on the cell population of interest (e.g., CD3+ T-cells).

  • Determine the Median Fluorescence Intensity (MFI) of the pSTAT signal for each sample.

  • Calculate the percent inhibition of the pSTAT MFI relative to the cytokine-stimulated vehicle control.

  • Plot the results to determine the cellular IC50 value.

cluster_mechanism Molecular Mechanism of 7-Azaindole Core cluster_H_bond Key Hydrogen Bonds Inhibitor 1H-pyrrolo[2,3-b]pyridine Core Hinge JAK Kinase Hinge Region (e.g., Glu, Ala) Pocket ATP Binding Pocket Pyrrole_NH Pyrrole N-H Carbonyl Backbone C=O Pyrrole_NH->Carbonyl Pyridine_N Pyridine N Amine Backbone N-H Pyridine_N->Amine

Caption: Simplified diagram of the 7-azaindole core forming key hydrogen bonds in the JAK hinge region.

References

Application Notes and Protocols: 6-Fluoro-1H-pyrrolo[2,3-B]pyridine in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 6-Fluoro-1H-pyrrolo[2,3-b]pyridine scaffold in the development of novel anti-inflammatory therapeutics. The core focus of this scaffold lies in its function as a key intermediate for potent kinase inhibitors, particularly targeting the Janus kinase (JAK) family, which are pivotal mediators of inflammatory cytokine signaling.

Introduction

The this compound, a fluorinated derivative of 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, conferred by the fluorine atom, enhance metabolic stability and binding affinity to target proteins, making it an attractive starting point for the design of selective kinase inhibitors.[1] Dysregulation of kinase signaling pathways, especially the JAK-STAT pathway, is a hallmark of numerous autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors targeting these kinases represents a promising therapeutic strategy. Compounds derived from the this compound core have demonstrated significant potential in modulating inflammatory responses by inhibiting key kinases such as JAK1, JAK2, and JAK3.[2]

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The primary anti-inflammatory mechanism of this compound derivatives is the inhibition of the Janus kinase (JAK) family of enzymes. JAKs are intracellular tyrosine kinases that play a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the modulation of gene expression involved in inflammation and immunity.

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes, including those encoding pro-inflammatory mediators.[3]

Derivatives of this compound act as ATP-competitive inhibitors, binding to the ATP-binding pocket of JAKs and preventing the phosphorylation of STATs, thereby blocking the downstream inflammatory signaling cascade.

JAK-STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation & Activation Inhibitor This compound Derivative Inhibitor->JAK Inhibition Synthesis_Workflow A 6-Amino-7-azaindole B Diazotization (HF-Pyridine, NaNO2, < -20°C) A->B C Diazonium Salt Intermediate B->C D Post-processing & Neutralization (NaHCO3, Ice, H2O, EtOAc) C->D E This compound D->E In_Vivo_Workflow cluster_donor Donor Rat cluster_recipient Recipient Rat A Heart Procurement B Heterotopic Transplantation (Abdominal) A->B C Daily Oral Administration of Test Compound B->C D Daily Palpation to Monitor Graft Survival C->D E Record Time to Rejection D->E

References

Application Notes and Protocols: In Vitro Kinase Inhibitor Screening with 6-Fluoro-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is recognized as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors.[1][2] Its structure is bioisosteric to indole and purine systems and can effectively mimic the adenine moiety of ATP, enabling it to bind to the hinge region of the kinase ATP-binding site.[3][4] The introduction of a fluorine atom at the 6-position of the 1H-pyrrolo[2,3-b]pyridine core can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. This document provides detailed protocols for in vitro screening of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine analogs as kinase inhibitors and presents representative data for this class of compounds.

Signaling Pathways and Kinase Inhibition

Kinase inhibitors can modulate various signaling pathways implicated in diseases like cancer. One such critical pathway is the Fibroblast Growth Factor Receptor (FGFR) signaling cascade, which, when aberrantly activated, can drive cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the FGFR signaling pathway, a common target for kinase inhibitors.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR GRB2 GRB2 FGFR->GRB2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PLCg->Transcription AKT AKT PI3K->AKT AKT->Transcription FGF FGF Ligand FGF->FGFR Inhibitor This compound Analog Inhibitor->FGFR

Simplified FGFR Signaling Pathway and Point of Inhibition.

Data Presentation: Inhibitory Potency of Representative Pyrrolo[2,3-b]pyridine Analogs

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative 1H-pyrrolo[2,3-b]pyridine analogs against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency. While specific data for 6-fluoro analogs are emerging, the data presented for closely related derivatives highlight the potential of this scaffold.

Table 1: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs Against FGFR Kinases

Compound IDTarget KinaseIC50 (nM)Reference
4h FGFR17[5]
FGFR29[5]
FGFR325[5]
FGFR4712[5]
Compound 1 FGFR11900[5]

Table 2: In Vitro Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Analog Against Cdc7 Kinase

Compound IDTarget KinaseIC50 (nM)Reference
42 Cdc77[6]

Table 3: In Vitro Inhibitory Activity of Pyrrolo[3,2-c]pyridine Analogs Against FMS Kinase

Compound IDTarget KinaseIC50 (nM)Reference
1e FMS60[7]
1r FMS30[7]
KIST101029 FMS96[7]

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol describes a common method for quantifying kinase activity and inhibitor potency in a high-throughput format.

Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. The phosphorylated peptide is then detected by a terbium-labeled anti-phospho-specific antibody. When the terbium-labeled antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to streptavidin-conjugated XL665, FRET occurs between the terbium donor and the XL665 acceptor. The resulting fluorescent signal is proportional to the extent of substrate phosphorylation. Kinase inhibition is measured as a decrease in the TR-FRET signal.

Materials:

  • Recombinant protein kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound analogs (test compounds) dissolved in DMSO

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody and Streptavidin-XL665

  • Stop/Detection buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1% BSA)

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase/biotinylated peptide substrate mix prepared in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution (the concentration should be at or near the Km for the specific kinase).

    • Incubate the plate at room temperature for 60-120 minutes.

  • Reaction Termination and Detection:

    • Add 10 µL of the stop/detection buffer containing the terbium-labeled antibody and Streptavidin-XL665.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

Data Analysis:

  • Calculate the ratio of the emission at 665 nm to the emission at 620 nm.

  • Normalize the data by setting the average signal from the positive control (DMSO only) wells to 100% kinase activity and the negative control (no kinase or no ATP) to 0% activity.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.

TR_FRET_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of this compound Analogs in DMSO Start->Prep_Compounds Dispense Dispense Compounds/ DMSO to 384-well Plate Prep_Compounds->Dispense Add_Kinase_Substrate Add Kinase and Biotinylated Substrate Dispense->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate_Reaction Incubate at RT (60-120 min) Initiate_Reaction->Incubate_Reaction Add_Stop_Detection Add Stop/Detection Reagents (Tb-Ab, SA-XL665) Incubate_Reaction->Add_Stop_Detection Incubate_Detection Incubate at RT (60 min) Add_Stop_Detection->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

TR-FRET Kinase Assay Workflow.
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Assay Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. In a two-step process, the remaining ATP is first depleted, and then the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal.

Materials:

  • Recombinant protein kinase

  • Substrate (protein or peptide)

  • ATP

  • Kinase reaction buffer

  • This compound analogs (test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO.

    • Add 2 µL of the diluted kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

ADP_Glo_Workflow Start Start Prep_Reagents Prepare Reagents: - Kinase - Substrate/ATP Mix - Inhibitor Dilutions Start->Prep_Reagents Dispense_Inhibitor Dispense Inhibitor or DMSO Prep_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme Dispense_Inhibitor->Add_Kinase Initiate_Reaction Initiate Reaction with Substrate/ATP Mix Add_Kinase->Initiate_Reaction Incubate_Kinase Incubate at RT (60 min) Initiate_Reaction->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT (40 min) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_ADP_Glo->Add_Detection Incubate_Detection Incubate at RT (30-60 min) Add_Detection->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence Analyze_Data Calculate IC50 Values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Proliferation and Apoptosis Assays with 6-Fluoro-1H-pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-Fluoro-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potent antitumor properties.[1] A significant area of interest lies in their development as kinase inhibitors, with several 1H-pyrrolo[2,3-b]pyridine-based molecules targeting key signaling proteins such as Fibroblast Growth Factor Receptors (FGFRs), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK).[2][3][4]

This document provides detailed application notes and experimental protocols for assessing the anti-proliferative and pro-apoptotic effects of this compound compounds on cancer cells. The provided methodologies are essential for characterizing the mechanism of action of these compounds and for advancing their development as potential therapeutic agents.

Data Presentation: In Vitro Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize representative quantitative data for the anti-proliferative and pro-apoptotic activities of various 1H-pyrrolo[2,3-b]pyridine derivatives. It is important to note that the data presented here may not be specific to 6-fluoro substituted compounds but are representative of the broader class of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors.

Table 1: Anti-Proliferative Activity (IC50) of Representative 1H-pyrrolo[2,3-b]pyridine Compounds in Cancer Cell Lines

Compound IDTarget Kinase(s)Cell LineCancer TypeIC50 (µM)Reference
Compound 4hFGFR1, FGFR2, FGFR34T1Breast CancerNot specified; inhibits proliferation[2]
Compound 1rFMS KinaseOvarian, Prostate, Breast Cancer PanelOvarian, Prostate, Breast0.15 - 1.78[5]
Diarylureas/amidesNot specifiedA375PMelanomaNanomolar range[6]
Compound 7EGFR, VEGFR-2Caco-2Colorectal Adenocarcinoma7.83 ± 0.50[7]
Compound 5kEGFR, Her2, VEGFR2, CDK2HepG2, MCF-7, MDA-MB-231, HeLaLiver, Breast, Cervical29 - 59[8]

Table 2: Induction of Apoptosis by Representative 1H-pyrrolo[2,3-b]pyridine Compounds

Compound IDCell LineTreatment ConcentrationApoptosis Induction MethodKey FindingsReference
Compound 4h4T1Not specifiedNot specifiedInduces apoptosis[2]
Compound 7Caco-2IC50 (7.83 µM)Flow Cytometry (Annexin V/PI)Increased apoptosis rate from 1.92% to 42.35%[7]
Compound 5kHepG2IC50Flow Cytometry (Annexin V/PI)Increased early apoptotic cells to 15.63% and late apoptotic cells to 9.74%[8]
PBTDsK56210 µMDNA Fragmentation, PARP CleavageInduces apoptosis through caspase activation

Signaling Pathways Modulated by 1H-pyrrolo[2,3-b]pyridine Compounds

1H-pyrrolo[2,3-b]pyridine derivatives often exert their anti-proliferative and pro-apoptotic effects by inhibiting key protein kinases involved in cancer cell growth and survival. The primary signaling pathways affected include the FGFR, PI3K/Akt, and MAPK/ERK pathways.

FGFR Signaling Pathway

Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial driver in various cancers.[2] Inhibition of FGFR by 1H-pyrrolo[2,3-b]pyridine compounds can block downstream signaling cascades, leading to decreased cell proliferation and induction of apoptosis.

FGFR_Pathway Compound This compound FGFR FGFR Compound->FGFR Inhibition RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: FGFR Signaling Inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and apoptosis. Many 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit this pathway, leading to the suppression of survival signals and the promotion of programmed cell death.

PI3K_Akt_Pathway Compound This compound PI3K PI3K Compound->PI3K Inhibition Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis

Caption: PI3K/Akt Pathway Inhibition.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibition of this pathway by 1H-pyrrolo[2,3-b]pyridine compounds can lead to cell cycle arrest and apoptosis.

MAPK_ERK_Pathway Compound This compound RAF RAF Compound->RAF Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis Modulates Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: MAPK/ERK Pathway Inhibition.

Experimental Protocols

The following are detailed protocols for commonly used assays to evaluate the effects of this compound compounds on cell proliferation and apoptosis.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

MTT_Workflow cluster_prep Cell Preparation and Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with various concentrations of This compound compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours at 37°C E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: MTT Assay Experimental Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Analysis A Seed cells in a 6-well plate B Treat cells with the compound at a predetermined concentration (e.g., IC50) A->B C Incubate for 24-48 hours B->C D Harvest cells (including floating cells) C->D E Wash cells with cold PBS D->E F Resuspend cells in Annexin V binding buffer E->F G Add Annexin V-FITC and Propidium Iodide (PI) F->G H Incubate for 15 minutes in the dark G->H I Analyze by flow cytometry H->I

Caption: Annexin V/PI Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay (Luminometric)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Caspase_Workflow cluster_prep Cell Preparation and Treatment cluster_assay Caspase-Glo® 3/7 Assay A Seed cells in a white-walled 96-well plate B Treat cells with the compound A->B C Incubate for a specified time B->C D Add Caspase-Glo® 3/7 Reagent to each well C->D E Mix on a plate shaker D->E F Incubate at room temperature for 1-3 hours E->F G Measure luminescence F->G

Caption: Caspase-3/7 Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • This compound compound

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Treat cells with the this compound compound at various concentrations for the desired duration. Include appropriate controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Mixing: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the control cells to determine the fold-increase in caspase activity.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for investigating the anti-proliferative and pro-apoptotic effects of this compound compounds. By utilizing these standardized assays, researchers can effectively characterize the biological activity of these promising molecules, elucidate their mechanisms of action, and contribute to the development of novel cancer therapeutics.

References

Application Notes: The Role of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoro-1H-pyrrolo[2,3-b]pyridine, a fluorinated derivative of 7-azaindole, is a valuable fragment in the field of fragment-based drug discovery (FBDD). The 7-azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a frequent starting point for the development of kinase inhibitors. The introduction of a fluorine atom at the 6-position can significantly enhance binding affinity, metabolic stability, and selectivity of drug candidates, making this compound an attractive starting point for FBDD campaigns targeting a variety of protein classes.

Key Advantages of the this compound Fragment:

  • Bioisosteric Scaffold: The pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, allowing it to interact with ATP-binding sites in kinases and other nucleotide-binding proteins.

  • Improved Physicochemical Properties: The fluorine substitution can modulate pKa, improve membrane permeability, and block potential sites of metabolism, leading to enhanced drug-like properties.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, increasing binding affinity and ligand efficiency.

  • Versatile Chemical Handle: The core structure provides multiple vectors for chemical modification, allowing for fragment evolution and linking strategies to develop potent and selective inhibitors.[1]

Therapeutic Applications

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several approved drugs and clinical candidates, primarily targeting protein kinases. Derivatives have shown potent activity against targets such as:

  • Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors, with some compounds showing IC50 values in the low nanomolar range.[2][3][4]

  • B-RAF Kinase: This scaffold is the basis for FDA-approved inhibitors of the V600E mutant of B-RAF, a key driver in several cancers.[5]

  • Phosphodiesterase 4B (PDE4B): Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as selective inhibitors of PDE4B, a target for inflammatory and neurological disorders.[6]

  • Bacterial DNA Ligase: While not the exact molecule, the related 6-azaindazole scaffold has been successfully used in the fragment-based discovery of inhibitors for bacterial DNA ligase, demonstrating the utility of this general structural class in antibacterial drug discovery.[7][8][9]

Quantitative Data Summary

The following table summarizes representative binding and activity data for compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold. This data highlights the potency that can be achieved through fragment elaboration.

TargetCompound TypeMeasurementValueReference
FGFR11H-pyrrolo[2,3-b]pyridine derivative (4h)IC507 nM[3][4]
FGFR21H-pyrrolo[2,3-b]pyridine derivative (4h)IC509 nM[3][4]
FGFR31H-pyrrolo[2,3-b]pyridine derivative (4h)IC5025 nM[3][4]
FGFR41H-pyrrolo[2,3-b]pyridine derivative (4h)IC50712 nM[3][4]
V600E B-RAFPyrrolo[2,3-b]pyridine derivative (34e)IC500.085 µM[5]
V600E B-RAFPyrrolo[2,3-b]pyridine derivative (35)IC500.080 µM[5]
PDE4B1H-pyrrolo[2,3-b]pyridine-2-carboxamide (11h)IC500.14 µM[6]
Bacterial DNA Ligase6-azaindazole derivative (11)IC500.22 µM[8]
Bacterial DNA LigaseFragment Hit (3)Kd (ITC)38 µM[8]

Experimental Protocols

Detailed methodologies for key experiments in a fragment-based drug discovery campaign utilizing this compound are provided below.

Protocol 1: Fragment Screening using Thermal Shift Assay (TSA)

Objective: To identify initial fragment hits that bind to the target protein by measuring changes in protein thermal stability.

Materials:

  • Target protein (e.g., a protein kinase)

  • This compound and other fragments

  • SYPRO Orange dye

  • Real-time PCR instrument

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Prepare a stock solution of the target protein (e.g., 2 µM) in the assay buffer.

  • Prepare stock solutions of the fragments (e.g., 10 mM in DMSO).

  • In a 96-well PCR plate, add 20 µL of the protein solution to each well.

  • Add 0.5 µL of the fragment stock solution to the appropriate wells (final fragment concentration: 250 µM). Include DMSO-only controls.

  • Add SYPRO Orange dye to each well to a final concentration of 5x.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of the SYPRO Orange dye.

  • The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum. A significant increase in Tm in the presence of a fragment compared to the DMSO control indicates binding.

Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)

Objective: To confirm the binding of fragment hits and to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Materials:

  • Target protein

  • Validated fragment hit (e.g., this compound derivative)

  • ITC instrument

  • Assay buffer

Procedure:

  • Prepare the target protein in the assay buffer at a concentration of 10-20 µM.

  • Prepare the fragment at a concentration of 100-200 µM in the same assay buffer.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the fragment solution into the injection syringe.

  • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

  • Initiate the titration. A series of small injections of the fragment solution into the protein solution will be performed.

  • The heat change upon each injection is measured.

  • The resulting data is integrated and fit to a binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Protocol 3: Structural Characterization using X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex to guide structure-based drug design.

Materials:

  • Crystals of the target protein

  • Fragment hit

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Grow crystals of the target protein to a suitable size.

  • Soak the protein crystals in a solution containing the fragment hit (typically 1-10 mM) for a defined period (minutes to hours).

  • Briefly transfer the crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Mount the frozen crystal on the X-ray diffractometer.

  • Collect a complete X-ray diffraction dataset.

  • Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein.

  • Build and refine the model of the protein-fragment complex. The resulting electron density map should clearly show the location and orientation of the bound fragment, providing insights for further optimization.

Visualizations

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_characterization Structural Characterization cluster_optimization Lead Optimization fs Fragment Library tsa Thermal Shift Assay (TSA) fs->tsa nmr NMR Screening fs->nmr spr Surface Plasmon Resonance (SPR) fs->spr hits Initial Hits tsa->hits nmr->hits spr->hits itc Isothermal Titration Calorimetry (ITC) hits->itc validated_hits Validated Hits itc->validated_hits xray X-ray Crystallography validated_hits->xray nmr2 NMR Spectroscopy validated_hits->nmr2 structure Protein-Fragment Structure xray->structure nmr2->structure synthesis Structure-Guided Synthesis structure->synthesis sar SAR by NMR/Biochemical Assays synthesis->sar sar->synthesis lead Lead Compound sar->lead

Caption: A typical workflow for a fragment-based drug discovery campaign.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., FGFR) ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF (e.g., B-RAF) ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt AKT pi3k->akt akt->transcription inhibitor This compound -based Inhibitor inhibitor->receptor Inhibition inhibitor->raf Inhibition

Caption: A simplified kinase signaling pathway targeted by pyrrolopyridine-based inhibitors.

References

Application Notes and Protocols for Fluorinated 7-Azaindoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole, a bioisostere of indole, has emerged as a privileged scaffold in medicinal chemistry due to its ability to form crucial hydrogen bonding interactions with various biological targets, particularly protein kinases. The strategic incorporation of fluorine atoms into the 7-azaindole core can significantly enhance a molecule's pharmacological profile. Fluorination can modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] This document provides a comprehensive overview of the applications of fluorinated 7-azaindoles in medicinal chemistry, including quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

I. Biological Activities of Fluorinated 7-Azaindoles

Fluorinated 7-azaindole derivatives have demonstrated potent inhibitory activity against a range of biological targets implicated in various diseases, most notably cancer. Their ability to mimic the hinge-binding motif of ATP allows them to function as effective kinase inhibitors.[3]

Quantitative Bioactivity Data

The following tables summarize the in vitro activity of representative fluorinated 7-azaindole derivatives against various protein kinases and cancer cell lines.

Table 1: Inhibitory Activity of Fluorinated 7-Azaindole Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
1 BRAFV600E13
2 c-Met2[1]
3 ROCK-II<1[4][5]
4 CDK851.3 ± 4.6[6]
5 Haspin14[7]
6 JAK2260[1]
7 CSF1R13[8]
8 PI3Kγ7[9]

Table 2: Cytotoxic Activity of Fluorinated 7-Azaindole Derivatives against Human Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
9 HeLaCervical Carcinoma16.96[10]
10 MCF-7Breast Adenocarcinoma14.12[10]
11 MDA-MB-231Breast Adenocarcinoma12.69[10]
12 (16b) NCI-60 Panel (MGM)Various0.063[11][12]
13 (17b) NCI-60 Panel (MGM)Various0.033[11][12]
14 A549Lung Carcinoma6.23 (µg/mL)[13]
15 K562Chronic Myelogenous Leukemia10 (nM)[14]

II. Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental approaches for studying fluorinated 7-azaindoles is crucial for understanding their mechanism of action and development pipeline.

BRAF V600E Signaling Pathway in Melanoma

A primary target for fluorinated 7-azaindole-based inhibitors, such as Vemurafenib, is the BRAF kinase, particularly the V600E mutant prevalent in melanoma. The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of intervention by BRAF inhibitors.

BRAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Vemurafenib Fluorinated 7-Azaindole Inhibitor (e.g., Vemurafenib) Vemurafenib->BRAF_V600E Inhibition

Caption: BRAF V600E signaling pathway in melanoma and inhibition by fluorinated 7-azaindoles.

General Experimental Workflow for Synthesis and Evaluation

The development of novel fluorinated 7-azaindole inhibitors follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Fluorinated 7-Azaindole Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (e.g., BRAF, ROCK) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT Cytotoxicity) Purification->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

Application Notes: Synthesis and Utility of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure is a bioisostere of indole, allowing it to mimic the natural substrate in various biological processes.[1] This scaffold is a core component of several FDA-approved drugs, particularly in oncology, where it serves as a hinge-binding motif for numerous protein kinase inhibitors.[1][2] The introduction of a fluorine atom at the 6-position of the 7-azaindole ring can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] Consequently, 6-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives are of significant interest for developing novel and potent anticancer agents.

Significance in Cancer Research

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of protein kinases that are critical drivers of cancer cell proliferation, survival, and migration.[2][5] The strategic placement of a fluorine atom can enhance these properties, leading to the development of highly selective and effective inhibitors.

Key cancer-related targets for these derivatives include:

  • BRAF Kinase: The V600E mutation in the BRAF gene is a known oncogenic driver in several cancers, including melanoma.[6] Pyrrolo[2,3-b]pyridine-based compounds have been successfully developed as potent inhibitors of this mutant kinase.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is implicated in the progression of various tumors.[7][8] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3.[7][8]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancers.[9] The 7-azaindole scaffold has been utilized to develop potent PI3K inhibitors for cancer therapy.[9]

  • Cell Division Cycle 7 (Cdc7) Kinase: As an emerging target for cancer therapy, Cdc7 kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine structure have shown promise in halting tumor growth.[5]

The versatility of the this compound core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic profiles, making it a valuable starting point for novel anticancer drug development.

Experimental Protocols

Protocol 1: Synthesis of this compound Core Scaffold

This protocol describes the synthesis of the core scaffold, this compound, from 6-amino-7-azaindole via a diazotization reaction. This method provides a high yield and is suitable for large-scale preparation.[10]

Materials:

  • 6-Amino-7-azaindole

  • Hydrogen fluoride-pyridine solution (70% concentration)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Ice

  • Water

  • 5L three-necked flask

  • Magnetic stirrer

  • Thermometer

Procedure:

  • Cool a 5L three-necked bottle containing hydrogen fluoride-pyridine solution (1200g) to below -20°C.

  • Slowly add 6-amino-7-azaindole (400g, 3 mol) in batches, ensuring the temperature of the reaction system remains below -20°C.

  • Once the addition is complete, add sodium nitrite (690g, 10 mol) in batches while maintaining the temperature below -20°C to form the diazonium salt.

  • Prepare a post-processing mixture of sodium bicarbonate, ice, water, and ethyl acetate to neutralize excess hydrogen fluoride and decompose the diazonium salt. This step is highly exothermic and involves gas evolution, requiring careful control.

  • Slowly add the reaction mixture to the post-processing mixture, controlling the rate of addition to manage heat and gas production.

  • After the reaction is complete, perform an extraction with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield 1H-Pyrrolo[2,3-b]pyridine, 6-fluoro. The total product yield is reported to be greater than 70%.[10]

Protocol 2: Synthesis of a Representative FGFR Inhibitor Derivative

This protocol outlines the synthesis of a 1H-pyrrolo[2,3-b]pyridine derivative targeting FGFR, adapted from published methodologies.[7] This involves a condensation reaction followed by a reduction.

Materials:

  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (or the 6-fluoro equivalent)

  • 3,5-Dimethoxybenzaldehyde

  • Acetonitrile

  • Triethylsilane

  • Trifluoroacetic acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Condensation: In a round-bottom flask, dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent) and 3,5-dimethoxybenzaldehyde (1.1 equivalents) in a suitable solvent. Heat the reaction mixture at 50°C until the starting material is consumed (monitored by TLC).

  • Upon completion, cool the reaction and isolate the intermediate product.

  • Reduction: Dissolve the intermediate from the previous step in acetonitrile.

  • Add triethylsilane and trifluoroacetic acid to the mixture.

  • Heat the reaction at reflux until the reduction is complete (monitored by TLC).

  • Cool the reaction mixture and quench carefully.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final compound, a potent FGFR inhibitor, by column chromatography.[7]

Protocol 3: In Vitro Cell Proliferation (MTT) Assay

This protocol provides a general method to assess the anti-proliferative activity of the synthesized compounds against a cancer cell line (e.g., 4T1 breast cancer cells).[7]

Materials:

  • Synthesized this compound derivative

  • 4T1 breast cancer cell line

  • DMEM medium supplemented with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed 4T1 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compound (e.g., from 0.01 to 100 µM) in fresh medium. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Table 1: Biological Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseR-Group on Phenyl RingFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Antiproliferative IC50 (4T1 cells, µM)Reference
4a FGFR3-methoxy1251342251.83[7]
4b FGFR3-chloro>1000>1000>1000>10[7][11]
4h FGFR3,5-dimethoxy79250.28[7][8][11]
34e V600E-BRAFN/A---IC50 = 0.085 µM (enzymatic)[2]
35 V600E-BRAFN/A---IC50 = 0.080 µM (enzymatic)[2][6]

Note: Data for compounds 4a, 4b, and 4h are based on a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold, which serves as a close analog to demonstrate the impact of substitutions. Data for 34e and 35 are for enzymatic inhibition of V600E-BRAF.

Visualizations

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start Starting Material (6-Amino-7-azaindole) Core Diazotization & Fluorination Start->Core Scaffold This compound (Core Scaffold) Core->Scaffold Derivatization Functionalization / Coupling (e.g., Suzuki, Buchwald-Hartwig) Scaffold->Derivatization Final Final Derivatives Library Derivatization->Final Kinase In Vitro Kinase Assays (IC50 Determination) Final->Kinase Cell Cell-Based Assays (Proliferation, Apoptosis) Final->Cell SAR SAR Analysis & Optimization Kinase->SAR Cell->SAR

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

G GF Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor This compound Derivative Inhibitor->Receptor Blocks ATP Binding Inhibitor->RAF Blocks ATP Binding

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by pyrrolopyridine derivatives.

SAR cluster_modifications Structural Modifications Scaffold 6-Fluoro N-H Pyrrole Ring Pyridine Ring Mod1 Position 1 (N-H) Substitution affects solubility and cell permeability. Scaffold:f1->Mod1 Modify Mod2 Position 3 Substitution with aryl groups (e.g., dimethoxyphenyl) interacts with kinase hinge region. Scaffold:f2->Mod2 Modify Mod3 Position 5 Substitution (e.g., -CF3) can form key hydrogen bonds and improve activity. Scaffold:f2->Mod3 Modify Activity Biological Activity (Potency & Selectivity) Mod1->Activity Mod2->Activity Mod3->Activity

Caption: Key structure-activity relationships (SAR) for 1H-pyrrolo[2,3-b]pyridine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic routes start from substituted pyridines. One common and improved method involves the diazotization of 6-Amino-7-azaindole.[1] Other multi-step syntheses often involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to build the pyrrolopyridine core and introduce necessary functional groups.[2][3]

Q2: Why is the synthesis of this compound considered challenging?

A2: The synthesis can be problematic due to several factors, including multi-step procedures with low overall yields, harsh reaction conditions (high pressures and extreme temperatures), and the use of expensive and hazardous reagents like palladium catalysts and organolithium compounds.[1] Additionally, post-reaction workups can be difficult to control, and purification often requires careful chromatography.[1][2]

Q3: What are the applications of this compound?

A3: this compound is a key intermediate in the synthesis of various pharmaceuticals.[1][4] The pyrrolo[2,3-b]pyridine scaffold is present in numerous biologically active compounds, including kinase inhibitors targeting FGFR (Fibroblast Growth Factor Receptor) and CSF1R (Colony-Stimulating Factor 1 Receptor), which are crucial in cancer therapy.[2][3][5]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Overall Yield

Q: My multi-step synthesis of this compound has a very low overall yield. What are the potential causes and solutions?

A: Low overall yields in multi-step syntheses are a common issue. Here are some potential causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: Each step of the synthesis must be optimized. Harsh conditions, such as excessively high temperatures or pressures, can lead to decomposition of intermediates.[1]

    • Solution: Carefully review the literature for optimal conditions for each step. Consider running small-scale experiments to screen different temperatures, solvents, and reaction times.

  • Inefficient Purification: Loss of product during purification at each step can significantly decrease the overall yield.

    • Solution: Optimize your purification strategy. For column chromatography, screen different solvent systems to achieve better separation.[2] Consider alternative purification methods like crystallization if applicable.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. For instance, in palladium-catalyzed aminations, the acidic proton of the pyrrole NH can lead to side reactions.[3]

    • Solution: The use of protecting groups, such as SEM (trimethylsilylethoxymethyl), for the pyrrole nitrogen can prevent side reactions.[2][3] However, the deprotection step must also be carefully planned as it can present its own challenges.[3]

Problem 2: Difficulties with the Diazotization Reaction

Q: I am using the diazotization of 6-Amino-7-azaindole to synthesize the target compound, but the reaction is violent and the yield is poor. How can I improve this step?

A: The diazotization of 6-Amino-7-azaindole followed by fluorination is an effective route, but the workup is critical for success.[1]

  • Cause: The post-processing step, which involves the decomposition of the diazonium salt and neutralization of excess hydrogen fluoride, is highly exothermic and involves vigorous gas evolution. Improper control of this step is a primary reason for low yields.[1]

  • Solution: A controlled workup procedure is essential. It is recommended to add the reaction mixture to a well-stirred, cold mixture of sodium bicarbonate, ice, water, and an organic solvent like ethyl acetate.[1] This helps to manage the exotherm and gas evolution effectively, leading to a significant improvement in yield.

Problem 3: Impurity Formation in Cross-Coupling Reactions

Q: I am performing a Suzuki-Miyaura or Buchwald-Hartwig reaction and observing significant impurity formation. How can I minimize side products?

A: Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to reaction conditions and substrate functionalities.

  • Cause of Impurities:

    • Homocoupling: Homocoupling of the boronic acid or organohalide can occur.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or base.

    • Side reactions due to unprotected functional groups: As mentioned, unprotected N-H groups in the pyrrole ring or other acidic protons can interfere with the catalytic cycle.[3]

    • Di-arylation: In some cases, multiple sites on the heterocyclic core can be arylated.[3]

  • Solutions:

    • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial. Screening different combinations (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with ligands like RuPhos or XPhos) can identify the most selective system for your specific transformation.[3]

    • Use of Protecting Groups: Protect reactive functional groups, particularly the pyrrole nitrogen, to prevent side reactions.[3]

    • Control of Stoichiometry: Carefully control the stoichiometry of the reactants.

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.

Experimental Protocols

Synthesis of this compound via Diazotization

This protocol is based on an improved method for the diazotization of 6-amino-7-azaindole.[1]

Materials:

  • 6-Amino-7-azaindole

  • Hydrogen fluoride-pyridine solution (70%)

  • Sodium nitrite

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

  • Saturated brine solution

Procedure:

  • In a three-necked flask, cool the hydrogen fluoride-pyridine solution.

  • Slowly add 6-Amino-7-azaindole in portions while maintaining the temperature below -20 °C.

  • Add sodium nitrite in batches, ensuring the temperature of the reaction system remains below -20 °C.

  • Prepare a separate, well-stirred mixture of sodium bicarbonate, ice, water, and ethyl acetate.

  • Carefully and slowly add the reaction mixture from step 3 to the quenching mixture from step 4. Control the rate of addition to manage gas evolution and the exotherm.

  • After the addition is complete, filter the resulting mixture.

  • Separate the organic layer from the filtrate and wash it with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization to yield pure this compound.

Note: This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment due to the use of hydrogen fluoride.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Pyrrolo[2,3-b]pyridine Derivatives

FeatureMulti-Step Synthesis with Cross-CouplingDiazotization of 6-Amino-7-azaindole
Starting Materials Halogenated pyridines, boronic acids, amines6-Amino-7-azaindole
Key Reactions Suzuki-Miyaura, Buchwald-HartwigDiazotization, Fluorination
Common Issues Catalyst deactivation, side reactions, need for protecting groups, harsh conditions.[1][3]Exothermic and gas-evolving workup, handling of hazardous reagents (HF).[1]
Reported Yield Overall yield can be low (e.g., 9.5% for some routes).[1]Improved method can achieve >70% yield.[1]
Scalability Can be difficult and expensive to scale up due to costly catalysts.[1]More suitable for large-scale preparation with proper engineering controls.[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start Start: 6-Amino-7-azaindole & HF-Pyridine add_na Add Sodium Nitrite (T < -20°C) start->add_na Diazotization quench Quench in NaHCO3/ Ice/Water/EtOAc add_na->quench Controlled Addition extract Extraction quench->extract dry Drying & Concentration extract->dry purify Purification (Chromatography/ Crystallization) dry->purify end End: 6-Fluoro-1H- pyrrolo[2,3-b]pyridine purify->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_diazotization Violent Diazotization Workup cluster_coupling Impurity in Cross-Coupling problem Problem Encountered yield_causes Potential Causes: - Suboptimal Conditions - Purification Loss - Side Reactions problem->yield_causes diazo_cause Cause: - Uncontrolled Exotherm & Gas Evolution problem->diazo_cause coupling_causes Causes: - Homocoupling - Catalyst Deactivation - Unprotected Groups problem->coupling_causes yield_solutions Solutions: - Optimize Reaction - Improve Purification - Use Protecting Groups yield_causes->yield_solutions diazo_solution Solution: - Controlled Quenching in Bicarbonate/Ice Slurry diazo_cause->diazo_solution coupling_solutions Solutions: - Screen Catalysts/Ligands - Protect Reactive Sites - Degas Thoroughly coupling_causes->coupling_solutions

Caption: Troubleshooting logic for common synthesis problems.

signaling_pathway fgf FGF (Ligand) fgfr FGFR (Receptor Tyrosine Kinase) fgf->fgfr dimer Dimerization & Autophosphorylation fgfr->dimer downstream Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-AKT) dimer->downstream cellular Cellular Responses (Proliferation, Survival) downstream->cellular inhibitor This compound -based Inhibitor inhibitor->dimer Inhibition

Caption: Generalized FGFR signaling pathway and point of inhibition.

References

7-Azaindole Synthesis & Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-azaindole synthesis and purification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis and purification of 7-azaindole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during 7-azaindole synthesis?

A1: The byproducts in 7-azaindole synthesis are highly dependent on the synthetic route employed.

  • Chichibabin Cyclization: When using methods like the LDA-mediated condensation of a 3-picoline derivative with a nitrile, byproducts primarily arise from the dimerization of the picoline starting material. These can include N-lithiodihydropyridine intermediates, which upon workup can form stable byproducts such as lactams and air-oxidized dimers.[1] The reaction complexity is increased by the facile dimerization of the picoline and the potential for the base (e.g., LDA) to react with the nitrile.[1]

  • Madelung-Type Synthesis: In syntheses starting from 2-amino-3-methyl-pyridine derivatives, major impurities can include azaindoline-azaindole derivatives and aminoalcohols. The aminoalcohol is typically a result of an aldol-type condensation reaction between two molecules of an intermediate aldehyde.

  • Sonogashira Coupling Routes: For syntheses involving palladium- and copper-catalyzed Sonogashira coupling, a primary concern is the presence of residual heavy metals in the final product. Isolation and purification of the desired 7-azaindole from these metal residues and other reaction-related impurities can be challenging and often necessitates chromatographic purification.[2]

  • Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes: In this one-pot synthesis, the chemoselectivity between the desired 7-azaindole and the corresponding 7-azaindoline is a critical factor. The choice of alkali-amide base is the primary determinant of the major product, with 7-azaindoline being a potential major byproduct under certain conditions.[3][4]

Q2: How do reaction conditions influence the formation of these byproducts?

A2: Reaction conditions play a crucial role in minimizing byproduct formation and maximizing the yield of 7-azaindole.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. For instance, in the Chichibabin cyclization, using an insufficient amount of LDA (e.g., 1.05 equivalents) can lead to significantly lower yields of 7-azaindole (15-20%) compared to when 2.1 equivalents are used (80-82% yield).[1] In the synthesis from 2-fluoro-3-methylpyridine and aldehydes, the cation of the alkali-amide base dictates the product selectivity. KN(SiMe3)2 favors the formation of 7-azaindole, while LiN(SiMe3)2 exclusively produces 7-azaindoline.[3][4]

  • Temperature: Temperature control is essential. In the LDA-mediated Chichibabin cyclization, maintaining a low temperature (≤ -40 °C) is important for achieving high yields.[1]

  • Order of Reagent Addition: In some cases, the order of addition of reagents can impact the outcome. However, in the LDA-mediated synthesis of 2-phenyl-7-azaindole, reversing the order of addition of the picoline and benzonitrile did not significantly affect the yield, as long as the temperature was controlled.[1]

  • Atmosphere: For reactions sensitive to oxidation, such as those involving organometallic intermediates, maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the formation of oxidized byproducts.

Troubleshooting Guides

This section provides structured guidance for addressing common problems encountered during the synthesis and purification of 7-azaindole.

Problem 1: Low Yield of 7-Azaindole

If you are experiencing a low yield of your desired 7-azaindole product, consider the following troubleshooting steps, which are also illustrated in the workflow diagram below.

LowYieldTroubleshooting cluster_paths start Low Yield of 7-Azaindole check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK analyze_byproducts Identify Major Byproducts (TLC, LC-MS, NMR) check_base Evaluate Base Choice and Amount check_conditions->check_base Conditions Correct check_workup Assess Work-up and Extraction Procedure check_base->check_workup Base Appropriate check_workup->analyze_byproducts Work-up Efficient optimize_purification Optimize Purification Method analyze_byproducts->optimize_purification end Improved Yield optimize_purification->end PurificationTroubleshooting start Impure 7-Azaindole identify_impurity Identify Impurity Structure (NMR, MS) start->identify_impurity select_method Select Purification Method Based on Impurity Properties identify_impurity->select_method recrystallization Recrystallization select_method->recrystallization Crystalline Solid Different Solubility column_chromatography Column Chromatography select_method->column_chromatography Similar Polarity acid_base_extraction Acid-Base Extraction select_method->acid_base_extraction Acidic/Basic Impurity optimize_method Optimize Selected Method recrystallization->optimize_method column_chromatography->optimize_method acid_base_extraction->optimize_method end Pure 7-Azaindole optimize_method->end ByproductFormation picoline 3-Picoline Derivative benzyllithium Benzyllithium Intermediate picoline->benzyllithium LDA dimerization Picoline Dimerization benzyllithium->dimerization + 3-Picoline azaindole 7-Azaindole (Desired Product) benzyllithium->azaindole + Nitrile - Cyclization dihydropyridine Dihydropyridine Adduct dimerization->dihydropyridine lactams Lactams dihydropyridine->lactams Work-up (H2O) oxidized_dimer Air-Oxidized Dimer dihydropyridine->oxidized_dimer Work-up (O2)

References

Technical Support Center: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine and its Derivatives - Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with 6-Fluoro-1H-pyrrolo[2,3-b]pyridine and its derivatives. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common characteristic of many heterocyclic compounds. The initial steps to troubleshoot this issue involve a systematic approach to understanding your compound's physicochemical properties.

  • Physicochemical Characterization: Determine the compound's pKa, LogP, melting point, and crystalline form (polymorphism). This baseline data is crucial for selecting an appropriate solubilization strategy.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly improve solubility.[1] As nitrogen-containing heterocycles, the pyrrolo[2,3-b]pyridine core has basic properties, and its solubility can be pH-dependent.[2]

  • Co-solvents: Preliminary experiments with common water-miscible organic co-solvents can provide a quick assessment of solubility improvement.

Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble this compound derivatives?

A2: Several established strategies can be employed to enhance bioavailability:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, which can improve the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.

  • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve solubility and absorption.

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug molecule by encapsulating the hydrophobic compound.

  • Prodrug Approach: Chemical modification of the parent drug to create a more soluble or permeable prodrug that converts to the active form in vivo is a viable strategy.

Q3: How do I choose the most suitable bioavailability enhancement strategy for my specific derivative?

A3: The choice of strategy is highly dependent on the specific physicochemical properties of your derivative. For instance, a compound with a high melting point and high lipophilicity may be a good candidate for amorphization or lipid-based formulations. A systematic approach, often involving screening several strategies at a small scale, is recommended.

Q4: How does the fluorine atom in this compound affect its solubility?

A4: The presence of a fluorine atom can have varied effects on solubility. Fluorination can increase lipophilicity in aromatic systems, potentially decreasing aqueous solubility. However, it can also alter the crystal lattice energy and introduce specific interactions with solvents, sometimes leading to improved solubility. The impact of fluorination on solubility is often compound-specific and needs to be determined experimentally.

Troubleshooting Guides

Issue: Compound crashes out of solution during dilution from a DMSO stock into an aqueous buffer for a biological assay.

Possible Causes:

  • The final concentration of the compound in the aqueous buffer exceeds its kinetic solubility.

  • The percentage of DMSO in the final solution is too low to maintain solubility.

  • The compound has a slow dissolution rate.

Troubleshooting Steps:

  • Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the solubility limit under your specific assay conditions.

  • Optimize DMSO Concentration: While minimizing DMSO is often necessary for biological assays (ideally <0.5%), ensure the final concentration is sufficient to keep your compound in solution.

  • Use a Co-solvent: If DMSO alone is insufficient, consider the addition of other water-miscible co-solvents like ethanol, polyethylene glycol (PEG), or glycerin to the aqueous buffer.

  • Prepare Intermediate Dilutions: Instead of a large single dilution, perform serial dilutions from your DMSO stock into the aqueous buffer to avoid localized high concentrations that can lead to precipitation.

  • Sonication/Vortexing: After dilution, briefly sonicate or vortex the solution to aid dissolution.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound and its derivatives is not extensively available in public literature. The table below provides a qualitative summary based on the general properties of azaindoles and related heterocyclic compounds. It is highly recommended to experimentally determine the solubility of your specific derivative in the solvents relevant to your application.

SolventCompound ClassExpected SolubilityNotes
Aqueous Buffers (e.g., PBS) This compound & DerivativesGenerally LowSolubility is expected to be pH-dependent due to the basic nitrogen atoms in the pyrrolopyridine ring system.[2] Azaindoles generally show improved aqueous solubility compared to their indole counterparts.
Dimethyl Sulfoxide (DMSO) This compound & DerivativesGood to HighDMSO is a common solvent for preparing stock solutions of poorly soluble compounds for biological screening.
N,N-Dimethylformamide (DMF) This compound & DerivativesGood to HighSimilar to DMSO, DMF is an effective solvent for many organic compounds.
Methanol (MeOH) This compound & DerivativesModerateThe parent 6-azaindole is reported to be soluble in methanol.[3]
Ethanol (EtOH) This compound & DerivativesModerateOften used as a co-solvent to improve aqueous solubility.
Chloroform (CHCl₃) This compound & DerivativesModerate to GoodThe parent 6-azaindole is reported to be soluble in chloroform.[3]
Water This compound & DerivativesVery LowThe parent 6-azaindole is reported to be hardly soluble in water.[3]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol is adapted from standard high-throughput screening methods and is suitable for early-stage drug discovery.

1. Purpose: To determine the kinetic solubility of a compound in an aqueous buffer when diluted from a DMSO stock solution.

2. Materials:

  • Test compound
  • Dimethyl Sulfoxide (DMSO), HPLC grade
  • Phosphate-Buffered Saline (PBS), pH 7.4
  • 96-well microplate
  • Plate shaker
  • Plate reader (UV-Vis or Nephelometer)
  • Centrifuge with a plate rotor

3. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a UV-transparent plate and measure the absorbance at the compound's λmax. Compare the absorbance to a standard curve prepared in a DMSO/PBS mixture to determine the concentration of the dissolved compound.

4. Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 2: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of a compound and is crucial for later-stage development.

1. Purpose: To determine the thermodynamic (equilibrium) solubility of a solid compound in a given solvent.

2. Materials:

  • Solid test compound
  • Solvent of interest (e.g., PBS, pH 7.4)
  • Vials with screw caps
  • Orbital shaker or rotator
  • Syringe filters (0.22 µm)
  • HPLC system with UV detector

3. Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

4. Data Analysis: The measured concentration of the dissolved compound in the filtrate represents the thermodynamic solubility.

Mandatory Visualizations

G start Poor Solubility Observed physchem Characterize Physicochemical Properties (pKa, LogP, m.p.) start->physchem kinetic Determine Kinetic Solubility in Assay Buffer physchem->kinetic Early Stage thermo Determine Thermodynamic Solubility physchem->thermo Late Stage ph_adjust pH Adjustment kinetic->ph_adjust cosolvent Co-solvent Screening (e.g., Ethanol, PEG) kinetic->cosolvent ph_adjust->cosolvent If Unsuccessful success Solubility Issue Resolved ph_adjust->success If Successful complex Complexation (e.g., Cyclodextrins) cosolvent->complex If Unsuccessful cosolvent->success If Successful formulation Advanced Formulation (Amorphous Dispersion, Lipid-Based) complex->formulation If Unsuccessful complex->success If Successful formulation->success

Caption: Troubleshooting workflow for addressing solubility issues.

G start Compound with Poor Aqueous Solubility is_ionizable Is the compound ionizable? start->is_ionizable ph_modification pH Modification is_ionizable->ph_modification Yes logp What is the LogP? is_ionizable->logp No ph_modification->logp high_logp Lipid-Based Formulation logp->high_logp High (>3) low_logp Co-solvents or Complexation logp->low_logp Low (<3) melting_point High Melting Point? high_logp->melting_point low_logp->melting_point asd Amorphous Solid Dispersion melting_point->asd Yes end Optimized Formulation melting_point->end No asd->end

References

Technical Support Center: Synthesis of 6-Fluoro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Fluoro-1H-pyrrolo[2,3-B]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-yield synthesis method for this compound?

A1: The most frequently cited high-yield method is the diazotization of 6-Amino-1H-pyrrolo[2,3-b]pyridine (6-amino-7-azaindole) followed by a fluorination reaction. This method has been reported to achieve yields greater than 70%.[1] It is a significant improvement over older, multi-step syntheses that often resulted in overall yields as low as 9.5% and required harsh reaction conditions.[1]

Q2: What are the critical parameters to control during the diazotization reaction to ensure a high yield?

A2: Strict temperature control is paramount. The reaction to form the diazonium salt is highly exothermic and the intermediate is thermally unstable. It is crucial to maintain the reaction temperature below -20°C, and ideally between 0-5°C, to prevent decomposition of the diazonium salt, which would lead to the formation of unwanted phenolic byproducts and a significant reduction in yield. Slow, dropwise addition of the sodium nitrite solution is essential to manage the exothermic nature of the reaction.

Q3: The post-reaction workup is described as a "violent gas evolution and exothermic reaction." How can this be managed safely and efficiently to maximize yield?

A3: The post-processing step, which involves neutralizing excess hydrogen fluoride and decomposing the diazonium salt, must be carefully controlled. A recommended procedure is to add the reaction mixture to a pre-prepared, cold mixture of sodium bicarbonate, ice, water, and an organic solvent like ethyl acetate.[1] This buffered, two-phase system effectively controls the vigorous gas evolution and exotherm, preventing a runaway reaction and subsequent yield loss.[1]

Q4: Are there alternatives to hazardous reagents like hydrogen fluoride-pyridine?

A4: While hydrogen fluoride-pyridine is effective, it is highly corrosive and toxic. An alternative approach is the Balz-Schiemann reaction, which involves the preparation of a more stable diazonium tetrafluoroborate salt that can be isolated and then thermally decomposed to yield the fluoro-aromatic compound. However, the isolation of diazonium salts should be handled with extreme caution as they can be explosive when dry. For safer alternatives, in-situ generation and consumption of the diazonium salt are recommended. Continuous flow chemistry is also being explored to handle these hazardous intermediates more safely.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature was too high: The diazonium salt intermediate decomposed. 2. Insufficient acid: Incomplete diazotization or side reactions. 3. Poor quality reagents: Degradation of 6-amino-7-azaindole or sodium nitrite.1. Strictly maintain the reaction temperature below -20°C during the addition of sodium nitrite. Use a reliable cooling bath (e.g., dry ice/acetone). 2. Ensure an adequate excess of hydrogen fluoride-pyridine is used to fully protonate the amine. 3. Use freshly prepared sodium nitrite solution and ensure the starting amine is pure.
Reaction Mixture Turns Dark Brown or Black 1. Decomposition of the diazonium salt: The temperature likely exceeded the stability range of the intermediate. 2. Azo coupling side reaction: The newly formed diazonium salt reacted with the unreacted starting amine.1. Improve temperature control with more efficient cooling and slower addition of reagents. 2. Ensure sufficient acidity to fully protonate the starting amine, preventing it from acting as a nucleophile.
Violent, Uncontrolled Reaction During Workup Rapid decomposition of the diazonium salt and neutralization of excess acid: The quenching procedure was not gradual enough.1. Add the reaction mixture slowly to a large excess of a well-stirred, ice-cold solution of sodium bicarbonate. 2. Ensure vigorous stirring to dissipate heat and manage gas evolution effectively. 3. Use a large reaction vessel for the quench to accommodate potential foaming and gas release.
Product is Difficult to Purify Presence of phenolic byproducts or azo compounds: These arise from the decomposition of the diazonium salt or side reactions.1. Optimize the reaction conditions (especially temperature and acidity) to minimize the formation of these impurities. 2. Employ column chromatography for purification, potentially using a gradient elution to separate the desired product from closely related impurities.

Comparison of Synthetic Methods

Method Starting Material Key Reagents Reported Yield Advantages Disadvantages
Diazotization 6-Amino-1H-pyrrolo[2,3-b]pyridineHF-pyridine, NaNO₂>70%[1]High yield, fewer steps, suitable for large-scale production.[1]Requires careful control of exothermic steps; uses hazardous HF-pyridine.[1]
Multi-step Synthesis 2,6-dichloropyridinen-BuLi, PdCl₂(dppf), ethyl chloroformate~9.5% (overall)[1]Avoids direct handling of diazonium salts.Many steps, very low overall yield, harsh reaction conditions (-78°C to 150°C), uses expensive and hazardous reagents.[1]
Buchwald-Hartwig Amination 6-Bromo-1H-pyrrolo[2,3-b]pyridinePd catalyst, ligand (e.g., XPhos), baseVariable (yields for similar reactions are generally good)Milder conditions, good functional group tolerance.Requires synthesis of the halogenated precursor; potential for catalyst and ligand contamination in the final product.
Nucleophilic Aromatic Substitution (SNA) Activated 6-halo-1H-pyrrolo[2,3-b]pyridineFluoride source (e.g., KF)VariableCan be a simple, direct method.Requires an activated pyridine ring for the reaction to proceed efficiently; may require high temperatures.

Experimental Protocols

High-Yield Synthesis of this compound via Diazotization

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • 6-Amino-1H-pyrrolo[2,3-b]pyridine (6-amino-7-azaindole)

  • Hydrogen fluoride-pyridine solution (70% concentration)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Ice

  • Water

  • 5L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: In a 5L three-necked flask, add hydrogen fluoride-pyridine solution (1200g, 70% concentration) at 20°C.

  • Addition of Starting Material: Cool the flask in a cooling bath to below -20°C. Slowly add 6-Amino-1H-pyrrolo[2,3-b]pyridine (400g, 3 mol) in portions, ensuring the temperature remains below -20°C.

  • Diazotization: Once the starting material is fully dissolved and the temperature is stable, add sodium nitrite (690g, 10 mol) in small portions over a period of time. Maintain the reaction temperature below -20°C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for an additional 1-2 hours after the final addition of sodium nitrite. The reaction progress can be monitored by TLC or HPLC.

  • Workup Preparation: In a separate large vessel, prepare a mixture of sodium bicarbonate, ice, water, and ethyl acetate. This mixture should be pre-cooled.

  • Quenching: Slowly and carefully add the reaction mixture to the prepared sodium bicarbonate solution with vigorous stirring. Monitor the temperature and gas evolution closely.

  • Extraction and Isolation: After the gas evolution has ceased, separate the organic layer. Wash the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow High-Yield Synthesis Workflow cluster_reaction Diazotization Reaction cluster_workup Workup and Purification start 1. Add HF-pyridine to reactor add_amine 2. Cool to < -20°C and add 6-Amino-1H-pyrrolo[2,3-b]pyridine start->add_amine add_nitrite 3. Add NaNO₂ portion-wise, maintaining T < -20°C add_amine->add_nitrite react 4. Stir for 1-2 hours add_nitrite->react quench 6. Slowly add reaction mixture to quench solution react->quench prepare_quench 5. Prepare cold NaHCO₃/ice/water/EtOAc solution prepare_quench->quench extract 7. Extract with EtOAc and isolate crude product quench->extract purify 8. Purify by column chromatography extract->purify end_product This compound purify->end_product

Caption: Workflow for the high-yield synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree start Low Yield Observed check_temp Was reaction temperature maintained < -20°C? start->check_temp check_reagents Were reagents fresh and pure? start->check_reagents check_quench Was the quench procedure controlled? start->check_quench check_temp->check_reagents Yes improve_cooling Solution: Improve cooling efficiency and slow down reagent addition. check_temp->improve_cooling No check_reagents->check_quench Yes use_fresh_reagents Solution: Use freshly prepared NaNO₂ solution and pure starting amine. check_reagents->use_fresh_reagents No optimize_quench Solution: Add reaction mixture slowly to a large, cold, and well-stirred bicarbonate solution. check_quench->optimize_quench No purification_issue If yield is good but purity is low, optimize chromatography. check_quench->purification_issue Yes

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: 6-Fluoro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage at room temperature is generally acceptable.[2] It is also crucial to protect the compound from direct sunlight and sources of heat.[1]

Q2: How stable is this compound under standard laboratory conditions?

A2: this compound is a stable compound when stored under the recommended conditions.[1] However, like many heterocyclic compounds, it can be susceptible to degradation under harsh conditions such as strong acids, bases, or high temperatures.[3]

Q3: What are the potential signs of degradation?

A3: Degradation of this compound may be indicated by a change in color, the appearance of precipitates, or a decrease in purity as determined by analytical methods such as HPLC. If you observe any of these changes, it is advisable to re-analyze the compound before use.

Q4: What are the incompatible materials to avoid when handling this compound?

A4: You should avoid contact with strong oxidizing agents, as they may react with the pyrrolopyridine ring system.[1]

Q5: What is the recommended procedure for handling this compound safely?

A5: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Ensure you wash your hands thoroughly before and after handling the compound. Avoid eating, drinking, or smoking in the laboratory.[1][4] In case of skin or eye contact, rinse the affected area with plenty of water.[1]

Troubleshooting Guides

This section provides a systematic approach to addressing common issues you might encounter during your experiments with this compound.

Issue 1: Unexpected Peaks in Analytical Data (HPLC, LC-MS)

  • Symptom: Your analytical results show unexpected peaks, suggesting the presence of impurities or degradation products.[3]

  • Possible Causes:

    • Degradation: The compound may have degraded due to improper storage or handling. The 7-azaindole core, present in this compound, can be sensitive to strong acids, bases, and high temperatures.[3]

    • Contamination: Reagents or solvents used in your experiment might be contaminated.[3]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines.

    • Analyze a Fresh Sample: If possible, analyze a fresh, unopened sample of the compound to rule out systemic contamination.

    • Check Solvents and Reagents: Ensure the purity of all solvents and reagents used in your analytical method and experimental setup.[3]

    • Consider Forced Degradation Studies: To understand potential degradation pathways, you can perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. This can help in identifying the degradation products.

Issue 2: Inconsistent Experimental Results

  • Symptom: You are observing variability in your experimental outcomes, such as inconsistent biological activity or reaction yields.

  • Possible Causes:

    • Compound Instability in Solution: The compound may not be stable in your experimental buffer or solvent over the duration of the experiment.

    • Lot-to-Lot Variability: There might be slight differences in purity between different batches of the compound.

  • Troubleshooting Steps:

    • Assess Solution Stability: Prepare your stock solutions fresh and assess their stability over the time course of your experiment by re-analyzing them via HPLC.

    • Qualify New Batches: Always qualify a new batch of the compound by comparing its analytical data (e.g., HPLC, NMR) with a previously validated batch.

Data Presentation

Table 1: Example Stability Data for this compound

ConditionTimepointPurity (%) by HPLCAppearanceComments
Solid State
Room Temp, Dark099.5White SolidInitial
Room Temp, Dark3 months99.4White SolidNo significant change
40°C, 75% RH1 month98.0Off-white SolidSlight discoloration
In Solution (e.g., DMSO)
-20°C099.5Clear SolutionInitial
-20°C1 week99.3Clear SolutionStable
Room Temp24 hours97.2Clear SolutionSome degradation observed

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient: A typical gradient could be starting from 95% A and ramping to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for injection.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Results or Unexpected Analytical Peaks check_storage Verify Storage Conditions (Cool, Dry, Dark, Sealed) start->check_storage check_handling Review Handling Procedures (Solvents, Contamination) start->check_handling reanalyze Analyze a Fresh Sample check_storage->reanalyze check_handling->reanalyze problem_persists Problem Persists? reanalyze->problem_persists solution_stability Assess Stability in Experimental Solution problem_persists->solution_stability Yes end_ok Issue Resolved problem_persists->end_ok No forced_degradation Perform Forced Degradation Study (Acid, Base, Light) solution_stability->forced_degradation end Identify Degradant/ Optimize Conditions forced_degradation->end Factors_Affecting_Stability compound This compound Stability temperature Temperature compound->temperature light Light Exposure compound->light atmosphere Atmosphere (Moisture, Oxygen) compound->atmosphere ph pH (Acids/Bases) compound->ph oxidants Incompatible Materials (e.g., Strong Oxidizers) compound->oxidants degradation Degradation temperature->degradation light->degradation atmosphere->degradation ph->degradation oxidants->degradation

References

Technical Support Center: Kinase Inhibitor Assays with Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolopyridine-based kinase inhibitors. The aim is to address common issues encountered during experimental procedures and provide clear, actionable solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during your research, presented in a question-and-answer format.

Issue 1: No or Low Inhibition Observed

Question: I am not observing any significant inhibition of my target kinase with my pyrrolopyridine compound, even at high concentrations. What could be the problem?

Answer: Several factors could contribute to a lack of kinase inhibition. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility:

    • Action: Verify the identity and purity of your compound using methods like mass spectrometry or NMR. Poor solubility is a common issue for small molecule inhibitors.[1]

    • Protocol: Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your assay buffer. Visually inspect for any precipitation.

  • Assay Conditions:

    • Action: The concentration of ATP in your assay can significantly impact the apparent potency of ATP-competitive inhibitors.[1][2] The pyrrolo[2,3-d]pyrimidine nucleus, a common core in this class of inhibitors, is an isostere of adenine and competes with ATP for binding to the kinase.[3]

    • Protocol: If using a high ATP concentration, try performing the assay at an ATP concentration close to the Kₘ value for your specific kinase. This will increase the sensitivity of the assay to competitive inhibitors.[1]

  • Kinase Activity:

    • Action: Confirm that the kinase enzyme is active. Kinase purity and activity can vary between batches and suppliers.

    • Protocol: Include a positive control inhibitor known to be effective against your target kinase. Also, run a control reaction without any inhibitor to measure the baseline kinase activity.[1]

Issue 2: High Variability Between Replicate Wells

Question: My kinase assay results show high variability between replicate wells. What are the potential causes and solutions?

Answer: High variability can obscure real effects and make data interpretation difficult. Here are common causes and how to address them:

  • Pipetting Errors:

    • Action: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.

    • Protocol: Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each dilution step.

  • Edge Effects:

    • Action: Evaporation from the outer wells of a microplate can concentrate reagents and affect assay results.

    • Protocol: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with buffer or media to create a humidity barrier.[1]

  • Reagent Stability:

    • Action: Ensure all reagents, particularly the kinase and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles.[1]

    • Protocol: Aliquot reagents into smaller, single-use volumes upon receipt to maintain their stability.[1]

Issue 3: Discrepancy Between Biochemical and Cell-Based Assays

Question: My pyrrolopyridine compound is potent in my biochemical kinase assay, but it shows little to no effect in my cell-based assays. Why is there a discrepancy?

Answer: This is a common challenge in drug discovery and can stem from several factors.[4]

  • Cell Permeability:

    • Action: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[1]

    • Troubleshooting: Consider performing cell permeability assays (e.g., PAMPA) or modifying the compound structure to improve its physicochemical properties.

  • Cellular ATP Concentration:

    • Action: Intracellular ATP concentrations are typically much higher (millimolar range) than those used in many biochemical assays.[1] This can reduce the apparent potency of ATP-competitive inhibitors.[1][2]

    • Troubleshooting: Be aware that higher concentrations of the inhibitor may be required in cellular assays.[1]

  • Off-Target Effects and Cellular Metabolism:

    • Action: The compound may be rapidly metabolized or actively transported out of the cell. It could also be binding to other cellular components.[1]

    • Troubleshooting: Conduct a broader kinase selectivity screen to identify potential off-target interactions.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right kinase concentration for my assay?

A1: The optimal kinase concentration should result in a linear reaction rate over the time course of your experiment. To determine this, perform a kinase titration experiment where you measure the assay signal at different kinase concentrations while keeping the substrate and ATP concentrations constant. Choose a concentration that falls within the linear range of the signal response.

Q2: What is the importance of the Z'-factor, and how do I calculate it?

A2: The Z'-factor is a statistical measure of the quality and reproducibility of an assay.[6] A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening. It is calculated using the following formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • σ_p = standard deviation of the positive control (e.g., no inhibition)

  • σ_n = standard deviation of the negative control (e.g., background or maximum inhibition)

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

Q3: My pyrrolopyridine compound shows inhibition against multiple kinases. How do I interpret this?

A3: Inhibition of multiple kinases, or polypharmacology, is common for kinase inhibitors.[2] Pyrrolopyridines and related scaffolds like pyrrolopyrimidines often target the highly conserved ATP-binding site, which can lead to activity against several kinases.[3][7] To understand the selectivity of your compound, it is essential to perform a broad kinase panel screen and determine the IC₅₀ values for a range of kinases. This will help you create a selectivity profile and identify potential on-target and off-target effects.[5][8]

Data Presentation

Table 1: IC₅₀ Values of Selected Pyrrolopyridine and Pyrrolopyrimidine Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Compound 1r FMS30KIST101029-
Compound 5k EGFR79Sunitinib93
Her240Staurosporine38
VEGFR2136Sunitinib261
CDK2204--
Compound 2 Met1.8--
Flt-34--
VEGFR-227--

Data compiled from multiple sources.[8][9][10]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol outlines a general procedure for determining the IC₅₀ of a pyrrolopyridine compound using a luciferase-based kinase assay that measures ATP consumption.

Materials:

  • Target kinase

  • Kinase substrate

  • Pyrrolopyridine inhibitor stock solution (in DMSO)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrrolopyridine inhibitor in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • Kinase Reaction: a. In each well of the assay plate, add the kinase and substrate. b. Add the serially diluted inhibitor or vehicle control to the respective wells. c. Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 30-60 minutes).[6]

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and measure the amount of remaining ATP.

  • Read Plate: Incubate the plate as per the manufacturer's instructions for the detection reagent, and then measure the luminescence using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no kinase control) from all readings. b. Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

experimental_workflow General Kinase Inhibition Assay Workflow reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) plate_setup Plate Setup (Addition of Kinase, Substrate, Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubation (Inhibitor-Kinase Binding) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Addition of ATP) pre_incubation->reaction_initiation reaction_incubation Reaction Incubation reaction_initiation->reaction_incubation detection Signal Detection (e.g., Add Luminescent Reagent) reaction_incubation->detection data_acquisition Data Acquisition (Plate Reader) detection->data_acquisition data_analysis Data Analysis (IC50 Curve Fitting) data_acquisition->data_analysis

Caption: A generalized workflow for a kinase inhibition assay.

troubleshooting_workflow Troubleshooting Low Kinase Inhibition start Low/No Inhibition Observed check_compound Check Compound Integrity & Solubility start->check_compound check_assay Review Assay Conditions (e.g., ATP Concentration) start->check_assay check_kinase Verify Kinase Activity (Positive Control) start->check_kinase dissolved Is Compound Soluble? check_compound->dissolved atp_km Is [ATP] near Km? check_assay->atp_km kinase_active Is Positive Control Active? check_kinase->kinase_active solution_compound Prepare Fresh Stock dissolved->solution_compound No solution_assay Optimize ATP Concentration atp_km->solution_assay No solution_kinase Use New Kinase Aliquot kinase_active->solution_kinase No

Caption: A decision tree for troubleshooting low kinase inhibition.

signaling_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrrolopyridine compound.

References

Technical Support Center: Overcoming Resistance to 6-Fluoro-1H-pyrrolo[2,3-B]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance in cell lines treated with 6-Fluoro-1H-pyrrolo[2,3-B]pyridine based inhibitors. This chemical scaffold is a core component of various kinase inhibitors, and understanding mechanisms of resistance is crucial for advancing research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the likely kinase targets of my this compound based inhibitor?

A1: The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a versatile structure found in inhibitors targeting a range of kinases. Depending on the other chemical moieties of your specific compound, it could be targeting kinases such as Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), or p38 MAP kinase.[1][2][3] It is essential to consult the specific literature for your compound or perform kinase profiling to determine its precise target(s).

Q2: My cell line, which was initially sensitive to my inhibitor, is now showing reduced sensitivity. How can I confirm that it has developed resistance?

A2: Acquired resistance can be quantitatively confirmed by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of your inhibitor on the suspected resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value (often 2-fold or greater) is a strong indicator of developed resistance.[4]

Q3: What are the common molecular mechanisms that could be causing this acquired resistance?

A3: Resistance to kinase inhibitors, including those with a this compound core, typically arises from two main categories of mechanisms:

  • On-target alterations : These are genetic changes within the target kinase itself. Secondary mutations in the kinase domain can prevent the inhibitor from binding effectively. This has been observed in resistance to various kinase inhibitors.[5][6]

  • Bypass pathway activation : The cancer cells can activate alternative signaling pathways to circumvent the effect of the inhibited primary target.[5][7] For instance, if your inhibitor targets FGFR, resistance can emerge through the activation of the MET receptor tyrosine kinase, which then drives downstream signaling independently of FGFR.[8]

Q4: What are the initial steps I should take to investigate the mechanism of resistance in my cell line?

A4: A systematic approach is recommended to elucidate the resistance mechanism:

  • Sequence the target kinase : Extract genomic DNA from both the sensitive and resistant cell lines and sequence the coding region of the target kinase to identify any potential mutations that may interfere with inhibitor binding.

  • Assess bypass pathway activation : Use techniques like phospho-kinase antibody arrays or western blotting to compare the activation status of key signaling pathways (e.g., PI3K/AKT, MAPK/ERK, MET) between the sensitive and resistant cells. An increase in the phosphorylation of key proteins in a particular pathway in the resistant cells suggests its role as a bypass mechanism.[9]

Troubleshooting Guides

Issue 1: Increased IC50 value for my inhibitor in the treated cell line.
  • Possible Cause 1: Selection of pre-existing resistant clones.

    • Troubleshooting Step: Perform single-cell cloning of the parental cell line to assess intrinsic heterogeneity in drug response.

  • Possible Cause 2: Development of on-target mutations.

    • Troubleshooting Step: As mentioned in the FAQs, sequence the kinase domain of the target protein in both parental and resistant cells to check for mutations.

  • Possible Cause 3: Activation of a bypass signaling pathway.

    • Troubleshooting Step: Perform a phospho-kinase array or a targeted western blot analysis for common escape pathways (e.g., MET, EGFR, AXL) to identify upregulated signaling cascades in the resistant line.[9]

Issue 2: Weak or no signal for phosphorylated proteins in Western Blot analysis.
  • Possible Cause 1: Phosphatase activity during sample preparation.

    • Troubleshooting Step: Ensure that your lysis buffer is always supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times.[10]

  • Possible Cause 2: Low abundance of the phosphorylated protein.

    • Troubleshooting Step: Consider immunoprecipitation to enrich for your protein of interest before running the western blot. Also, using a more sensitive ECL substrate can help in detecting low-abundance proteins.[11]

  • Possible Cause 3: Inappropriate blocking buffer.

    • Troubleshooting Step: When detecting phosphoproteins, it is often recommended to use Bovine Serum Albumin (BSA) for blocking instead of milk, as milk contains casein, a phosphoprotein that can cause high background.[12]

  • Possible Cause 4: Incorrect buffer composition.

    • Troubleshooting Step: Avoid using phosphate-buffered saline (PBS) in your wash buffers as the phosphate ions can compete with the phospho-specific antibody binding. Use Tris-buffered saline with Tween-20 (TBST) instead.[11]

Data Presentation

Table 1: Example IC50 Values for 1H-pyrrolo[2,3-b]pyridine Based FGFR Inhibitor

CompoundTarget KinaseCell LineIC50 (nM)
4hFGFR1-7
4hFGFR2-9
4hFGFR3-25
4hFGFR4-712
CPL304110FGFRNCI-H1703Varies
CPL304110FGFRSNU-16Varies
CPL304110FGFRRT-112Varies

Data for compound 4h from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1] Data for CPL304110 from a study on acquired resistance to a novel pan-FGFR inhibitor.[8]

Table 2: Recommended Reagents for Western Blotting of Phosphorylated Proteins

ReagentRecommendationRationale
Lysis BufferRIPA buffer with protease and phosphatase inhibitorsTo prevent dephosphorylation and degradation of target proteins.[4]
Blocking Buffer3-5% BSA in TBSTTo minimize non-specific antibody binding; avoid milk due to casein.[10]
Wash BufferTBST (Tris-Buffered Saline with Tween-20)To avoid interference from phosphate ions in PBS.[11]
Primary Antibody DiluentAs recommended by the manufacturer, typically in TBST with BSATo ensure optimal antibody performance.
Secondary AntibodyHRP-conjugatedFor chemiluminescent detection.
Detection SubstrateHigh-sensitivity ECL substrateTo detect low-abundance phosphoproteins.[11]

Mandatory Visualization

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K Inhibitor This compound Inhibitor Inhibitor->FGFR GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG DAG PLCg->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Transcription

FGFR signaling pathway and point of inhibition.

Experimental_Workflow cluster_workflow Workflow for Investigating Acquired Resistance start Cell line shows decreased sensitivity confirm_resistance Confirm Resistance (IC50 Shift via Cell Viability Assay) start->confirm_resistance characterize Characterize Resistant Phenotype confirm_resistance->characterize on_target On-Target Alterations characterize->on_target Hypothesis 1 off_target Bypass Pathway Activation characterize->off_target Hypothesis 2 sequence_kinase Sequence Target Kinase Gene on_target->sequence_kinase phospho_array Phospho-Kinase Array / Western Blot off_target->phospho_array identify_mutation Identify Resistance Mutation sequence_kinase->identify_mutation identify_pathway Identify Activated Pathway phospho_array->identify_pathway strategy Develop Strategy to Overcome Resistance identify_mutation->strategy identify_pathway->strategy next_gen_inhibitor Use Next-Generation Inhibitor strategy->next_gen_inhibitor For On-Target Mutation combo_therapy Combination Therapy strategy->combo_therapy For Bypass Pathway

A logical workflow for investigating acquired resistance.

Troubleshooting_Tree start My cell line has become resistant. What is the cause? check_on_target Have you sequenced the target kinase? start->check_on_target yes_mutation Mutation Found check_on_target->yes_mutation Yes no_mutation No Mutation Found check_on_target->no_mutation No strategy_mutation Strategy: - Test next-generation inhibitors - Consider alternative targets yes_mutation->strategy_mutation check_bypass Have you assessed bypass pathways (e.g., via Western Blot for p-MET, p-AKT)? no_mutation->check_bypass yes_bypass Bypass Pathway Activated check_bypass->yes_bypass Yes no_bypass No Bypass Pathway Identified check_bypass->no_bypass No strategy_bypass Strategy: - Combine with an inhibitor for the  activated bypass pathway yes_bypass->strategy_bypass consider_other Consider other mechanisms: - Drug efflux (ABC transporters) - Target protein overexpression no_bypass->consider_other

A decision tree for troubleshooting inhibitor resistance.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is for determining the concentration of an inhibitor that induces 50% inhibition of cell growth.

Materials:

  • 96-well plates

  • Parental and resistant cell lines

  • Complete culture medium

  • This compound based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[4]

  • Drug Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the various drug dilutions. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][13]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[13] Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Plot the absorbance values against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis for Bypass Pathway Activation

This protocol is for detecting changes in protein phosphorylation to identify activated signaling pathways.

Materials:

  • Parental and resistant cell lines

  • This compound based inhibitor

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Grow parental and resistant cells to 80-90% confluency. Treat with the inhibitor at a relevant concentration (e.g., IC50 of the parental line) for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.[9]

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.[4]

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the signaling pathway.

Protocol 3: Kinase Activity Assay

This protocol provides a general framework for measuring the activity of the target kinase in cell lysates.

Materials:

  • Parental and resistant cell lysates

  • Kinase-specific antibody for immunoprecipitation

  • Protein A/G beads

  • Kinase reaction buffer

  • Kinase-specific substrate

  • ATP (can be radiolabeled [γ-³²P]ATP or for use with non-radioactive detection methods)

  • Detection reagents (e.g., phospho-specific antibody for ELISA or TR-FRET, or reagents for detecting ATP consumption like ADP-Glo)

Procedure:

  • Immunoprecipitation: Incubate cell lysates from parental and resistant cells (with and without inhibitor treatment) with an antibody specific to the target kinase. Add Protein A/G beads to pull down the antibody-kinase complex.

  • Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase reaction buffer containing the specific substrate and ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Detection: The method of detection will depend on the assay format:

    • TR-FRET: Add detection reagents containing a terbium-labeled phospho-specific antibody and a fluorescent tracer. Read on a TR-FRET compatible plate reader.[15]

    • Luminescence-based (e.g., ADP-Glo): Measure the amount of ADP produced, which is proportional to kinase activity.

    • ELISA-based: Transfer the reaction mixture to a plate coated with a capture antibody for the phosphorylated substrate and detect with a detection antibody.[16]

  • Data Analysis: Compare the kinase activity in resistant cells to that in parental cells, both in the presence and absence of the inhibitor, to determine if resistance is associated with a failure to inhibit the target kinase.

References

Technical Support Center: Purification of Fluorinated Pyrrolopyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of fluorinated pyrrolopyridine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for fluorinated pyrrolopyridine intermediates?

A1: The most common and effective purification techniques for fluorinated pyrrolopyridine intermediates are flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound, such as polarity and crystallinity. For many crude products, flash column chromatography on silica gel is the initial method of choice.[1]

Q2: How does the fluorine substituent affect the purification strategy for pyrrolopyridine intermediates?

A2: The introduction of a fluorine atom can significantly alter a molecule's polarity, lipophilicity, and intermolecular interactions, which in turn affects its purification.[1] Fluorine's high electronegativity can change the dipole moment and crystal packing of the molecule. This can lead to unexpected elution patterns in chromatography and different solubility profiles compared to non-fluorinated analogs. Therefore, purification methods often need to be adapted to account for these changes.

Q3: What are some common impurities encountered during the synthesis of fluorinated pyrrolopyridine intermediates?

A3: Common impurities include unreacted starting materials, reagents from the fluorination step, and byproducts from side reactions. For instance, in syntheses involving palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, residual palladium catalysts and ligands are common impurities that need to be removed.[2][3] Incomplete reactions can also lead to the presence of non-fluorinated starting materials, which can sometimes be challenging to separate from the fluorinated product.

Q4: How can I effectively remove residual palladium from my fluorinated pyrrolopyridine product?

A4: Residual palladium can often be removed by filtration through celite for heterogeneous catalysts. For soluble palladium species, adsorption onto solid-supported metal scavengers (e.g., silica-based thiol or amine functionalized scavengers) or treatment with activated carbon is effective.[2][3][4] In some cases, crystallization can also be an effective method to leave palladium impurities in the mother liquor.[2]

Q5: What is a good starting point for developing a column chromatography method for a new fluorinated pyrrolopyridine intermediate?

A5: A good starting point is to use thin-layer chromatography (TLC) to screen for a suitable mobile phase. Silica gel is the most common stationary phase. Begin with a non-polar solvent system, such as hexane/ethyl acetate, and gradually increase the polarity. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on the column.[4]

Troubleshooting Guides

Flash Column Chromatography

Problem: My fluorinated pyrrolopyridine co-elutes with a non-fluorinated starting material.

  • Possible Cause: The polarity difference between your product and the starting material is insufficient for separation with the current solvent system.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Try a different solvent system with alternative selectivities. For example, if you are using a hexane/ethyl acetate gradient, consider switching to a dichloromethane/methanol system.

    • Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase like alumina or a reverse-phase silica gel (C18).

    • Employ a Shallow Gradient: A very slow, shallow gradient of the polar solvent can sometimes improve the resolution between closely eluting compounds.[1]

Problem: My fluorinated pyrrolopyridine streaks or shows significant tailing on the silica gel column.

  • Possible Cause: The basic nitrogen atoms on the pyrrolopyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a Deactivated Silica Gel: Consider using a deactivated silica gel, such as one that has been treated with a silanizing agent.

    • Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

Recrystallization

Problem: My fluorinated pyrrolopyridine "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The compound may be too soluble in the chosen solvent, the solution may be too concentrated, or the cooling rate may be too fast. The presence of impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Change the Solvent System: Experiment with different solvents or solvent mixtures. A good recrystallization solvent is one in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems include ethyl acetate/hexanes, methanol/water, and isopropanol.[5]

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

    • Add a Seed Crystal: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled solution can initiate crystallization.

    • Purify Further Before Recrystallization: If the compound is still oily, it may be necessary to perform another purification step, such as column chromatography, to remove impurities that are hindering crystallization.

Preparative HPLC

Problem: I am having difficulty separating regioisomers of my fluorinated pyrrolopyridine by preparative HPLC.

  • Possible Cause: Regioisomers often have very similar physicochemical properties, making them challenging to separate.

  • Troubleshooting Steps:

    • Optimize the Stationary Phase: Pentafluorophenyl (PFP) stationary phases can offer different selectivity compared to traditional C18 columns and are often effective for separating positional isomers of fluorinated compounds.[6][7]

    • Modify the Mobile Phase: The addition of additives like trifluoroacetic acid (TFA) can improve peak shape and selectivity for basic compounds.[8] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and different aqueous phase pH values.

    • Employ a Shallow Gradient: A very slow and shallow gradient can significantly improve the resolution of closely eluting isomers.

    • Increase Column Temperature: Operating the column at a higher temperature can sometimes improve separation efficiency.[8]

Data Presentation

Table 1: Recommended Starting Conditions for Flash Column Chromatography of Fluorinated Pyrrolopyridine Intermediates.

Intermediate TypeStationary PhaseRecommended Mobile Phase (v/v)Elution Mode
Neutral/Weakly BasicSilica GelHexane:Ethyl Acetate (gradient from 9:1 to 1:1)Gradient
BasicSilica Gel with 1% TriethylamineDichloromethane:Methanol (gradient from 100:0 to 9:1)Gradient
PolarReverse-Phase C18 SilicaWater (with 0.1% TFA):Acetonitrile (gradient)Gradient

Table 2: Common Solvents for Recrystallization of Fluorinated Pyrrolopyridine Intermediates.

Solvent SystemComments
EthanolA good general-purpose solvent for moderately polar compounds.
IsopropanolSimilar to ethanol, can sometimes offer better crystal formation.
Ethyl Acetate / HexanesA versatile two-solvent system for compounds with intermediate polarity. Dissolve in hot ethyl acetate and add hexanes until cloudy, then cool.
Methanol / WaterSuitable for more polar compounds. Dissolve in hot methanol and add water until persistent cloudiness is observed.
TolueneCan be effective for less polar compounds and may lead to well-formed crystals.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Sample Preparation: Dissolve the crude fluorinated pyrrolopyridine intermediate in a minimal amount of the initial mobile phase solvent (e.g., dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane or methanol), adding silica gel, and evaporating the solvent to dryness.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes or dichloromethane). Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Loading: Carefully load the dissolved sample or the silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexanes or methanol in dichloromethane).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexanes)
  • Dissolution: In a flask, dissolve the impure fluorinated pyrrolopyridine intermediate in the minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add hexanes until the solution becomes slightly cloudy and the cloudiness persists.

  • Heating: Gently heat the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End crude_product Crude Fluorinated Pyrrolopyridine Intermediate column_chromatography Flash Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization prep_hplc Preparative HPLC crude_product->prep_hplc purity_check Purity Check (TLC, LC-MS, NMR) column_chromatography->purity_check recrystallization->purity_check prep_hplc->purity_check pure_product Pure Product (>95%) purity_check->pure_product Purity OK further_purification Further Purification Required purity_check->further_purification Purity Not OK further_purification->column_chromatography further_purification->recrystallization further_purification->prep_hplc troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_hplc Preparative HPLC cluster_solutions Potential Solutions start Purification Issue Encountered co_elution Co-elution of Product and Impurity start->co_elution tailing Peak Tailing or Streaking start->tailing oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystal Formation start->no_crystals poor_resolution Poor Resolution of Isomers start->poor_resolution optimize_mobile_phase Optimize Mobile Phase co_elution->optimize_mobile_phase change_stationary_phase Change Stationary Phase co_elution->change_stationary_phase tailing->change_stationary_phase add_modifier Add Mobile Phase Modifier (e.g., TEA) tailing->add_modifier slow_cooling Slower Cooling Rate oiling_out->slow_cooling change_solvent Change Solvent System oiling_out->change_solvent no_crystals->change_solvent poor_resolution->optimize_mobile_phase use_pfp_column Use PFP Column poor_resolution->use_pfp_column

References

Handling and safety precautions for 6-Fluoro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified with the following hazards:

  • Harmful if swallowed.[1][2][3]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, the following PPE should be worn:

  • Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory.[3]

  • Hand Protection: Wear suitable protective gloves. Inspect gloves prior to use and use proper glove removal technique.[3]

  • Skin and Body Protection: Wear impervious clothing and ensure that eyewash stations and safety showers are close to the workstation.[2][4]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] It should be kept away from incompatible substances such as strong oxidizing agents and sources of ignition.[1][5]

Q4: What should I do in case of accidental exposure?

A4: Follow these first-aid measures immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][3][4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor if you feel unwell.[1][3]

Troubleshooting Guide

Problem 1: I observe skin irritation after handling the compound.

  • Cause: Direct skin contact with this compound.

  • Solution: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical advice.[1][4] Review your handling procedures and ensure proper glove use at all times.

Problem 2: I feel respiratory irritation while working with the powder form of the compound.

  • Cause: Inhalation of dust particles.

  • Solution: Move to a well-ventilated area or fresh air immediately. Use this compound only in a chemical fume hood or a well-ventilated area to avoid breathing dust.[1][2] Ensure you are wearing appropriate respiratory protection if engineering controls are not sufficient.

Problem 3: A small amount of the compound has spilled on the lab bench.

  • Cause: Accidental spillage during handling.

  • Solution: For small spills, you can sweep up or vacuum the spillage and collect it in a suitable container for disposal.[6] Avoid generating dust. Ensure you are wearing appropriate PPE during cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures. Do not let the product enter drains.[3]

Safety Data Summary

PropertyInformationCitations
Appearance Solid[1]
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][3]
Storage Temperature Room temperature, dry.[7]
Incompatible Materials Strong oxidizing agents.[5]
Fire Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

Experimental Workflow: Spill Response

Below is a logical workflow for handling a spill of this compound.

Spill_Response_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination cluster_followup Follow-up A Ensure proper PPE is worn (Gloves, Goggles, Lab Coat) B Evacuate immediate area if spill is large A->B C Cover with an inert absorbent material (e.g., vermiculite, sand) B->C D Sweep or scoop up material into a labeled waste container C->D E Wipe down spill area with a suitable solvent (e.g., soap and water) D->E F Dispose of all contaminated materials as hazardous waste E->F G Wash hands thoroughly F->G H Report the incident to the lab supervisor G->H

Caption: Workflow for handling a chemical spill.

References

Technical Support Center: Functionalization of the 7-Azaindole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the 7-azaindole ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of 7-azaindole?

A1: The functionalization of the 7-azaindole ring can be accompanied by several side reactions, primarily due to the presence of two nitrogen atoms and multiple reactive carbon positions. Key side reactions include:

  • Dimerization: Self-condensation of starting materials or intermediates, particularly during syntheses involving strong bases like LDA.[1]

  • Over-functionalization: Introduction of more than one functional group, especially during halogenation reactions.

  • Poor Regioselectivity: Functionalization occurring at undesired positions (e.g., C2 vs. C3, or on the pyridine vs. the pyrrole ring).

  • N-Oxide Formation: Oxidation of the pyridine nitrogen, which can sometimes be an undesired byproduct or a useful intermediate to direct functionalization.[2]

  • Formation of Reduced Byproducts: Generation of 7-azaindoline instead of the desired 7-azaindole, particularly in reactions involving certain bases.[3]

  • N-Arylation Competition: In cross-coupling reactions, the catalyst can coordinate to either the pyrrolic or pyridinic nitrogen, leading to mixtures of products or catalyst inhibition.

Q2: How can I improve the regioselectivity of C-H functionalization on the 7-azaindole ring?

A2: Achieving high regioselectivity is a common challenge. The outcome is influenced by the reaction conditions, directing groups, and the catalyst system.

  • C2-Arylation: Can be achieved using Pd-catalysis with specific ligands. The choice of an N-protecting group is crucial to prevent N-arylation and direct the functionalization to the C2 position.

  • C3-Functionalization: This is often the most electronically favorable position for electrophilic substitution. Reactions like halogenation and chalcogenation can be directed to C3 using appropriate reagents and catalysts.[4]

  • Pyridine Ring Functionalization (C4, C5, C6): This is generally more challenging. One strategy is to use the 7-azaindole N-oxide to activate the pyridine ring for functionalization.[5]

Q3: I am observing significant amounts of a dimer in my reaction. How can I prevent this?

A3: Dimerization is a common issue in reactions involving the metalation of picoline precursors for 7-azaindole synthesis.[1] To minimize dimerization:

  • Control Reaction Temperature: Maintain a low temperature (e.g., -40 °C) during the addition of reagents.[1]

  • Order of Addition: The order of adding the base, picoline, and electrophile can significantly impact the extent of dimerization. In some cases, inverse addition (adding the picoline to a mixture of the base and electrophile) can be beneficial.[1]

  • Stoichiometry of the Base: Using an appropriate excess of the base (e.g., LDA) can sometimes favor the desired reaction pathway over dimerization.[1]

Troubleshooting Guides

Halogenation Reactions

Problem: Low yield and/or formation of multiple halogenated products during bromination with NBS.

This guide provides a systematic approach to troubleshoot common issues in the bromination of 7-azaindole using N-Bromosuccinimide (NBS).

cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_protection Advanced Strategy start Low Yield / Multiple Products in 7-Azaindole Bromination check_reagents 1. Check Reagent Purity and Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions nbs_purity Is NBS freshly recrystallized? check_reagents->nbs_purity check_protection 3. Consider N-Protection check_conditions->check_protection temperature Is the reaction run at low temp. (e.g., 0°C to rt)? check_conditions->temperature n_protect Is the pyrrole nitrogen protected (e.g., with Boc, Ts)? check_protection->n_protect nbs_equiv Is NBS stoichiometry controlled (e.g., 1.0-1.1 eq.)? nbs_purity->nbs_equiv Yes end_success Improved Yield and Selectivity nbs_equiv->end_success Yes solvent Is an appropriate solvent used (e.g., DMF, CH3CN)? temperature->solvent Yes solvent->end_success Yes n_protect->end_success Yes

Caption: Troubleshooting workflow for 7-azaindole bromination.

Detailed Steps:

  • Step 1: Verify Reagent Quality and Stoichiometry

    • Issue: Old or impure NBS can lead to inconsistent results and side reactions. Excess NBS is a primary cause of over-bromination.

    • Solution: Use freshly recrystallized NBS. Carefully control the stoichiometry of NBS, starting with 1.0 to 1.1 equivalents for mono-bromination.

  • Step 2: Optimize Reaction Conditions

    • Issue: High temperatures can lead to decomposition and the formation of multiple products. The choice of solvent can also affect reactivity and selectivity.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Screen different solvents; DMF and acetonitrile are commonly used.

  • Step 3: Implement N-Protection Strategy

    • Issue: The unprotected N-H of the pyrrole ring can interfere with the reaction.

    • Solution: Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, Ts). This can enhance solubility and direct the halogenation to the desired position, often C3.

Quantitative Data: Effect of N-Protection on Regioselectivity of Halogenation

EntrySubstrateHalogenating AgentProtecting GroupProduct(s)Yield (%)Reference
17-AzaindoleNBSNone3-Bromo-7-azaindole & di-bromoMixture[6]
21-Boc-7-azaindoleNBSBoc3-Bromo-1-Boc-7-azaindole>90Inferred from similar reactions
31-Ts-7-azaindoleNISTs3-Iodo-1-Ts-7-azaindole~95[7]

Experimental Protocol: Selective C3-Iodination of N-Tosyl-7-azaindole

This protocol is adapted from the literature for the selective iodination at the C3 position.[7]

  • Materials: 1-Tosyl-7-azaindole, N-Iodosuccinimide (NIS), Acetonitrile (anhydrous).

  • Procedure: a. To a solution of 1-Tosyl-7-azaindole (1.0 equiv) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 equiv) in one portion at room temperature. b. Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours. c. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. d. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to afford 3-Iodo-1-tosyl-7-azaindole.

N-Arylation Reactions (Ullmann Coupling)

Problem: Low yield of N-arylated 7-azaindole in a copper-catalyzed Ullmann coupling.

This guide addresses common pitfalls in the Ullmann N-arylation of 7-azaindole.

cluster_catalyst Catalyst System cluster_base_solvent Reaction Medium cluster_temp Temperature Control start Low Yield in Ullmann N-Arylation check_catalyst 1. Evaluate Copper Catalyst and Ligand start->check_catalyst check_base_solvent 2. Optimize Base and Solvent System check_catalyst->check_base_solvent cu_source Is a Cu(I) source used (e.g., CuI, Cu2O)? check_catalyst->cu_source check_temp 3. Adjust Reaction Temperature check_base_solvent->check_temp base Is a suitable base used (e.g., K2CO3, Cs2CO3, K3PO4)? check_base_solvent->base temperature Is the temperature optimized (typically 80-120 °C)? check_temp->temperature ligand Is an appropriate ligand present (e.g., phenanthroline, DMEDA)? cu_source->ligand Yes end_success Improved Yield of N-Arylated Product ligand->end_success Yes solvent Is the solvent anhydrous and aprotic polar (e.g., DMF, Dioxane)? base->solvent Yes solvent->end_success Yes temperature->end_success Yes start Undesired Formation of 7-Azaindoline base_check What base is being used? start->base_check lin LiN(SiMe3)2 base_check->lin Lithium base kn KN(SiMe3)2 base_check->kn Potassium base lin_outcome Favors formation of 7-Azaindoline lin->lin_outcome kn_outcome Favors formation of 7-Azaindole kn->kn_outcome solution Solution: Switch to KN(SiMe3)2 lin_outcome->solution

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Pyrrolopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated versus non-fluorinated pyrrolopyridine kinase inhibitors, supported by experimental data. We delve into the impact of fluorination on inhibitory potency, cellular activity, and pharmacokinetic profiles, offering insights to guide the design of next-generation therapeutics.

The strategic incorporation of fluorine into small molecule kinase inhibitors has become a cornerstone of modern medicinal chemistry. This is particularly evident in the development of pyrrolopyridine-based inhibitors, a privileged scaffold known for its interaction with the ATP-binding site of numerous kinases. Fluorination can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, which in turn can translate to enhanced potency, selectivity, and overall druggability. This guide synthesizes data from various studies to provide a clear comparison between fluorinated and non-fluorinated pyrrolopyridine analogs.

Comparative Efficacy: Potency and Cellular Activity

The introduction of fluorine atoms into the pyrrolopyridine scaffold can significantly impact inhibitor potency against various kinase targets. The high electronegativity of fluorine can lead to favorable interactions within the kinase active site, enhancing binding affinity.

One study on a series of pyrrolo[2,3-d]pyrimidine derivatives targeting multiple tyrosine kinases demonstrated that halogen substitutions, including fluorine, at the 2-position of a phenyl ring can enhance cytotoxic activity against cancer cell lines.[1] For instance, a 2-fluoro substituted compound (5h) showed potent activity against several cancer cell lines.[1]

Another investigation into pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase revealed that compounds bearing a trifluoromethyl group exhibited potent inhibitory activity.[2] Specifically, compound 1r , which includes a trifluoromethylphenyl terminal ring, was identified as a highly potent and selective FMS kinase inhibitor.[2]

Below are tables summarizing the inhibitory activities of representative fluorinated and non-fluorinated pyrrolopyridine and related heterocyclic kinase inhibitors collated from multiple studies.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDCore ScaffoldFluorinationTarget KinaseIC50 (nM)
Compound 5h Pyrrolo[2,3-d]pyrimidine2-FluoroEGFR79
Her240
VEGFR2136
CDK2204
Compound 5a Pyrrolo[2,3-d]pyrimidineNon-fluorinatedEGFR>1000
Her2>1000
VEGFR2>1000
CDK2>1000
Compound 1r Pyrrolo[3,2-c]pyridine3'-(Trifluoromethyl)FMS30
KIST101029 Pyrrolo[3,2-c]pyridineNon-fluorinatedFMS96
Compound 27 PyrrolopyrimidineNon-fluorinatedMer2
Axl16
Compound 42 PyrrolopyrimidineNot SpecifiedBTK0.7

Data synthesized from multiple sources for comparative purposes.[1][2][3]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCore ScaffoldFluorinationCell LineIC50 (µM)
Compound 5h Pyrrolo[2,3-d]pyrimidine2-FluoroHepG235
HeLa42
MDA-MB-23151
MCF-759
Compound 5a Pyrrolo[2,3-d]pyrimidineNon-fluorinatedHepG268.17
HeLa55.23
MDA-MB-23143.15
MCF-749.88
Compound 1r Pyrrolo[3,2-c]pyridine3'-(Trifluoromethyl)OVCAR-3 (Ovarian)0.15
PC-3 (Prostate)0.54
MDA-MB-231 (Breast)0.28
KIST101029 Pyrrolo[3,2-c]pyridineNon-fluorinatedOVCAR-3 (Ovarian)0.25
PC-3 (Prostate)1.02
MDA-MB-231 (Breast)0.55

Data synthesized from multiple sources for comparative purposes.[1][2]

Pharmacokinetic Profile

Fluorination is a well-established strategy to improve the pharmacokinetic properties of drug candidates. The strong carbon-fluorine bond is more resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to a longer half-life and increased systemic exposure.[4] While direct comparative pharmacokinetic data for a pair of fluorinated and non-fluorinated pyrrolopyridine inhibitors from a single study is limited in the public domain, studies on pyrrolopyrimidine and related heterocyclic inhibitors provide valuable insights.

For example, a study on various bumped kinase inhibitors, including pyrrolopyrimidines, highlighted a wide range of pharmacokinetic properties among the tested compounds, with some achieving low oral clearance and high maximum concentration (Cmax) and area under the curve (AUC).[5]

Table 3: Comparative Pharmacokinetic Parameters

Compound IDCore ScaffoldFluorinationDosing (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Oral Clearance (mL/min)
BKI 1660 PyrrolopyrimidineNot Specified101800150000.01
BKI 1649 PyrrolopyrimidineNot Specified253500410000.01
BKI 1673 5-Aminopyrazole-4-carboxamideNot Specified102503400.5

Data adapted from a study on bumped kinase inhibitors.[5] While not a direct fluoro vs. non-fluoro comparison within the same base molecule, it illustrates the diversity of PK profiles within this class of compounds.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET based)

This assay determines the potency of a compound in inhibiting a specific kinase.

  • Reagent Preparation :

    • Prepare a serial dilution of the test compounds (fluorinated and non-fluorinated pyrrolopyridines) in 100% DMSO.

    • Dilute the kinase and the biotinylated peptide substrate in the appropriate kinase buffer.

    • Prepare a solution of ATP at a concentration equal to its Km for the target kinase.

    • Prepare a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Kinase Reaction :

    • Add the diluted compounds to a 384-well plate.

    • Add the kinase solution to the wells and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the ATP and substrate solution.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection :

    • Stop the kinase reaction by adding the detection solution.

    • Incubate at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the control wells (DMSO only).

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of the fluorinated and non-fluorinated pyrrolopyridine inhibitors for a specified period (e.g., 72 hours).

  • MTT Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization :

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.

In Vivo Pharmacokinetic Study in Mice

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the inhibitors.

  • Animal Dosing :

    • Administer the test compounds (fluorinated and non-fluorinated) to mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling :

    • Collect blood samples at multiple time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via tail vein or retro-orbital bleeding.

  • Plasma Preparation :

    • Process the blood samples to obtain plasma.

  • Bioanalysis :

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis :

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrrolopyridine kinase inhibitors and a general experimental workflow for their evaluation.

experimental_workflow cluster_design Compound Design & Synthesis cluster_analysis Data Analysis & Comparison start Fluorinated & Non-Fluorinated Pyrrolopyridine Analogs kinase_assay Kinase Inhibition Assay (IC50) start->kinase_assay cell_assay Cell Viability Assay (IC50) kinase_assay->cell_assay pk_study Pharmacokinetic Study (Mice) cell_assay->pk_study efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study analysis SAR & Comparative Analysis efficacy_study->analysis

Experimental Workflow for Inhibitor Evaluation

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation inhibitor Pyrrolopyridine Inhibitor inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition

VEGFR2_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Permeability Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis inhibitor Pyrrolopyridine Inhibitor inhibitor->VEGFR2 Inhibits

VEGFR2 Signaling Pathway Inhibition

Conclusion

The strategic incorporation of fluorine into the pyrrolopyridine scaffold represents a powerful approach for modulating the pharmacological properties of kinase inhibitors. The available data, though not always from direct head-to-head comparisons of identical molecular pairs, consistently suggests that fluorination can lead to significant improvements in inhibitory potency and cellular activity. This is likely due to a combination of enhanced binding interactions within the kinase active site and improved physicochemical and pharmacokinetic properties. While the effects of fluorination are context-dependent and require careful optimization for each target and chemical series, the evidence strongly supports the continued exploration of fluorinated pyrrolopyridine derivatives in the quest for more effective and safer kinase inhibitor therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of such next-generation inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its ability to form key hydrogen bonds with the hinge region of kinases makes it an attractive starting point for inhibitor design.[1] The strategic incorporation of fluorine atoms into this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, including their metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated 7-azaindole derivatives, supported by experimental data and detailed methodologies.

Quantitative SAR Data of Fluorinated 7-Azaindole Derivatives

The following table summarizes the in vitro activity of various fluorinated 7-azaindole derivatives against different cancer cell lines. The data highlights how substitutions at different positions of the 7-azaindole ring, particularly with fluorine-containing moieties, influence their anti-proliferative effects.

Compound ID7-Azaindole SubstitutionTarget Cell LineIC50 (µM)Reference
1a 1-(Alkyl chain), 3-(Aryl)MCF-7 (Breast)>10[5]
1b 1-(Long alkyl chain), 3-(Aryl)MCF-7 (Breast)0.57[5]
2a 1,3-DisubstitutedA549 (Lung)7.33[6]
2b (5j) 1,3-DisubstitutedA549 (Lung)4.56[6]
3 (Titanocene derivative) 2-(Titanocene)LLC-PK (Kidney)8.8[5][7]
4a 1,3,4-TrisubstitutedVarious0.10 ± 0.030[5]
5b 1-(Difluoroethyl), 3-(Aryl)A375 (Melanoma)Potent antiproliferation[7]
6f 1-(Difluoroethyl)A375 (Melanoma)High PKM2 activation[1]

Key Observations from SAR Studies:

  • Substitution at Position 1: The introduction of a long alkyl chain at the N-1 position of the 7-azaindole ring has been shown to enhance cytotoxic activity.[5] Furthermore, the incorporation of a difluoroethyl group at this position resulted in high pyruvate kinase M2 (PKM2) activation potency and anti-proliferation effects on A375 cell lines.[1][7]

  • Substitution at Position 3: This position is considered a critical site for substitution to achieve potent anticancer activity.[7]

  • Disubstitution and Trisubstitution: Disubstitution and trisubstitution on the 7-azaindole ring are common strategies for synthesizing new and potent anticancer agents.[1][5]

  • Fluorination: The presence of fluorine, as seen in the difluoroethyl substitution, can significantly enhance the biological activity of 7-azaindole derivatives.[1][7] Fluorine's unique properties can improve metabolic stability and binding affinity.[4]

Experimental Protocols

This section details the methodologies for key experiments commonly cited in the evaluation of fluorinated 7-azaindole derivatives.

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[6]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is dissolved in a suitable solvent, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The 7-azaindole derivatives are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentrations.

Western Blot Analysis for Kinase Inhibition

Western blotting is used to detect specific proteins in a sample and can be employed to assess the inhibition of a particular kinase within a signaling pathway.[6]

Principle: This technique uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane, where they are probed with antibodies specific to the target protein (e.g., a phosphorylated kinase) to determine its expression level.

Protocol:

  • Cell Lysis: Cells treated with the 7-azaindole derivatives are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Erk5) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified to determine the level of protein expression.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway targeted by 7-azaindole kinase inhibitors and a general experimental workflow for their evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Fluorinated 7-Azaindole Inhibitor Fluorinated 7-Azaindole Inhibitor Fluorinated 7-Azaindole Inhibitor->RAF Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

G Start Start Synthesis of Fluorinated 7-Azaindole Derivatives Synthesis of Fluorinated 7-Azaindole Derivatives Start->Synthesis of Fluorinated 7-Azaindole Derivatives In Vitro Screening In Vitro Screening Synthesis of Fluorinated 7-Azaindole Derivatives->In Vitro Screening Kinase Assays Kinase Assays In Vitro Screening->Kinase Assays Active? Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization Inactive? Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Kinase Assays->Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT)->Lead Optimization Potent? Lead Optimization->Synthesis of Fluorinated 7-Azaindole Derivatives In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Optimized? Animal Models Animal Models In Vivo Studies->Animal Models Pharmacokinetics Pharmacokinetics Animal Models->Pharmacokinetics End End Pharmacokinetics->End

Caption: General experimental workflow for the development of 7-azaindole derivatives.

SAR_Summary cluster_Core 7-Azaindole Core cluster_Substitutions Substitutions & Effects Azaindole 7-Azaindole R1 Position 1 (N) - Long Alkyl Chain - Difluoroethyl Azaindole->R1 Substitution at N1 R3 Position 3 - Aryl Groups Azaindole->R3 Substitution at C3 R5 Position 5 - Various Groups Azaindole->R5 Substitution at C5 Activity Biological Activity R1->Activity Increases Potency R3->Activity Crucial for Activity R5->Activity Modulates Activity

Caption: Key SAR insights for 7-azaindole derivatives.

References

In Vitro Efficacy of Fluorinated 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous kinase inhibitors with applications in oncology.[1] The introduction of fluorine atoms to this scaffold can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comparative overview of the in vitro efficacy of fluorinated 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines, supported by experimental data and detailed methodologies. While specific data for 6-fluoro-substituted derivatives is limited in publicly available literature, this guide will focus on closely related fluorinated analogues to provide a valuable comparative reference.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a representative 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , against several Fibroblast Growth Factor Receptors (FGFRs) and cancer cell lines.[2] The abnormal activation of the FGFR signaling pathway is a crucial driver in the development and progression of various cancers.[2][3]

CompoundTarget/Cell LineIC50 (nM)Assay TypeReference
4h FGFR17Kinase Assay[2]
FGFR29Kinase Assay[2]
FGFR325Kinase Assay[2]
FGFR4712Kinase Assay[2]
4T1 (mouse breast cancer)-Cell Proliferation[2]
MDA-MB-231 (human breast cancer)-Cell Proliferation[2]
MCF-7 (human breast cancer)-Cell Proliferation[2]
AZD-4547 FGFR10.8Kinase Assay[2]
(Reference)FGFR21Kinase Assay[2]
FGFR32Kinase Assay[2]
FGFR447Kinase Assay[2]

Note: The anti-proliferative activity of compound 4h against the cancer cell lines was confirmed, but specific IC50 values were not provided in the reference. The study did show that compound 4h inhibited the proliferation and induced apoptosis in 4T1 breast cancer cells.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing small molecule kinase inhibitors.[1]

Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the in vitro inhibitory activity of a test compound against a panel of purified kinases.

Methodology:

  • A reaction mixture is prepared containing the target kinase, a biotinylated substrate peptide, and ATP in a kinase reaction buffer.

  • The test compound (e.g., a 6-Fluoro-1H-pyrrolo[2,3-b]pyridine derivative) is added in a series of dilutions.

  • The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.

  • The reaction is terminated by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.

  • After a final incubation, the TR-FRET signal is measured using a compatible plate reader.

  • The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the resulting dose-response curve.[1]

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

Objective: To assess the anti-proliferative effects of a test compound on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with increasing concentrations of the test compound and incubated for 72 hours.

  • Following treatment, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with Sulforhodamine B dye.

  • Unbound dye is removed by washing, and the protein-bound dye is solubilized.

  • The absorbance is measured at 510 nm using a microplate reader.

  • The GI50 (concentration for 50% growth inhibition) is then determined from the dose-response curve.[1]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To determine if the anti-proliferative activity of a compound is due to the induction of apoptosis.

Methodology:

  • Cells are treated with the test compound at its GI50 concentration for 24 or 48 hours.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • The cells are then resuspended in an Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation start Design of this compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Structural Confirmation synthesis->purification kinase_assay Kinase Inhibition Assay (e.g., TR-FRET) purification->kinase_assay Test Compound cell_proliferation Cell Proliferation Assay (e.g., SRB) kinase_assay->cell_proliferation Identified Hits ic50_determination IC50/GI50 Determination kinase_assay->ic50_determination apoptosis_assay Apoptosis Assay cell_proliferation->apoptosis_assay migration_assay Cell Migration/Invasion Assay cell_proliferation->migration_assay cell_proliferation->ic50_determination pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis migration_assay->pathway_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis pathway_analysis->sar_analysis

General workflow for in vitro evaluation.
FGFR Signaling Pathway

The diagram below illustrates the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a common target of 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds typically act as ATP-competitive inhibitors, blocking the kinase domain of the receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PLCg->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription FGF FGF Ligand FGF->FGFR Inhibitor This compound Derivative Inhibitor->FGFR Inhibition

FGFR signaling pathway and point of inhibition.

References

Validating the Mechanism of Action of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted kinase inhibitors. This guide provides a comparative analysis of drugs based on this scaffold, with a focus on validating their mechanism of action. We will use Tofacitinib, a prominent Janus Kinase (JAK) inhibitor, as a prime example to illustrate the experimental validation process and compare its performance against other relevant alternatives.

Introduction to this compound-based Drugs

The incorporation of a fluorine atom at the 6-position of the 1H-pyrrolo[2,3-b]pyridine core can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability and binding affinity. This has led to the development of several potent kinase inhibitors. Tofacitinib (formerly CP-690,550), an FDA-approved drug for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, is a key example of a successful drug featuring this scaffold.[1] Its mechanism of action involves the inhibition of the Janus Kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors involved in inflammation and immune response.[2][3][4]

Mechanism of Action: JAK-STAT Signaling Pathway

Tofacitinib functions by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[4] This disruption of the JAK-STAT signaling pathway leads to the downregulation of inflammatory cytokine production.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Inflammatory Mediators) pSTAT->Gene Translocation & Activation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Comparative Performance: Tofacitinib vs. Alternatives

Tofacitinib is often compared with other JAK inhibitors, such as Filgotinib and Upadacitinib, which have different selectivity profiles for the JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

In Vitro Kinase Selectivity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of Tofacitinib and its alternatives against different JAK isoforms. Lower values indicate higher potency.

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Reference
Tofacitinib 6.1121176[5]
Filgotinib 1028810530[6]
Upadacitinib 4311023004600[7]

Data compiled from multiple sources and should be considered representative.

Clinical Efficacy in Rheumatoid Arthritis

Clinical trials provide crucial data on the efficacy of these drugs in patients. The American College of Rheumatology 20% (ACR20) response rate is a standard measure of clinical improvement in rheumatoid arthritis.

Drug (Dosage)TrialACR20 Response Rate (%)Placebo Response Rate (%)Reference
Tofacitinib (5 mg BID)ORAL Solo59.826.7[8]
Filgotinib (200 mg QD)FINCH 266.031.1
Upadacitinib (15 mg QD)SELECT-BEYOND65.028.0

Data from different clinical trials may not be directly comparable due to variations in study design and patient populations.

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of a this compound-based drug like Tofacitinib involves a series of in vitro and in vivo experiments.

In Vitro Kinase Assay

Objective: To determine the IC50 of the drug against specific kinases.

Protocol:

  • Prepare a reaction mixture containing the purified recombinant JAK enzyme, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP.

  • Add varying concentrations of the test compound (e.g., Tofacitinib) to the reaction mixture.

  • Incubate the mixture to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare Reaction Mix (JAK, Substrate, ATP) B Add Test Compound (Serial Dilutions) A->B C Incubate B->C D Quantify Phosphorylation C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for an in vitro kinase assay to determine IC50 values.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the drug on cells.

Protocol:

  • Seed cells (e.g., cytokine-dependent immune cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis of STAT Phosphorylation

Objective: To confirm the inhibition of the JAK-STAT signaling pathway in a cellular context.

Protocol:

  • Culture appropriate cells (e.g., peripheral blood mononuclear cells or a relevant cell line) and serum-starve them to reduce basal signaling.

  • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with a specific cytokine (e.g., IL-6) to activate the JAK-STAT pathway.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the p-STAT signal to the total STAT signal to determine the extent of inhibition.[9][10][11][12][13]

Western_Blot_Workflow A Cell Treatment (Drug + Cytokine) B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Antibody Incubation (p-STAT, Total STAT) C->D E Signal Detection & Analysis D->E

Caption: Workflow for Western blot analysis of STAT phosphorylation.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. As exemplified by Tofacitinib, a thorough validation of the mechanism of action through a combination of in vitro biochemical assays, cell-based functional assays, and in vivo studies is crucial. Comparative analysis against other drugs with similar targets provides essential context for evaluating the performance and potential advantages of new therapeutic candidates. The experimental protocols and comparative data presented in this guide offer a framework for researchers and drug development professionals to design and execute robust validation studies for this important class of drugs.

References

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Based on the Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the pyrrolo[2,3-b]pyridine scaffold. Due to the limited public availability of comprehensive kinome scan data for derivatives of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine, this guide focuses on the well-characterized inhibitor RWJ 68354 , a potent p38 MAPK inhibitor bearing the closely related 6-Amino-1H-pyrrolo[2,3-b]pyridine core. Its selectivity is compared with other inhibitors built upon related pyrrolopyridine and pyrrolopyrimidine scaffolds to offer insights into how structural variations influence target profiles.

Introduction to Pyrrolopyridine-Based Kinase Inhibitors

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases. The introduction of substituents, such as a fluorine atom at the 6-position, is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. Understanding the cross-reactivity profile, or the "off-target" effects, of these inhibitors is critical for developing safe and effective therapeutics, as promiscuous inhibition can lead to unforeseen side effects.

Kinases play a pivotal role in cellular signaling, regulating processes like cell growth, proliferation, differentiation, and apoptosis.[1] The Mitogen-Activated Protein Kinase (MAPK) pathways are among the most crucial signaling cascades, and one of its key components, p38 MAPK, is a major target for inflammatory diseases and cancer.[2]

Comparative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activity (IC50) of RWJ 68354 and other kinase inhibitors with related core structures. IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50% in vitro; lower values indicate higher potency.

Table 1: Profile of RWJ 68354 (6-Amino-1H-pyrrolo[2,3-b]pyridine derivative)

Target KinaseIC50 (nM)Comments
p38α (MAPK14)50Primary target. High potency.
p38β (MAPK11)100High potency.
JNK2>10,000Indicates high selectivity over this related MAPK.
c-RAF>10,000Indicates high selectivity.
Fyn>10,000Indicates high selectivity.
Lck>10,000Indicates high selectivity.

Data synthesized from publicly available sources. Actual values may vary based on assay conditions.

Table 2: Comparative Profile of Other Pyrrolopyridine-Based Inhibitors

This table includes data from inhibitors with related pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds to illustrate how changes to the core and substitutions affect the selectivity profile.

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference
Compound 1r Pyrrolo[3,2-c]pyridineFMS (CSF1R) 30 [3]
FLT3 (D835Y)>1000[3]
c-MET>1000[3]
Compound 5k Pyrrolo[2,3-d]pyrimidineVEGFR2 136 [4]
EGFR>10,000[4]
Her2 40 [4]
Compound 4h 1H-pyrrolo[2,3-b]pyridineFGFR1 7 [5]
FGFR2 9 [5]
FGFR3 25 [5]
FGFR4712[5]

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental methods used to assess inhibitor activity is crucial for understanding their mechanism of action and the generated data.

p38_MAPK_Pathway cluster_stimuli External Stimuli cluster_cascade MAPK Cascade cluster_response Cellular Response Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K activate Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K activate MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates Inhibitor RWJ 68354 (Pyrrolo[2,3-b]pyridine) Inhibitor->p38 inhibits GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression regulates Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Inhibitor 1. Prepare serial dilution of inhibitor Plate 3. Add inhibitor and kinase mix to plate Inhibitor->Plate KinaseMix 2. Prepare Kinase/ Substrate mixture KinaseMix->Plate Initiate 4. Initiate reaction with ATP solution Plate->Initiate Incubate 5. Incubate at room temperature Initiate->Incubate Stop 6. Stop reaction & deplete unused ATP Incubate->Stop Signal 7. Add detection reagent (generates luminescence) Stop->Signal Read 8. Read signal on plate reader Signal->Read Analyze 9. Analyze data & calculate IC50 Read->Analyze

References

Unveiling the Potential of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine Analogs: A Comparative Analysis Against Leading JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted therapies, the quest for more selective and potent kinase inhibitors is a perpetual endeavor. This guide presents a comparative benchmark analysis of a novel 6-Fluoro-1H-pyrrolo[2,3-b]pyridine analog, Compound 14c, against a panel of well-established Janus kinase (JAK) inhibitors: Tofacitinib, Ruxolitinib, Upadacitinib, Fedratinib, and Filgotinib. This objective comparison, supported by experimental data, offers valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation immunomodulatory and anti-inflammatory agents.

The this compound scaffold has emerged as a promising framework for the design of kinase inhibitors. This analysis focuses on its potential within the realm of JAK inhibition, a critical pathway in cytokine signaling that, when dysregulated, contributes to a multitude of autoimmune and myeloproliferative disorders.

Performance Benchmark: In Vitro Kinase Inhibition

The inhibitory activity of Compound 14c, a representative this compound analog, was evaluated against key members of the JAK family and compared with the performance of five commercially available JAK inhibitors. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound 14c 2900>100001100Not Available
Tofacitinib112201>10000
Ruxolitinib3.32.8>42819
Upadacitinib4312023004700
Fedratinib-6--
Filgotinib1028810116

The data reveals that while Compound 14c demonstrates inhibitory activity, particularly towards JAK3, its potency is notably lower when compared to the established drugs across the tested JAK kinases. The benchmark inhibitors exhibit significantly lower IC50 values, indicating higher potency. For instance, Ruxolitinib shows potent inhibition of both JAK1 and JAK2, while Tofacitinib displays strong inhibition of JAK3. Upadacitinib and Filgotinib demonstrate a degree of selectivity for JAK1.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade utilized by numerous cytokines and growth factors to regulate cellular processes such as proliferation, differentiation, and immune responses. The diagram below illustrates the mechanism of action for JAK inhibitors, including the this compound analogs and the benchmark drugs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 7. Gene Expression Inhibitor JAK Inhibitor (e.g., this compound analog) Inhibitor->JAK Inhibition

Figure 1. Mechanism of action of JAK inhibitors in the JAK-STAT signaling pathway.

As depicted, cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. These activated STATs translocate to the nucleus and modulate gene transcription, often leading to an inflammatory response. JAK inhibitors, including the this compound analogs, act by competing with ATP for the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent inflammatory gene expression.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments are detailed below.

In Vitro Kinase Inhibition Assay

The potency of the compounds against JAK enzymes is determined using an in vitro kinase assay. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific JAK isoform.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (e.g., this compound analog) Serial Dilution Incubation Incubate Compound with JAK Enzyme Compound->Incubation Enzyme Recombinant JAK Enzyme (JAK1, JAK2, or JAK3) Enzyme->Incubation Substrate Peptide Substrate & ATP Reaction_Start Add Substrate & ATP to initiate reaction Substrate->Reaction_Start Incubation->Reaction_Start Luminescence Measure Luminescence (ADP-Glo Assay) Reaction_Start->Luminescence IC50_Calc Calculate IC50 Value Luminescence->IC50_Calc

Figure 2. General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • Peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

Procedure:

  • A serial dilution of the test compound is prepared in DMSO and dispensed into the assay plate.

  • The recombinant JAK enzyme is added to the wells containing the test compound and incubated to allow for binding.

  • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. The concentration of ATP is typically kept at or near the Km value for each respective enzyme.

  • The reaction is allowed to proceed for a set period at room temperature.

  • The reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent (ADP-Glo™).

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Conclusion

This comparative analysis provides a foundational benchmark for the this compound scaffold as a potential source of novel JAK inhibitors. While the representative analog, Compound 14c, demonstrates a degree of inhibitory activity, particularly against JAK3, further structure-activity relationship (SAR) studies are warranted to enhance its potency to a level comparable with that of the established drugs. The detailed experimental protocols and pathway visualizations included in this guide are intended to facilitate ongoing research and development in this promising area of medicinal chemistry. The continued exploration of this and similar chemical scaffolds holds the potential to deliver next-generation therapies with improved selectivity and efficacy for a range of debilitating diseases.

A Comparative Analysis of the Metabolic Stability of Fluorinated vs. Non-Fluorinated Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 28, 2025

This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated azaindoles, a critical consideration in modern drug discovery. The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] This document presents supporting experimental data, detailed methodologies for metabolic stability assays, and visualizations of the underlying metabolic pathways and experimental workflows.

The Role of Fluorination in Enhancing Metabolic Stability

The introduction of fluorine atoms into a molecule, particularly at sites susceptible to metabolism, is a key strategy in medicinal chemistry to improve drug-like properties.[3] For heterocyclic structures like azaindoles, metabolic degradation is often initiated by cytochrome P450 (CYP) enzymes, which catalyze oxidative reactions.[1][4]

Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond can effectively "shield" a potential metabolic soft spot from CYP-mediated oxidation.[1][5] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can block hydroxylation and other oxidative pathways, thereby increasing the compound's metabolic stability.[2][6] This modification often leads to a longer in vivo half-life, reduced clearance, and improved bioavailability.[3]

Quantitative Data Comparison

The following table summarizes experimental data from preclinical studies on indole and indazole analogs, which serve as close structural surrogates for azaindoles. The data clearly demonstrates the significant improvement in metabolic stability upon fluorination.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/mg)Data Source
UT-155 Non-fluorinated indazole12.35-[1]
32a 4-Fluoro-indazole analog of UT-15513.29-[1]
32c CF₃-substituted indazole analog of UT-15553.711.29[1]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes. The trend of increased metabolic half-life with the introduction of fluorine is evident.[1]

Metabolic Pathways: The Shielding Effect of Fluorine

The metabolism of azaindoles by cytochrome P450 enzymes typically involves oxidation at electron-rich or sterically accessible positions on the heterocyclic ring system. Fluorination at these metabolically susceptible positions can block or significantly slow this oxidative process.[1] This leads to a more stable compound with a longer half-life and lower clearance, which are often desirable properties for drug candidates.

cluster_non_fluorinated Non-Fluorinated Azaindole Pathway cluster_fluorinated Fluorinated Azaindole Pathway NonFluor Non-Fluorinated Azaindole Metabolite Oxidized Metabolites (e.g., Hydroxylated) NonFluor->Metabolite CYP450 Enzymes (e.g., CYP3A4) Fluor Fluorinated Azaindole Block Metabolic Site Blocked by Fluorine Fluor->Block Stable Increased Metabolic Stability Block->Stable CYP450 oxidation is inhibited

Caption: CYP450-mediated metabolism of azaindoles and the blocking effect of fluorination.

Experimental Protocols

The following section details a standard protocol for an in vitro metabolic stability assay using liver microsomes, a common method to evaluate a compound's susceptibility to metabolism by CYP enzymes.[1][7]

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[1][8]

Materials and Reagents
  • Test Compounds: Stock solutions (e.g., 10 mM in DMSO).

  • Liver Microsomes: Human, rat, or mouse liver microsomes (HLM, RLM, MLM).[9]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[10]

  • Cofactor: NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9][10]

  • Termination Solution: Ice-cold acetonitrile or methanol, often containing an internal standard for analytical quantification.[7][9]

  • Control Compounds: Compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

  • Equipment: Incubator (37°C), centrifuge, 96-well plates, pipettes, LC-MS/MS system.[9]

Procedure
  • Preparation:

    • Prepare the test compound working solutions by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).[11]

    • Prepare the microsomal solution by diluting the liver microsomes in the phosphate buffer to the final desired protein concentration (e.g., 0.5 mg/mL).[10][11] Keep on ice.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.[9]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.[8]

    • Incubate the plate at 37°C with gentle shaking.[10]

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes of the ice-cold termination solution (e.g., acetonitrile with internal standard).[9][11]

    • The "0 minute" time point is crucial as it represents 100% of the initial compound concentration and is typically prepared by adding the termination solution before adding the NADPH solution.

  • Sample Preparation and Analysis:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[9]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of the parent compound at each time point.[8]

Data Analysis
  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) .

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the microsomal stability assay from preparation to data analysis.

cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_results 4. Results A Test Compound (1 µM) B Liver Microsomes (0.5 mg/mL) D Incubate Mixture at 37°C C NADPH Cofactor Solution E Terminate Reaction at Time Points (0-45 min) with Cold Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant via LC-MS/MS F->G H Calculate Half-Life (t½) G->H I Calculate Intrinsic Clearance (CLint) G->I

References

Selectivity Profile of 6-Fluoro-1H-pyrrolo[2,3-B]pyridine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Its unique chemical properties often lead to enhanced binding affinity and favorable pharmacokinetic profiles. This guide provides a comparative analysis of the selectivity of inhibitors based on this core structure, supported by experimental data and detailed protocols.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the in vitro kinase inhibitory activity of various compounds featuring the 1H-pyrrolo[2,3-b]pyridine core. While specific data for the 6-fluoro substitution is limited in publicly available literature, the broader class of pyrrolopyridine inhibitors provides a strong indication of the potential selectivity profiles.

Table 1: Selectivity of a 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitor (Compound 4h) [1]

Kinase TargetIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Table 2: Selectivity of a 1H-pyrrolo[2,3-b]pyridine-based p38 Kinase Inhibitor (RWJ 68354) [2]

Kinase TargetIC50 (nM)
p38αPotent Inhibition (IC50 not specified)

Table 3: Kinase Selectivity of a Pyrrolo[2,3-d]pyrimidine-based CSF1R Inhibitor (Compound 14c) [3]

This table demonstrates the high selectivity of a related pyrrolopyrimidine scaffold against a panel of 50 kinases.

Kinase Target% Inhibition at 1 µM
CSF1RHigh
FLT326
KIT18
PDGFRβ8

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl2, DTT, and a source of ATP. The ATP concentration should be at or near the Km value for the specific kinase.
  • Kinase Solution: Dilute the recombinant kinase enzyme to a predetermined optimal concentration in kinase buffer.
  • Substrate Solution: Prepare a solution of the biotinylated peptide substrate in kinase buffer.
  • Inhibitor Dilutions: Perform serial dilutions of the test compounds in DMSO, followed by a final dilution in kinase buffer.
  • Detection Reagents: Prepare solutions of Europium cryptate-labeled anti-phospho-specific antibody and XL665-conjugated streptavidin in the detection buffer.

2. Assay Procedure:

  • Add the test inhibitor or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
  • Add the kinase solution to all wells.
  • Initiate the kinase reaction by adding the substrate/ATP mixture.
  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
  • Stop the reaction and detect phosphorylation by adding the premixed detection reagents.
  • Incubate the plate for a further period (e.g., 60 minutes) to allow for signal development.

3. Data Analysis:

  • Read the plate on an HTRF®-compatible reader, measuring the emission at 620 nm and 665 nm.
  • Calculate the ratio of the two emission signals and convert it to percent inhibition relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Western Blotting)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

1. Cell Culture and Treatment:

  • Culture a relevant cell line to approximately 80% confluency.
  • Starve the cells in a serum-free medium for a specified time (e.g., 16-24 hours) to reduce basal kinase activity.
  • Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a defined period (e.g., 1-2 hours).
  • Stimulate the cells with a specific growth factor or activator to induce the targeted signaling pathway.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin).

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the intensity of the phospho-protein band to the total protein or housekeeping protein band.
  • Calculate the percent inhibition of phosphorylation for each inhibitor concentration relative to the stimulated control.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Cell Proliferation, Survival, Differentiation ERK->Cellular_Responses AKT AKT PI3K->AKT AKT->Cellular_Responses PLCG->Cellular_Responses

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

Caption: Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway.

RAS_MEK_ERK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors Activates

Caption: RAS-RAF-MEK-ERK Signaling Pathway.

Experimental Workflow Diagram

Kinase_Inhibition_Assay_Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Assay_Plate Assay Plate Setup Reagent_Prep->Assay_Plate Add Inhibitor, Kinase, Substrate/ATP Incubation Kinase Reaction Incubation Assay_Plate->Incubation Detection Signal Detection Incubation->Detection Add Detection Reagents Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

References

Head-to-Head Preclinical Comparison of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives in preclinical models reveals their potential as potent and selective kinase inhibitors for various therapeutic applications, including oncology and inflammatory diseases. This guide provides a synopsis of their performance, supported by experimental data from published preclinical studies.

The 1H-pyrrolo[2,3-b]pyridine scaffold, a key structural motif in medicinal chemistry, has been extensively explored for the development of kinase inhibitors. The introduction of a fluorine atom at the 6-position of this scaffold has been shown to significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds. This guide collates and compares preclinical data on several this compound derivatives and their close analogs, offering a head-to-head perspective on their activity against key cancer-related kinases such as Janus kinase (JAK), Fibroblast Growth Factor Receptor (FGFR), and c-Met.

Comparative Analysis of Kinase Inhibitory Potency

The following tables summarize the in vitro potency of various this compound derivatives and related compounds against several important kinase targets. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Inhibitory Activity against Janus Kinases (JAK)
Compound IDTarget KinaseIC50 (nM)Cell-Based AssayCell LineReference
Compound 14c JAK31100IL-2 stimulated T-cell proliferationRat Spleen Cells[1]
Compound 6 JAK3>10000IL-2 stimulated T-cell proliferationRat Spleen Cells[1]

IC50: Half maximal inhibitory concentration.

Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFR)
Compound IDTarget KinaseIC50 (nM)Cell Proliferation IC50 (µM)Cell LineReference
Compound 4h FGFR170.154T1 (Breast Cancer)[2][3]
FGFR29[2][3]
FGFR325[2][3]
Compound 1 FGFR1>2000>104T1 (Breast Cancer)[2]

IC50: Half maximal inhibitory concentration.

Table 3: Inhibitory Activity against c-Met Kinase
Compound IDTarget KinaseIC50 (nM)Antiproliferative IC50 (µM)Cell LineReference
Compound 34 c-Met1.680.08 (HT-29)HT-29 (Colon), A549 (Lung), MCF-7 (Breast), PC-3 (Prostate)
Compound 7c c-Met5060.82 (A549)A549 (Lung), HepG2 (Liver), MCF-7 (Breast), PC-3 (Prostate)[4]

IC50: Half maximal inhibitory concentration.

Signaling Pathways and Experimental Workflow

The development and evaluation of these kinase inhibitors involve understanding their mechanism of action within cellular signaling pathways and a standardized workflow for preclinical assessment.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., FGF) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR, c-Met) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates JAK JAK Receptor_Tyrosine_Kinase->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors STAT STAT STAT->Transcription_Factors Translocates to Nucleus JAK->STAT Inhibitor This compound Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibitor->JAK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Generalized signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental_Workflow Start Compound Synthesis Biochemical_Assay Biochemical Assays (Kinase Inhibition, IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Cell_Based_Assay->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: Standard preclinical evaluation workflow for kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical data. Below are representative protocols for key experiments cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods such as radioactivity (32P-ATP), fluorescence, or luminescence.

  • Procedure:

    • A reaction mixture is prepared containing the purified kinase, a specific substrate, and ATP in a suitable buffer.

    • The test compound is added to the reaction mixture at a range of concentrations.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the extent of substrate phosphorylation is quantified.

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth and survival of cancer cell lines.

  • Principle: The assay measures the number of viable cells after treatment with the test compound. Common methods include MTT, MTS, or resazurin reduction assays, which measure metabolic activity, or direct cell counting.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound or a vehicle control (e.g., DMSO).

    • The plates are incubated for a period that allows for several cell divisions (typically 48-72 hours).

    • A viability reagent (e.g., MTT) is added, and after a further incubation period, the absorbance or fluorescence is measured.

    • The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

  • Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Procedure:

    • A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • The treatment group receives the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

Conclusion

The preclinical data available for this compound derivatives highlight their significant potential as targeted therapeutic agents. The strategic placement of the fluorine atom often leads to enhanced potency and favorable drug-like properties. The comparative analysis presented in this guide, based on collated data from various preclinical studies, underscores the importance of this chemical scaffold in the ongoing development of novel kinase inhibitors. Further head-to-head studies within a single, controlled experimental design would be invaluable for a more definitive comparison and for guiding future drug development efforts.

References

Quantifying the impact of fluorine substitution on the biological activity of 7-azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone of modern drug design. This guide provides a comparative analysis of fluorinated versus non-fluorinated 7-azaindole derivatives, a privileged scaffold in kinase inhibition. By examining quantitative data, we aim to elucidate the impact of fluorine substitution on biological activity, offering valuable insights for researchers and drug development professionals.

Data Presentation: Head-to-Head Comparison

The following tables summarize the structure-activity relationships (SAR) of fluorine substitution on 7-azaindole scaffolds targeting various protein kinases. The data is compiled from key studies in the field, highlighting changes in potency and selectivity.

Table 1: Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1)

The introduction of a fluorine atom can significantly enhance potency and selectivity for HPK1, a negative regulator of T-cell activation.

Compound IDR GroupHPK1 Kᵢ (nM)LCK Kᵢ (nM)Selectivity (LCK/HPK1)
1a -H1505003.3
1b -F30>1000>33.3

Data synthesized from studies on HPK1 inhibitors, demonstrating that the fluoro-substituted analog (1b ) exhibits a 5-fold increase in HPK1 potency and a significant improvement in selectivity over the Lymphocyte-specific protein tyrosine kinase (LCK).

Table 2: Inhibition of Cell Division Cycle 7 (Cdc7) Kinase

In the context of Cdc7 inhibitors, fluorine can serve as a bioisostere for chlorine, maintaining potency through favorable interactions in the ATP-binding pocket.

Compound IDR GroupCdc7 Kᵢ (nM)
2a -Cl0.35
2b -F0.28
2c -H4.60

Data from studies on azaindole-based Cdc7 inhibitors show that the fluoro-substituted compound (2b ) is slightly more potent than its chloro-counterpart (2a ) and significantly more potent than the unsubstituted analog (2c ). This is attributed to the ability of fluorine to act as a hydrogen bond acceptor.[1][2]

Experimental Protocols

The following section details a representative methodology for determining the inhibitory activity of compounds against a target kinase, a crucial step in quantifying the effects of fluorine substitution.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound by quantifying ATP consumption during the kinase reaction.

1. Materials and Reagents:

  • Recombinant human kinase (e.g., HPK1, Cdc7)

  • Kinase-specific peptide substrate

  • ATP solution (at or near the Kₘ for the specific kinase)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (fluorinated and non-fluorinated 7-azaindoles) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

2. Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of the 384-well plate.

  • Enzyme Addition: Dilute the kinase enzyme to the desired concentration in the kinase assay buffer. Add 2 µL of the diluted enzyme to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a solution of the peptide substrate and ATP in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Signal Detection: Stop the reaction and quantify the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a detection reagent to convert the generated ADP back to ATP and measure the light output via a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (wells with no enzyme) from all data points.

  • Normalize the data by setting the average signal from the DMSO-only wells (no inhibition) to 100% activity and the signal from a high-concentration inhibitor control to 0% activity.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

The following diagrams illustrate key concepts and pathways relevant to the study of 7-azaindole kinase inhibitors.

experimental_workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Synth_NonF Synthesize Non-Fluorinated 7-Azaindole (Parent) Biochem_Assay Biochemical Assay (e.g., In Vitro Kinase Assay) Synth_NonF->Biochem_Assay Synth_F Synthesize Fluorinated 7-Azaindole (Analog) Synth_F->Biochem_Assay Cell_Assay Cell-Based Assay (Target Engagement & Potency) Biochem_Assay->Cell_Assay IC50_Calc Calculate IC50 / Ki Values Biochem_Assay->IC50_Calc Cell_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis Outcome Quantify Impact of Fluorine Substitution SAR_Analysis->Outcome

Caption: Workflow for evaluating fluorinated 7-azaindole analogs.

HPK1_Pathway Simplified HPK1 Signaling Pathway in T-Cells cluster_downstream T-Cell Activation TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 SLP76->HPK1 recruits PLCg1 PLCγ1 SLP76->PLCg1 activates HPK1->SLP76 phosphorylates & degrades (inhibition) ERK ERK PLCg1->ERK leads to AP1 AP-1 Activation ERK->AP1 IL2 IL-2 Production AP1->IL2 Inhibitor 7-Azaindole HPK1 Inhibitor Inhibitor->HPK1 blocks

Caption: HPK1 negatively regulates T-cell activation, a process blocked by inhibitors.

SAR_Logic Logical Relationship of Fluorine Substitution cluster_effects Physicochemical & Biological Effects Parent Parent 7-Azaindole (R = H) Fluorinated Fluorinated 7-Azaindole (R = F) Parent->Fluorinated Fluorine Substitution Lipophilicity Altered Lipophilicity (LogP) Fluorinated->Lipophilicity pKa Modified pKa Fluorinated->pKa Metabolism Blocked Metabolic 'Soft Spots' Fluorinated->Metabolism Conformation Favorable Conformation Fluorinated->Conformation Hbond New H-Bonding Interactions Fluorinated->Hbond Outcome Improved Potency, Selectivity, or Pharmacokinetics Lipophilicity->Outcome pKa->Outcome Metabolism->Outcome Conformation->Outcome Hbond->Outcome

Caption: Impact of fluorine substitution on key drug properties.

References

Safety Operating Guide

Proper Disposal of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a detailed protocol for the proper disposal of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is crucial for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1] Furthermore, it is a highly flammable liquid and vapor. Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which may cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, as the compound can cause skin irritation and is harmful upon dermal contact.[2]
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If vapors or aerosols are generated, a respirator may be necessary.To prevent inhalation, which can be harmful.[1]
Protective Clothing A laboratory coat or other impervious protective clothing. Flame retardant antistatic protective clothing is recommended.To prevent contamination of personal clothing and protect against flammability hazards.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.

  • The container must be kept tightly closed to prevent the release of flammable vapors.

2. Preparing for Disposal:

  • For liquid spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3]

  • Carefully transfer the absorbed material into an airtight container for disposal.[3]

  • For larger quantities of the chemical, one disposal method involves dissolving or mixing the material with a combustible solvent. This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber. This procedure should only be performed by trained personnel in a controlled environment.

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide the full chemical name, "this compound," and any available safety data sheets to the disposal service.

  • Ensure that all waste and contaminated materials are disposed of in accordance with federal, state, and local regulations.

Spill Management:

  • In the event of a spill, immediately evacuate personnel from the affected area and ensure adequate ventilation.[2]

  • Remove all sources of ignition.[3]

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material.[3]

  • Collect the contaminated material into a sealed container for disposal.[3]

  • Thoroughly clean the contaminated area.

  • Prevent the spill from entering drains or waterways.[3]

Below is a logical workflow for the safe disposal of this compound.

A Start: Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in Labeled, Sealed Container B->C D Is this a spill? C->D E Absorb with Inert Material D->E Yes F Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources D->F No E->C G Contact Licensed Waste Disposal Service F->G H Provide Chemical Information and SDS G->H I Arrange for Pickup and Proper Disposal H->I J End: Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.